Edotreotide
Description
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
DOTA - 1,4,7,10-tetraazacyclododecanetetracetic acid; structure given in first source; may be labelled with various radioisotopes
Properties
IUPAC Name |
2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H92N14O18S2/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90)/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHKDBRREKOZEW-AAXZNHDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H92N14O18S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021591 | |
| Record name | Edotreotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1421.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204318-14-9 | |
| Record name | Edotreotide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204318149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edotreotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EDOTREOTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U194AS08HZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Edotreotide (DOTATOC): A Comprehensive Technical Guide on its Chemical Structure, Synthesis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edotreotide, also known as DOTATOC, is a synthetic somatostatin analogue with significant applications in the diagnosis and therapy of neuroendocrine tumors (NETs). Its chemical structure, characterized by a cyclical peptide linked to the chelating agent DOTA, allows for radiolabeling with various radionuclides. This guide provides an in-depth analysis of the chemical structure of this compound, detailed experimental protocols for its synthesis and radiolabeling, and a thorough examination of its interaction with its primary biological target, the somatostatin receptor subtype 2 (SSTR2), including the subsequent signaling pathways.
Chemical Structure and Properties
This compound is a synthetic octapeptide analogue of somatostatin. Structurally, it is a derivative of octreotide where the phenylalanine at position 3 is substituted with a tyrosine. This peptide is covalently linked to the macrocyclic chelating agent 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). The DOTA moiety is crucial for its clinical utility as it forms stable complexes with various metallic radionuclides.
The systematic IUPAC name for this compound is 2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid.[1]
The amino acid sequence is DOTA-D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr-ol, with a disulfide bridge between the two cysteine residues, forming a cyclic structure.[1]
| Property | Value | Reference |
| Molecular Formula | C65H92N14O18S2 | [1][2][3] |
| Molecular Weight | 1421.64 g/mol | |
| CAS Number | 204318-14-9 | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
The synthesis of this compound is achieved through Fmoc-based solid-phase peptide synthesis. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Materials:
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Fmoc-protected amino acids
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Rink amide resin
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Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
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Base: DIPEA (N,N-Diisopropylethylamine)
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Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
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DOTA-tris(tBu)-ester
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Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water
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Solvents: DMF, Dichloromethane (DCM)
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Automated peptide synthesizer
Methodology:
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Resin Preparation: Swell the Rink amide resin in DMF.
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First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using HBTU and DIPEA in DMF.
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Peptide Chain Elongation: Perform iterative cycles of Fmoc deprotection with 20% piperidine in DMF, followed by coupling of the subsequent Fmoc-protected amino acid using HBTU/DIPEA.
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DOTA Conjugation: After the final amino acid is coupled and the N-terminal Fmoc group is removed, couple DOTA-tris(tBu)-ester to the N-terminus of the peptide chain.
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Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).
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Cyclization: Induce the formation of the disulfide bridge between the cysteine residues through oxidation.
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Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
Radiolabeling of this compound with Gallium-68
This compound is commonly radiolabeled with Gallium-68 (⁶⁸Ga) for use in Positron Emission Tomography (PET) imaging.
Materials:
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This compound (DOTATOC) precursor
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⁶⁸Ge/⁶⁸Ga generator
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Sterile hydrochloric acid (HCl)
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Sodium acetate buffer
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Automated synthesis module
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C18 Sep-Pak cartridge
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Sterile water for injection
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Ethanol
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Radio-TLC or radio-HPLC system for quality control
Methodology:
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Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile HCl to obtain ⁶⁸GaCl₃.
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Reaction Mixture Preparation: In a sterile vial, mix the this compound precursor with sodium acetate buffer to adjust the pH to an optimal range for chelation (typically pH 3.5-5.0).
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Labeling Reaction: Add the eluted ⁶⁸GaCl₃ to the reaction vial containing the this compound and buffer. Heat the mixture at an elevated temperature (e.g., 95°C) for a specified time (e.g., 5-10 minutes) to facilitate the chelation of ⁶⁸Ga by the DOTA moiety.
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Purification: Pass the reaction mixture through a C18 Sep-Pak cartridge. The ⁶⁸Ga-Edotreotide is retained on the cartridge, while unchelated ⁶⁸Ga and other impurities are washed away with sterile water. Elute the purified ⁶⁸Ga-Edotreotide from the cartridge with ethanol and then dilute with sterile saline.
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Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC to ensure it meets the required specifications for clinical use (typically >95%).
SSTR2 Binding Affinity Assay
The binding affinity of this compound to SSTR2 is typically determined using a competitive radioligand binding assay.
Materials:
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Cell membranes from a cell line overexpressing human SSTR2 (e.g., CHO-K1 or HEK293 cells)
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Radioligand with high affinity for SSTR2 (e.g., [¹²⁵I]-Tyr³-octreotide or [⁶⁸Ga]-DOTATATE)
-
Unlabeled this compound (as the competitor)
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Binding buffer
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96-well microplates
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Filtration apparatus
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Gamma counter
Methodology:
-
Membrane Preparation: Prepare cell membranes from SSTR2-expressing cells by homogenization and centrifugation.
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Assay Setup: In a 96-well plate, add a fixed amount of cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound to the binding buffer.
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Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
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Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
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Quantification: Measure the radioactivity retained on the filters using a gamma counter.
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Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor (this compound) concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki (inhibition constant) from the IC₅₀ value using the Cheng-Prusoff equation.
Biological Interaction and Signaling Pathway
This compound exerts its biological effects by binding with high affinity to somatostatin receptors, particularly SSTR2, which is overexpressed on the surface of many neuroendocrine tumor cells. This specific binding is the basis for its use in targeted imaging and therapy.
Upon binding of this compound to SSTR2, a G-protein coupled receptor, a conformational change is induced, leading to the activation of intracellular signaling cascades. SSTR2 is primarily coupled to inhibitory G proteins (Gi/o). The activation of these G proteins leads to several downstream effects:
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Inhibition of Adenylyl Cyclase: The activated α-subunit of the G protein inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP).
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Modulation of Ion Channels: The βγ-subunits of the G protein can directly interact with and modulate the activity of ion channels. This includes the activation of inwardly rectifying potassium (K⁺) channels, leading to hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium (Ca²⁺) channels, which reduces calcium influx.
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Activation of Phosphatases: SSTR2 activation can also lead to the stimulation of protein tyrosine phosphatases, such as SHP-1 and SHP-2, which can dephosphorylate and inactivate various signaling proteins involved in cell growth and proliferation.
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Modulation of MAPK and PI3K/Akt Pathways: The signaling cascade can also influence the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are critical regulators of cell survival, proliferation, and apoptosis.
The net effect of these signaling events is the inhibition of hormone secretion and the induction of cell cycle arrest and apoptosis in SSTR2-expressing tumor cells.
Conclusion
This compound (DOTATOC) is a well-characterized synthetic peptide with a precisely defined chemical structure that is amenable to efficient solid-phase synthesis and radiolabeling. Its high affinity and specificity for the somatostatin receptor subtype 2 make it an invaluable tool for the molecular imaging and targeted radionuclide therapy of neuroendocrine tumors. A thorough understanding of its chemical properties, synthesis, and the intricate signaling pathways it modulates is essential for its continued development and clinical application in oncology.
References
An In-depth Technical Guide to the Discovery and Development of Edotreotide, a Somatostatin Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edotreotide, also known as DOTATOC, is a synthetic somatostatin analog that has emerged as a cornerstone in the diagnosis and treatment of neuroendocrine tumors (NETs). Its development represents a significant advancement in the field of nuclear medicine and oncology, leveraging the overexpression of somatostatin receptors (SSTRs) on the surface of NET cells. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound. It delves into the intricacies of its synthesis, receptor binding profile, in vitro and in vivo functional activity, and the pivotal clinical trials that have established its role in peptide receptor radionuclide therapy (PRRT). Detailed experimental protocols, quantitative data, and visualizations of key biological pathways are presented to offer a thorough resource for researchers and drug development professionals.
Introduction: The Advent of a Targeted Theranostic Agent
The development of this compound was driven by the need for more effective and targeted therapies for neuroendocrine tumors. These tumors often overexpress somatostatin receptors, particularly subtype 2 (SSTR2), making them ideal targets for therapeutic agents that can specifically bind to these receptors.[1] this compound is a synthetic peptide designed to mimic the action of the natural hormone somatostatin.[1] It is composed of the somatostatin analog Tyr3-octreotide conjugated to the chelating agent 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).[2] This DOTA cage allows for the stable chelation of various radionuclides, enabling its use as both a diagnostic and therapeutic agent—a concept known as theranostics.
When labeled with a positron-emitting radionuclide such as Gallium-68 (⁶⁸Ga), this compound (as ⁶⁸Ga-DOTATOC) is used for highly sensitive and specific imaging of SSTR-positive tumors via Positron Emission Tomography (PET). When chelated with a beta-emitting radionuclide like Lutetium-177 (¹⁷⁷Lu), this compound (as ¹⁷⁷Lu-Edotreotide) delivers targeted radiation directly to the tumor cells, a form of treatment known as Peptide Receptor Radionuclide Therapy (PRRT).[1]
Synthesis and Characterization of this compound
The synthesis of this compound (DOTA-Tyr3-octreotide) is a multi-step process that begins with the solid-phase peptide synthesis (SPPS) of the Tyr3-octreotide peptide, followed by the conjugation of the DOTA chelator.
Solid-Phase Peptide Synthesis (SPPS) of Tyr3-Octreotide
The peptide backbone of this compound is typically assembled using Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase peptide synthesis.[3]
Experimental Protocol: Solid-Phase Peptide Synthesis of Tyr3-Octreotide
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Resin Preparation: A 2-chlorotrityl chloride (2-CTC) resin is commonly used as the solid support. The first amino acid is attached to the resin.
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Peptide Chain Elongation: The synthesis proceeds through iterative cycles of:
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Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a 20% solution of piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) and then added to the resin to form a new peptide bond.
-
-
On-Resin Cyclization: After the linear peptide has been assembled, a disulfide bridge is formed between two cysteine residues while the peptide is still attached to the resin. This is often achieved through iodine-mediated oxidation.
-
Cleavage from Resin: The cyclized peptide is cleaved from the 2-CTC resin under mild acidic conditions, for instance, using a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
DOTA Conjugation and Purification
Once the Tyr3-octreotide peptide is synthesized and cleaved from the resin, the DOTA chelator is conjugated to the N-terminus of the peptide.
Experimental Protocol: DOTA Conjugation and Purification
-
DOTA Coupling: DOTA-tris(t-Bu) ester, a protected form of DOTA, is activated and coupled to the free N-terminal amine of the peptide in solution.
-
Deprotection: The tert-butyl protecting groups on the DOTA molecule are removed using a strong acid, typically trifluoroacetic acid (TFA).
-
Purification: The crude DOTA-peptide conjugate is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product's identity and purity are confirmed by analytical HPLC and mass spectrometry.
Preclinical Development: Receptor Binding and Functional Activity
The preclinical evaluation of this compound focused on its binding affinity and functional activity at the somatostatin receptors, as well as its in vivo behavior.
Receptor Binding Affinity
This compound exhibits a high binding affinity for somatostatin receptor subtype 2 (SSTR2) and a moderate affinity for SSTR5. The binding affinity is a critical determinant of its efficacy in targeting SSTR-positive tumors.
Table 1: Binding Affinities (IC₅₀, nM) of this compound and Comparative Somatostatin Analogs for Human Somatostatin Receptor Subtypes
| Compound | sst1 | sst2 | sst3 | sst4 | sst5 | Reference |
|---|---|---|---|---|---|---|
| This compound (DOTATOC) | >1000 | 0.2-2.5 | >1000 | >1000 | 16-22 | |
| Octreotide | >10000 | 2.0 ± 0.7 | 187 ± 55 | >1000 | 22 ± 6 | |
| ¹¹¹In-DTPA-octreotide | >10000 | 22 ± 3.6 | >1000 | >1000 | 236 ± 48 | |
| ⁶⁸Ga-DOTATATE | >1000 | 0.20 ± 0.18 | >1000 | >1000 | >1000 |
| ⁶⁸Ga-DOTANOC | >1000 | 1.3 ± 0.3 | 31 ± 10 | >1000 | 2.9 ± 0.6 | |
Experimental Protocol: Competitive Receptor Binding Assay
-
Membrane Preparation: Cell membranes expressing the somatostatin receptor subtypes are prepared from cultured cells or tissues.
-
Assay Setup: A competitive binding assay is performed by incubating the cell membranes with a constant concentration of a radiolabeled somatostatin analog (e.g., ¹²⁵I-Tyr³-octreotide) and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
In Vitro Functional Assays
The functional activity of this compound as a somatostatin analog is assessed through various in vitro assays that measure its ability to elicit downstream signaling events upon receptor binding.
Binding of somatostatin analogs to SSTR2 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Experimental Protocol: cAMP Inhibition Assay
-
Cell Culture: Cells expressing SSTR2 are cultured in appropriate media.
-
Stimulation: The cells are stimulated with forskolin or another adenylyl cyclase activator to induce cAMP production.
-
Treatment: The stimulated cells are then treated with varying concentrations of this compound.
-
cAMP Measurement: After a defined incubation period (e.g., 15-30 minutes), the intracellular cAMP levels are measured using a commercially available cAMP assay kit, often based on principles of competitive immunoassay or bioluminescence resonance energy transfer (BRET).
-
Data Analysis: The concentration of this compound that causes a 50% reduction in stimulated cAMP levels (EC₅₀) is determined.
Upon agonist binding, SSTRs undergo internalization, a process that can be visualized and quantified to assess the agonistic properties of a ligand.
Experimental Protocol: Receptor Internalization Assay
-
Cell Culture: Cells expressing the target somatostatin receptor are grown on coverslips or in multi-well plates.
-
Treatment: The cells are incubated with a fluorescently or radiolabeled version of this compound for various time points (e.g., 30, 60, 90, 120 minutes).
-
Removal of Surface-Bound Ligand: After incubation, the cells are washed with an acidic buffer to remove any ligand that is still bound to the cell surface without being internalized.
-
Quantification of Internalized Ligand: The amount of internalized ligand is quantified by measuring the fluorescence or radioactivity of the cell lysate.
-
Visualization (Optional): Internalization can be visualized using fluorescence microscopy.
Preclinical Biodistribution Studies
Biodistribution studies in animal models are crucial to determine the in vivo uptake, distribution, and clearance of radiolabeled this compound. These studies provide essential data for dosimetry calculations and predicting in-human behavior.
Table 2: Biodistribution of ¹⁷⁷Lu-Edotreotide in Normal Rats (% Injected Dose per Gram of Tissue ± SD)
| Organ | 1 h | 4 h | 24 h | 72 h |
|---|---|---|---|---|
| Blood | 1.5 ± 0.3 | 0.4 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Kidneys | 15.2 ± 2.1 | 10.5 ± 1.5 | 3.1 ± 0.5 | 0.8 ± 0.2 |
| Liver | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 |
| Spleen | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Pancreas | 2.1 ± 0.5 | 1.8 ± 0.4 | 0.9 ± 0.2 | 0.3 ± 0.1 |
| Adrenals | 3.5 ± 0.8 | 2.9 ± 0.6 | 1.5 ± 0.3 | 0.5 ± 0.1 |
| Tumor | 8.9 ± 1.7 | 10.2 ± 2.0 | 6.5 ± 1.3 | 3.1 ± 0.7 |
(Data are representative and compiled from multiple preclinical studies in rat models with SSTR-positive tumors for illustrative purposes)
Experimental Protocol: Preclinical Biodistribution Study
-
Animal Model: Tumor-bearing rodents (e.g., rats or mice with xenografted human neuroendocrine tumors) are used.
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Radiopharmaceutical Administration: A known activity of the radiolabeled this compound (e.g., ¹⁷⁷Lu-Edotreotide) is administered intravenously.
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Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24, 72 hours), animals are euthanized, and major organs and the tumor are harvested.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter, and the samples are weighed.
-
Data Calculation: The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to somatostatin receptors, which are G-protein coupled receptors (GPCRs). The primary target, SSTR2, upon activation, initiates a cascade of intracellular signaling events that ultimately lead to the desired therapeutic effects.
Somatostatin Receptor Signaling
The binding of this compound to SSTR2 triggers the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. These subunits then modulate the activity of various downstream effector proteins.
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Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP has widespread effects on cellular processes, including hormone secretion and cell proliferation.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, such as inwardly rectifying potassium (K+) channels and voltage-gated calcium (Ca²⁺) channels. This leads to membrane hyperpolarization and a decrease in calcium influx, which are key mechanisms for inhibiting hormone secretion.
-
Activation of Phosphatases: SSTR2 activation can also lead to the activation of protein tyrosine phosphatases, such as SHP-1 and SHP-2. These phosphatases can dephosphorylate and inactivate key signaling proteins involved in cell growth and proliferation, such as those in the MAPK/ERK pathway.
-
Induction of Apoptosis: SSTR activation has been linked to the induction of apoptosis (programmed cell death) through both p53-dependent and independent pathways.
Clinical Development and Efficacy
The clinical development of ¹⁷⁷Lu-Edotreotide has focused on its use in patients with advanced, inoperable neuroendocrine tumors. Two pivotal Phase 3 clinical trials, COMPETE and COMPOSE, have been instrumental in evaluating its efficacy and safety.
The COMPETE Trial
The COMPETE trial was a prospective, randomized, controlled, open-label Phase 3 study that compared the efficacy and safety of ¹⁷⁷Lu-Edotreotide with everolimus in patients with inoperable, progressive, Grade 1 or Grade 2 SSTR-positive gastroenteropancreatic neuroendocrine tumors (GEP-NETs).
Table 3: Key Aspects of the COMPETE Trial Protocol
| Parameter | Description |
|---|---|
| Study Design | Randomized, controlled, open-label, multicenter Phase 3 |
| Patient Population | 309 patients with inoperable, progressive, Grade 1 or 2 SSTR-positive GEP-NETs (Ki-67 ≤20%) |
| Treatment Arms | ¹⁷⁷Lu-Edotreotide (7.5 GBq every 3 months for up to 4 cycles) vs. Everolimus (10 mg daily) |
| Primary Endpoint | Progression-Free Survival (PFS) |
| Secondary Endpoints | Overall Survival (OS), Objective Response Rate (ORR), safety, quality of life |
Key Results: The COMPETE trial met its primary endpoint, demonstrating a statistically significant improvement in progression-free survival for patients treated with ¹⁷⁷Lu-Edotreotide compared to those treated with everolimus.
The COMPOSE Trial
The COMPOSE trial is an ongoing prospective, randomized, controlled, open-label, multi-center Phase 3 study evaluating ¹⁷⁷Lu-Edotreotide in a different patient population: those with well-differentiated aggressive Grade 2 and Grade 3 SSTR-positive GEP-NETs.
Table 4: Key Aspects of the COMPOSE Trial Protocol
| Parameter | Description |
|---|---|
| Study Design | Randomized, controlled, open-label, multicenter Phase 3 |
| Patient Population | 202 patients with well-differentiated aggressive Grade 2 and Grade 3 SSTR-positive GEP-NETs (Ki-67 index 15-55%) |
| Treatment Arms | ¹⁷⁷Lu-Edotreotide vs. Best Standard of Care (chemotherapy [CAPTEM or FOLFOX] or everolimus) |
| Primary Endpoint | Progression-Free Survival (PFS) |
| Secondary Endpoints | Overall Survival (OS), safety, patient-reported outcomes |
Conclusion and Future Directions
This compound has firmly established its place as a vital tool in the management of neuroendocrine tumors. Its dual utility in diagnosis and therapy exemplifies the power of the theranostic approach in personalized medicine. The robust preclinical data and the positive outcomes of pivotal clinical trials like COMPETE underscore its clinical value.
Future research is likely to focus on expanding the applications of this compound to other SSTR-positive malignancies, optimizing dosing regimens, and exploring combination therapies to further enhance its therapeutic efficacy. The continued development of novel radionuclides and chelators may also lead to next-generation this compound-based agents with improved properties. The comprehensive technical understanding of this compound's discovery and development provided in this guide serves as a valuable resource for driving these future innovations.
References
Preclinical Studies on Edotreotide for Tumor Targeting: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edotreotide, also known as DOTATOC, is a synthetic somatostatin analogue that has become a cornerstone in the management of neuroendocrine tumors (NETs).[1][2] These tumors are characterized by the overexpression of somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2).[3][4] this compound's structure comprises the octreotide derivative Tyr3-octreotide (TOC) conjugated with the chelating agent 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).[1] This design allows for the stable chelation of various radionuclides, enabling its use in both diagnostic imaging and targeted radiotherapy, a field known as theranostics.
When labeled with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga), this compound is used for positron emission tomography (PET) imaging to localize SSTR-positive tumors. When chelated with a beta-emitting radionuclide such as Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y), it transforms into a therapeutic agent for Peptide Receptor Radionuclide Therapy (PRRT). This guide provides a comprehensive overview of the preclinical studies that have established the foundation for this compound's clinical application, focusing on its mechanism of action, binding affinity, biodistribution, and therapeutic efficacy in various tumor models.
Mechanism of Action
The therapeutic and diagnostic efficacy of this compound is predicated on its high affinity for SSTR2. The process begins with the binding of the radiolabeled this compound to SSTRs on the surface of tumor cells. This interaction triggers the internalization of the receptor-ligand complex into the cell. Once inside the cell, the chelated radionuclide emits cytotoxic radiation, with a path length dependent on the isotope (e.g., ≤ 1.7 mm for ¹⁷⁷Lu), delivering a high radiation dose directly to the tumor while minimizing damage to surrounding healthy tissue.
Caption: Mechanism of action of [¹⁷⁷Lu]Lu-Edotreotide targeting SSTR2.
Quantitative Preclinical Data
Binding Affinity
The affinity of this compound and its analogues for SSTRs, particularly SSTR2, is a critical determinant of its tumor-targeting efficacy. All ⁶⁸Ga-DOTA-peptides, including this compound, have demonstrated a higher affinity for SSTR2 compared to the earlier diagnostic agent, ¹¹¹In-DTPA-octreotide. This high affinity allows for the detection of smaller lesions and those with lower SSTR expression levels.
| Compound | Target Receptor | IC50 (nM) | Cell Line |
| ⁶⁸Ga-DOTATOC (this compound) | SSTR2 | 2.5 | hSSTR2 membranes |
| ⁶⁸Ga-DOTATATE | SSTR2 | 0.2 | hSSTR2 membranes |
| ¹¹¹In-DTPA-octreotide | SSTR2 | 21.6 | hSSTR2 membranes |
| (Data sourced from studies comparing various somatostatin analogues.) |
In Vitro Studies
Preclinical evaluation in cell models is essential to determine the potential of a radiopharmaceutical. Studies have shown that nanoparticulate formulations of SN38, a potent metabolite, effectively inhibit the proliferation of various cancer cell lines. For instance, concentrations of nanoparticulate SN38 that result in 50% inhibition of proliferation were found to be approximately 1000-fold lower than those of irinotecan.
| Cell Line | Cancer Type | Compound | IC50 |
| HT-29 | Colorectal Cancer | ¹⁷⁷Lu-DOTA-Peptide 2 (Antagonist) | - |
| MPC | Pheochromocytoma | [⁶⁴Cu]Cu-DOTA-TATE | Bmax increased 1.7-fold with treatment |
| MTT | Pheochromocytoma | [⁶⁴Cu]Cu-DOTA-TATE | Bmax increased 3.3-fold with treatment |
| (Data adapted from various preclinical studies on somatostatin analogues and related compounds.) |
In Vivo Biodistribution
Biodistribution studies in animal models are crucial for assessing tumor uptake and clearance from non-target organs, which informs dosimetry and potential toxicity. Preclinical studies with ⁶⁸Ga-DOTATOC in Syrian rats demonstrated rapid blood clearance and significant uptake in SSTR-positive organs like the pancreas and adrenal glands. The kidneys were identified as the major route of excretion.
Table: Biodistribution of ⁶⁸Ga-DOTATOC in Syrian Rats (% Injected Dose per Gram)
| Organ | 15 min | 30 min | 60 min | 120 min |
| Blood | 1.85 ± 0.31 | 1.01 ± 0.17 | 0.49 ± 0.08 | 0.18 ± 0.03 |
| Pancreas | 12.83 ± 2.18 | 10.26 ± 1.74 | 7.69 ± 1.31 | 5.31 ± 0.90 |
| Adrenals | 0.91 ± 0.15 | 0.82 ± 0.14 | 0.65 ± 0.11 | 0.44 ± 0.07 |
| Kidneys | 11.90 ± 2.02 | 10.32 ± 1.75 | 8.97 ± 1.52 | 6.21 ± 1.05 |
| Liver | 0.42 ± 0.07 | 0.38 ± 0.06 | 0.31 ± 0.05 | 0.25 ± 0.04 |
| Spleen | 0.35 ± 0.06 | 0.31 ± 0.05 | 0.25 ± 0.04 | 0.19 ± 0.03 |
| (Data adapted from a biodistribution study in male Syrian rats.) |
In tumor-bearing mouse models, ¹⁷⁷Lu-labeled somatostatin antagonists have shown favorable tumor uptake. For example, in HT-29 tumor-bearing mice, the tumor uptake of an antagonist peptide reached 10.89 %ID/g at 4 hours post-injection.
Experimental Protocols
Radiolabeling of this compound
The preparation of radiolabeled this compound is a critical first step. The process involves the chelation of a radionuclide (e.g., ⁶⁸Ga or ¹⁷⁷Lu) by the DOTA moiety of the peptide.
Protocol for ⁶⁸Ga-DOTATOC Preparation:
-
Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using sterile, ultrapure 0.1 M HCl.
-
Reaction Mixture: The ⁶⁸Ga eluate is added to a vial containing a sterile solution of DOTATOC (typically 10-20 µg) in a suitable buffer (e.g., sodium acetate) to adjust the pH to an optimal range (typically 3.5-4.5).
-
Incubation: The reaction mixture is heated at a specific temperature (e.g., 95°C) for a defined period (e.g., 5-10 minutes).
-
Purification (Optional but Recommended): The final product can be purified using a solid-phase extraction cartridge (e.g., C18 Sep-Pak) to remove free ⁶⁸Ga.
-
Quality Control: The radiochemical purity is determined using methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure it exceeds 95%.
References
- 1. 90Y/177Lu-DOTATOC: From Preclinical Studies to Application in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Study of 68Ga-DOTATOC: Biodistribution Assessment in Syrian Rats and Evaluation of Absorbed Dose in Human Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. clinicaltrials.eu [clinicaltrials.eu]
Edotreotide in Peptide Receptor Radionuclide Therapy (PRRT): A Technical Overview
Introduction
Peptide Receptor Radionuclide Therapy (PRRT) represents a significant advancement in the field of nuclear medicine, offering a targeted approach to cancer treatment. This therapy utilizes radiolabeled peptides that specifically bind to receptors overexpressed on tumor cells, delivering a cytotoxic dose of radiation directly to the malignancy while minimizing exposure to healthy tissue.[1][2][3] Edotreotide, also known as DOTATOC, is a synthetic somatostatin analogue that has emerged as a key targeting molecule in PRRT, particularly for neuroendocrine tumors (NETs) which frequently overexpress somatostatin receptors (SSTRs).[4]
This technical guide provides a comprehensive overview of this compound's role in PRRT, focusing on its mechanism of action, quantitative clinical and dosimetric data, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.
Core Mechanism of Action
The therapeutic efficacy of this compound in PRRT is rooted in its high-affinity binding to somatostatin receptors, primarily subtype 2 (SSTR2), which are highly expressed on the cell membranes of many neuroendocrine tumors. The this compound molecule is a synthetic octapeptide (Tyr3-octreotide) conjugated to the chelator DOTA (dodecanetetraacetic acid). This DOTA cage securely complexes with a therapeutic radionuclide, most commonly Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y).
The process unfolds as follows:
-
Binding: Following intravenous administration, the radiolabeled this compound circulates in the bloodstream and binds with high affinity to SSTRs on the tumor cell surface.
-
Internalization: The entire radiopharmaceutical-receptor complex is then internalized into the tumor cell via endocytosis. This process traps the radionuclide inside the cell, allowing it to exert its cytotoxic effects in close proximity to the nucleus.
-
Radiation-Induced Cell Death: The entrapped radionuclide decays, emitting beta particles (in the case of ¹⁷⁷Lu and ⁹⁰Y) that induce DNA damage, primarily through single-strand breaks. This damage ultimately triggers apoptosis and leads to tumor cell death. The limited path length of these beta particles (≤ 1.7 mm in soft tissue for ¹⁷⁷Lu) ensures that the radiation damage is highly localized to the tumor, sparing adjacent healthy tissues.
Signaling Pathway
The binding of this compound to SSTR2 initiates a cascade of intracellular events. While the primary therapeutic effect in PRRT is from the radionuclide's payload, the underlying signaling pathway contributes to the cellular response. Upon ligand binding, the G-protein coupled SSTR2 activates inhibitory G-proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channels and MAP kinase pathways, which can influence cell growth and hormone secretion.
Caption: SSTR2 signaling and internalization pathway of radiolabeled this compound.
Quantitative Data
Binding Affinity
The therapeutic potential of this compound is directly related to its binding affinity for various SSTR subtypes. High affinity, particularly for SSTR2, ensures effective tumor targeting.
| Compound | SSTR1 (IC₅₀ nM) | SSTR2 (IC₅₀ nM) | SSTR3 (IC₅₀ nM) | SSTR4 (IC₅₀ nM) | SSTR5 (IC₅₀ nM) | Reference |
| Octreotide | >1000 | 1.1 | 143 | >1000 | 7.1 | |
| Ga-68 this compound | - | 2.5 | - | - | - | |
| Y-DOTA-TOC | >1000 | 2.5 | 45 | >1000 | 236 |
Note: IC₅₀ is the half-maximal inhibitory concentration, indicating the ligand's affinity for the receptor. A lower value signifies higher affinity. Data for ¹⁷⁷Lu-Edotreotide specifically was not found in the search results, but the affinity is expected to be similar to its Yttrium-labeled counterpart.
Clinical Efficacy (COMPETE Phase 3 Trial)
The COMPETE trial is a pivotal Phase 3 study evaluating the efficacy and safety of ¹⁷⁷Lu-Edotreotide versus Everolimus in patients with progressive, SSTR-positive gastroenteropancreatic neuroendocrine tumors (GEP-NETs).
| Parameter | ¹⁷⁷Lu-Edotreotide (n=207) | Everolimus (n=102) | Reference |
| Primary Endpoint | Met (Significantly longer PFS) | - | |
| Progression-Free Survival (PFS) | Significantly outperformed Everolimus | - | |
| Grade ≥1 Renal Adverse Events | 14.7% | 21.2% | |
| Blood/Lymphatic Disorders | 40.1% | 41.4% |
Note: Specific median PFS values from the final analysis were not available in the provided search results but the trial successfully met its primary endpoint.
Human Dosimetry
Dosimetry measures the absorbed radiation dose in different tissues, which is critical for assessing both therapeutic efficacy and potential toxicity to healthy organs. The kidneys are a primary organ at risk due to clearance of the radiopharmaceutical.
| Organ/Tissue | Mean Cumulative Absorbed Dose (Gy) | Safety Threshold (Gy) | Reference |
| Tumors | 110.0 ± 90.8 | - | |
| Kidneys | 12.5 ± 4.4 | 23 | |
| Red Bone Marrow | 0.7 ± 0.4 | 2 |
Data from the COMPETE trial dosimetry analysis. Doses were extrapolated from cycle 1 imaging.
Experimental Protocols
Radiolabeling of this compound with Lutetium-177
This protocol describes a general method for labeling this compound with no-carrier-added (n.c.a.) ¹⁷⁷LuCl₃.
Materials:
-
This compound (DOTATOC) vial
-
No-carrier-added ¹⁷⁷LuCl₃ solution
-
Ascorbate buffer (pH 4.5-5.0)
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath
-
ITLC (Instant Thin-Layer Chromatography) strips and appropriate mobile phase (e.g., 0.1 M citrate buffer)
-
Radio-TLC scanner or gamma counter
Methodology:
-
Preparation: In a sterile, lead-shielded environment, add a calculated volume of ascorbate buffer to a sterile reaction vial to prevent radiolysis.
-
Reagent Addition: Add the required amount of this compound to the reaction vial.
-
Radionuclide Addition: Carefully add the specified activity of n.c.a. ¹⁷⁷LuCl₃ solution to the vial containing the this compound and buffer. Gently mix.
-
Incubation: Place the reaction vial in a heating block or water bath pre-heated to 95-100°C for 15-20 minutes.
-
Quality Control: After incubation and cooling, perform quality control to determine the radiochemical purity. Spot a small aliquot of the reaction mixture onto an ITLC strip.
-
Chromatography: Develop the ITLC strip using the selected mobile phase. In a typical system, free ¹⁷⁷Lu will migrate with the solvent front, while the labeled ¹⁷⁷Lu-Edotreotide remains at the origin.
-
Analysis: Analyze the strip using a radio-TLC scanner to quantify the percentage of labeled peptide versus free radionuclide. A radiochemical purity of >95% is typically required for clinical use.
-
Formulation: If purity is acceptable, the final product is diluted with sterile saline for intravenous injection.
In Vitro Cellular Internalization Assay
This protocol outlines a method to quantify the internalization of ¹⁷⁷Lu-Edotreotide into SSTR-positive cells.
Materials:
-
SSTR2-expressing cell line (e.g., human neuroendocrine tumor cells, or transfected cell lines like AtT20).
-
Non-SSTR expressing cell line (as a negative control).
-
Cell culture medium and supplements.
-
¹⁷⁷Lu-Edotreotide.
-
Unlabeled ("cold") this compound or Octreotide for blocking studies.
-
Acid wash buffer (e.g., 50 mM glycine, 100 mM NaCl, pH 2.8) to strip surface-bound radioactivity.
-
Lysis buffer (e.g., 1 M NaOH).
-
Gamma counter.
Methodology:
-
Cell Plating: Seed cells in 12- or 24-well plates and allow them to adhere and grow to a desired confluency (typically 24-48 hours).
-
Treatment:
-
Total Binding: Add ¹⁷⁷Lu-Edotreotide (at a final concentration of ~1-2 nM) to the cell culture medium and incubate for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C.
-
Non-Specific Binding: For a parallel set of wells, co-incubate the ¹⁷⁷Lu-Edotreotide with a large excess (e.g., 1 µM) of unlabeled this compound. This will block specific receptor binding.
-
-
Washing: After incubation, remove the radioactive medium and wash the cells three times with ice-cold PBS to stop internalization and remove unbound radioligand.
-
Surface-Bound vs. Internalized:
-
To separate membrane-bound from internalized radioactivity, add the acid wash buffer to the cells and incubate for 5-10 minutes on ice.
-
Collect this supernatant, which contains the surface-bound fraction.
-
Wash the cells again with PBS.
-
-
Cell Lysis: Add lysis buffer to the wells to solubilize the cells, releasing the internalized radioactivity.
-
Quantification: Measure the radioactivity in the acid wash fraction (surface-bound) and the cell lysate fraction (internalized) using a gamma counter.
-
Data Analysis: Express the internalized radioactivity as a percentage of the total added activity, and normalize to cell number or protein content. Specific internalization is calculated by subtracting the non-specific binding values from the total binding values. Studies have shown that DOTA-conjugated peptides like this compound are internalized in a specific, time-dependent manner.
PRRT Clinical Workflow
The administration of ¹⁷⁷Lu-Edotreotide follows a structured clinical protocol to maximize efficacy and patient safety.
Caption: A generalized clinical workflow for PRRT using ¹⁷⁷Lu-Edotreotide.
This document is intended for a technical audience and is not a substitute for professional medical advice. The protocols described are generalized and should be adapted based on specific institutional and regulatory guidelines.
References
- 1. Peptide Receptor Radionuclide Therapy (PRRT): Innovations and Improvements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of peptide receptor radionuclide therapy in advanced/metastatic thoracic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncolink.org [oncolink.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
A Technical Guide to Gallium-68 Labeled Edotreotide for PET Imaging
This document provides an in-depth technical overview of the fundamental principles underlying the use of Gallium-68 (⁶⁸Ga) labeled Edotreotide for Positron Emission Tomography (PET) imaging. It is intended for researchers, scientists, and drug development professionals engaged in oncology and radiopharmaceuticals. The guide covers the mechanism of action, radiolabeling chemistry, experimental protocols, and the molecular signaling pathways involved.
Core Principles and Mechanism of Action
Gallium-68 this compound, also known as ⁶⁸Ga-DOTATOC or referred to by the broader class name ⁶⁸Ga-DOTA-TATE, is a radiopharmaceutical agent designed for the highly specific imaging of neuroendocrine neoplasms (NENs).[1][2][3] Its efficacy is rooted in the molecular characteristics of NENs, which frequently overexpress somatostatin receptors (SSTRs) on their cell surfaces, with subtype 2 (SSTR2) being the most prevalent.[2][4]
The agent is a conjugate of two key components:
-
This compound (DOTATOC): A synthetic cyclic octapeptide analog of somatostatin. It is engineered to bind with high affinity to SSTRs, particularly SSTR2.
-
Gallium-68 (⁶⁸Ga): A positron-emitting radionuclide with a short half-life of approximately 68 minutes, making it ideal for PET imaging.
When administered intravenously, ⁶⁸Ga-Edotreotide circulates and binds with high specificity to the SSTR2-expressing cells of neuroendocrine tumors. The Gallium-68 isotope decays via positron emission (β+). These emitted positrons travel a short distance in tissue before annihilating with an electron, resulting in the emission of two 511 keV gamma photons in opposite directions. A PET scanner detects these coincident photons, allowing for the three-dimensional localization and quantification of the radiotracer's uptake. Areas of high tracer concentration appear as "bright spots" on the PET images, corresponding to tissues with high SSTR density, such as NENs.
Radiochemistry and Synthesis
The synthesis of ⁶⁸Ga-Edotreotide is a straightforward, one-step radiolabeling procedure. It involves the chelation of the ⁶⁸Ga³⁺ cation by the DOTA (1,4,7,10-tetraazacyclododecanetetraacetic acid) macrocycle, which is covalently linked to the this compound peptide. DOTA forms a highly stable complex with Gallium-68, preventing its release in vivo.
Experimental Protocol: Synthesis of ⁶⁸Ga-Edotreotide
The following protocol outlines a typical automated or semi-automated synthesis process.
-
Elution of ⁶⁸Ga: Gallium-68 is obtained from a germanium-68/gallium-68 (⁶⁸Ge/⁶⁸Ga) generator by elution with sterile, ultrapure hydrochloric acid (e.g., 0.6 M HCl). Fractionated elution is often employed to concentrate the ⁶⁸GaCl₃ in a small volume.
-
Reaction Preparation: The ⁶⁸Ga eluate is added to a reaction vial containing the this compound precursor (e.g., 20-40 µg) and a buffer solution, such as sodium acetate, to maintain an optimal pH for labeling (typically pH 4-5).
-
Radiolabeling Reaction: The reaction mixture is heated to approximately 95°C for 7 to 10 minutes to facilitate the chelation of ⁶⁸Ga by the DOTA moiety.
-
Purification: Following the reaction, the mixture is purified to remove unchelated ⁶⁸Ga³⁺ and other impurities. This is commonly achieved using solid-phase extraction (SPE) with a C18 cartridge.
-
Formulation: The purified ⁶⁸Ga-Edotreotide is eluted from the cartridge with an ethanol/water solution, passed through a sterile filter into a sterile vial, and formulated in a saline solution for injection. The entire process, from elution to final product, typically takes 18-20 minutes.
Quality Control
Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the final radiopharmaceutical product. Key QC tests are summarized in the table below.
| Parameter | Method | Specification |
| Appearance | Visual Inspection | Clear, colorless solution |
| pH | pH Strips | 4.0 - 8.0 |
| Radiochemical Purity (RCP) | HPLC, ITLC | ≥ 95% |
| Radionuclidic Purity | Gamma Spectrometry | ⁶⁸Ge Breakthrough < 0.001% |
| Sterility | Compendial Methods | Sterile |
| Bacterial Endotoxins | LAL Test | < 17.5 EU/mL |
| Residual Solvents (Ethanol) | Gas Chromatography (GC) | < 10% |
Clinical Imaging Protocol and Biodistribution
Experimental Protocol: PET/CT Imaging
-
Patient Preparation: Patients are typically advised to fast for at least 4 hours prior to the scan. Discontinuation of somatostatin analog therapy is often recommended to avoid receptor blockade; short-acting analogs may be withheld for 24 hours and long-acting analogs for at least one week. Patients should be well-hydrated.
-
Radiopharmaceutical Administration: A dose of 74-111 MBq (2-3 mCi) of ⁶⁸Ga-Edotreotide is administered via intravenous injection.
-
Uptake Phase: Following injection, there is an uptake period of 55 to 90 minutes, during which the radiotracer distributes throughout the body and accumulates at SSTR-expressing sites. A 60-minute uptake time is common.
-
Image Acquisition: The patient is positioned supine on the PET/CT scanner. A low-dose CT scan is first performed for attenuation correction and anatomical localization. This is immediately followed by the PET scan, which typically covers the area from the skull base to the mid-thighs over 5-9 bed positions.
Biodistribution and Dosimetry
Knowledge of the normal physiological biodistribution of ⁶⁸Ga-Edotreotide is critical for accurate image interpretation. High physiological uptake is observed in organs with high SSTR expression or that are involved in the agent's excretion.
| Organ/Tissue | Typical SUVmax Range | Level of Uptake |
| Spleen | > 18.0 | High |
| Kidneys | > 7.0 | High |
| Adrenal Glands | > 7.0 | High |
| Liver | > 7.0 | High |
| Pituitary Gland | > 7.0 | High |
| Pancreas (Uncinate) | 3.5 - 7.0 | Moderate |
| Stomach Wall | 3.5 - 7.0 | Moderate |
| Salivary Glands | 3.5 - 7.0 | Moderate |
| Thyroid Gland | 2.0 - 3.5 | Mild |
Standardized Uptake Value (SUV) is a semi-quantitative measure of tracer uptake.
The effective radiation dose from a typical administration is low. The total effective dose is approximately 0.021 mSv/MBq. For a standard 111 MBq (3 mCi) injection, this results in an effective dose of about 2.3 mSv. The organs receiving the highest radiation dose are the spleen, urinary bladder wall, and kidneys.
Molecular Biology and SSTR2 Signaling
The binding of this compound to SSTR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This signaling is canonically inhibitory and plays a crucial role in regulating hormone secretion and cell growth in NENs.
Key downstream effects of SSTR2 activation include:
-
Inhibition of Adenylyl Cyclase: Activation of inhibitory G-proteins (Gi) leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: SSTR2 activation inhibits voltage-gated Ca²⁺ channels, reducing calcium influx, and activates K⁺ channels, leading to membrane hyperpolarization. Both effects contribute to the inhibition of hormone exocytosis.
-
Activation of Phosphatases: The pathway stimulates phosphotyrosine phosphatase (PTP) and can modulate the mitogen-activated protein kinase (MAPK) and protein kinase B (AKT) pathways, ultimately leading to anti-proliferative effects and the induction of apoptosis.
Conclusion
⁶⁸Ga-labeled this compound PET/CT represents a cornerstone in the management of neuroendocrine neoplasms. Its high affinity for SSTR2 provides a sensitive and specific method for tumor localization, staging, and selection of patients for peptide receptor radionuclide therapy (PRRT). A thorough understanding of its underlying principles—from radiolabeling and quality control to in-vivo biodistribution and molecular signaling—is essential for its effective application and for the development of future theranostic agents.
References
Understanding the Pharmacokinetics of Lutetium-177 Edotreotide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of Lutetium-177 (¹⁷⁷Lu) Edotreotide, a key radiopharmaceutical agent in the field of peptide receptor radionuclide therapy (PRRT). This document details the absorption, distribution, metabolism, and excretion (ADME) profile of ¹⁷⁷Lu-Edotreotide, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Introduction
Lutetium-177 this compound is a targeted radiopharmaceutical used for the treatment of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs).[1][2] It consists of two main components: the somatostatin analog this compound (also known as DOTATOC) and the beta-emitting radioisotope Lutetium-177.[2][3] The this compound component has a high affinity for SSTRs, particularly subtype 2 (SSTR2), which are frequently present on the surface of NET cells.[4] This targeted approach allows for the direct delivery of a cytotoxic dose of radiation to the tumor cells while minimizing damage to surrounding healthy tissues.
Mechanism of Action
Once administered intravenously, ¹⁷⁷Lu-Edotreotide travels through the bloodstream and binds with high specificity to SSTRs on the surface of NET cells. Following this binding, the receptor-ligand complex is internalized into the tumor cell. Inside the cell, the radioisotope ¹⁷⁷Lu decays, emitting beta particles with a maximum radius of 1.7 mm in soft tissue. This localized radiation induces DNA damage, leading to tumor cell death and inhibition of tumor growth.
Signaling Pathway
The binding of this compound to somatostatin receptors initiates a cascade of intracellular signaling events. SSTRs are G protein-coupled receptors (GPCRs). Upon activation, they typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This can, in turn, affect various cellular processes, including hormone secretion and cell proliferation.
Figure 1: Somatostatin Receptor Signaling Pathway
Pharmacokinetic Profile
The pharmacokinetic properties of ¹⁷⁷Lu-Edotreotide have been characterized in several studies. The following tables summarize the key quantitative data regarding its biodistribution, blood clearance, and excretion. It is important to note that some studies use the closely related compound ¹⁷⁷Lu-DOTATATE, and these data are included for comparative purposes.
Table 1: Biodistribution of Lutetium-177 this compound/DOTATATE
| Organ/Tissue | Uptake (%ID/g or SUV) | Time Point | Species | Reference |
| Tumor | 3.7 %IA/g | 24 h | Mouse | |
| Tumor | 2.1 %IA/g | 3 days | Mouse | |
| Tumor | 1.2 %IA/g | 7 days | Mouse | |
| Kidneys | High Uptake | Early | Human | |
| Liver | Moderate Uptake | 24 h | Mouse | |
| Spleen | Moderate Uptake | 24 h | Mouse | |
| Blood | 1.75 ± 0.58 SUV | 24 h | Mouse | |
| Bone Marrow | High Uptake (free ¹⁷⁷Lu) | - | Mouse |
Note: %ID/g = percentage of injected dose per gram of tissue; SUV = Standardized Uptake Value.
Table 2: Blood Clearance and Half-Life of Lutetium-177 this compound/DOTATATE
| Parameter | Value | Species | Reference |
| Effective Blood Elimination Half-Life (t½α) | 3.5 (±1.4) hours | Human | |
| Terminal Blood Half-Life (t½β) | 71 (± 28) hours | Human | |
| Early Elimination Phase Half-Life | 4.5 ± 1 h | Human | |
| Clearance (CL) | 4.5 L/h (CV 31%) | Human | |
| Mean Maximum Blood Concentration (Cmax) | 10 ng/mL (CV 50%) | Human | |
| Mean Blood Exposure (AUC) | 41 ng·h/mL (CV 36%) | Human |
Table 3: Excretion of Lutetium-177 this compound/DOTATATE
| Time Point | Cumulative Renal Excretion | Species | Reference |
| 5 hours | 44% | Human | |
| 24 hours | 58% | Human | |
| 48 hours | 65% | Human | |
| > 14 days | >99% (expected) | Human |
Experimental Protocols
The pharmacokinetic characterization of ¹⁷⁷Lu-Edotreotide involves a series of well-defined experimental protocols, from radiolabeling to in vivo biodistribution studies.
Radiolabeling and Quality Control
The labeling of this compound with ¹⁷⁷Lu is a critical first step. This process typically involves the chelation of the radioisotope by the DOTA moiety of the peptide.
Protocol for Radiolabeling:
-
Preparation: A sterile, pyrogen-free reaction vial is prepared containing this compound in a suitable buffer (e.g., acetate or gentisate buffer).
-
Radiolabeling: A defined activity of ¹⁷⁷LuCl₃ is added to the reaction vial.
-
Incubation: The reaction mixture is incubated at an elevated temperature (e.g., 95°C) for a specific duration (e.g., 20-30 minutes).
-
Quality Control: The radiochemical purity of the final product is assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The radiochemical purity should typically be greater than 95%.
In Vivo Biodistribution Studies
Biodistribution studies are essential to determine the uptake and clearance of the radiopharmaceutical in various organs and tumors.
Protocol for a Typical Mouse Biodistribution Study:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are xenografted with human neuroendocrine tumor cells.
-
Administration: A known amount of ¹⁷⁷Lu-Edotreotide is administered intravenously via the tail vein.
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 1h, 4h, 24h, 48h, 72h).
-
Tissue Collection: Blood, major organs (liver, kidneys, spleen, lungs, etc.), and the tumor are collected, weighed, and their radioactivity is measured using a gamma counter.
-
Data Analysis: The radioactivity in each tissue is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Figure 2: Workflow for a Biodistribution Study
Blood Clearance Analysis
To determine the clearance rate and half-life of ¹⁷⁷Lu-Edotreotide in the blood, serial blood samples are collected.
Protocol for Blood Clearance:
-
Animal Model: As described in the biodistribution study.
-
Administration: Intravenous injection of the radiopharmaceutical.
-
Blood Sampling: Small blood samples are collected at multiple time points post-injection (e.g., 2, 5, 10, 30, 60, 120, 240 minutes).
-
Radioactivity Measurement: The radioactivity in each blood sample is measured.
-
Data Analysis: The data are plotted as radioactivity versus time and fitted to a multi-exponential decay model to calculate the different half-lives. A typical blood clearance curve shows a bi-exponential pattern.
Excretion Studies
Excretion studies are performed to understand the route and rate of elimination of the radiopharmaceutical from the body.
Protocol for Excretion Analysis:
-
Metabolic Cages: Animals are housed in metabolic cages that allow for the separate collection of urine and feces.
-
Sample Collection: Urine and feces are collected at various intervals post-injection.
-
Radioactivity Measurement: The radioactivity in the collected urine and feces is measured.
-
Data Analysis: The cumulative excretion is calculated as a percentage of the injected dose over time.
Conclusion
Lutetium-177 this compound exhibits a pharmacokinetic profile that is well-suited for targeted radionuclide therapy of neuroendocrine tumors. Its high affinity for SSTRs leads to significant tumor uptake and retention. The radiopharmaceutical is cleared from the blood in a bi-exponential manner and is primarily excreted through the kidneys. The detailed understanding of its pharmacokinetics, derived from rigorous experimental protocols, is crucial for optimizing treatment regimens, predicting therapeutic efficacy, and ensuring patient safety. This technical guide provides a foundational understanding for researchers and professionals involved in the development and clinical application of this promising therapeutic agent.
References
Edotreotide as a theranostic agent in oncology research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The convergence of diagnostics and therapeutics, termed "theranostics," represents a paradigm shift in personalized medicine. Within this evolving landscape, Edotreotide has emerged as a pivotal agent, particularly in the management of neuroendocrine tumors (NETs). This technical guide provides a comprehensive overview of this compound's role as a theranostic agent, detailing its mechanism of action, clinical applications, and the experimental protocols that underpin its use in oncology research. By leveraging the same molecular target for both imaging and therapy, this compound epitomizes the "see what you treat, treat what you see" philosophy, offering a highly specific and effective approach to cancer care.
Introduction: The Theranostic Principle with this compound
Theranostics in oncology involves the use of a single targeting molecule, a ligand, which can be labeled with either a diagnostic or a therapeutic radionuclide. This dual-purpose capability allows for patient stratification, treatment planning, and therapeutic intervention with the same molecular specificity.
This compound, also known as DOTATOC, is a synthetic somatostatin analogue with a high binding affinity for somatostatin receptor subtype 2 (SSTR2), which is overexpressed in a majority of well-differentiated neuroendocrine tumors.[1][2][3] This high expression on tumor cells, compared to most healthy tissues, makes SSTR2 an ideal target for theranostic applications.
The theranostic pairing for this compound involves:
-
Diagnostics: Chelating this compound with a positron-emitting radionuclide, most commonly Gallium-68 (⁶⁸Ga). The resulting ⁶⁸Ga-Edotreotide is used for Positron Emission Tomography (PET) imaging to visualize tumor lesions expressing SSTR2.[4]
-
Therapeutics: Labeling this compound with a beta-emitting radionuclide, such as Lutetium-177 (¹⁷⁷Lu). The ¹⁷⁷Lu-Edotreotide conjugate delivers targeted radiation to SSTR2-positive tumor cells, a treatment known as Peptide Receptor Radionuclide Therapy (PRRT).[5]
This guide will delve into the technical specifics of this compound's mechanism, its performance in diagnostic and therapeutic settings, and detailed protocols for its application in research.
Mechanism of Action: Targeting the Somatostatin Receptor 2
This compound's efficacy is rooted in its high and specific binding to SSTR2, a G-protein coupled receptor. Upon binding, the this compound-receptor complex is internalized by the tumor cell.
-
Diagnostic Action (⁶⁸Ga-Edotreotide): When labeled with ⁶⁸Ga, the accumulation of the radiopharmaceutical at SSTR2-expressing sites allows for high-resolution visualization of the tumor and its metastases via PET/CT imaging. This provides crucial information for staging, treatment planning, and assessing patient eligibility for PRRT.
-
Therapeutic Action (¹⁷⁷Lu-Edotreotide): When ¹⁷⁷Lu-Edotreotide is administered, its internalization into the tumor cell delivers a localized, lethal dose of beta radiation. This radiation induces DNA damage and subsequent apoptosis in the cancer cells, while minimizing exposure to surrounding healthy tissues.
The signaling pathways initiated by SSTR2 activation upon agonist binding, such as with this compound, are complex and can lead to the inhibition of cell proliferation and hormone secretion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Radiolabeled Somatostatin Analogs—A Continuously Evolving Class of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Clinical Outcomes of 177Lu-DOTATATE Peptide Receptor Radionuclide Therapy in Patients with Skeletal Metastases from Neuroendocrine Tumors: Insights from Real-World Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
In-Vitro Characterization of Edotreotide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in-vitro characterization of Edotreotide, a synthetic somatostatin analog. This compound is a cornerstone in the diagnosis and treatment of neuroendocrine tumors (NETs) due to its high affinity for somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), which are overexpressed in many of these malignancies.[1][2] This document details the binding affinity, receptor specificity, and internalization of this compound, supported by comprehensive experimental protocols and visual representations of key biological pathways and workflows.
Core Concepts: Binding Affinity and Receptor Specificity
This compound's therapeutic and diagnostic efficacy is fundamentally linked to its high-affinity binding to SSTRs on tumor cells.[3] The following table summarizes the in-vitro binding affinities (IC50 values) of this compound and related compounds for the five human somatostatin receptor subtypes. Lower IC50 values indicate higher binding affinity.
| Compound | sst1 (IC50, nM) | sst2 (IC50, nM) | sst3 (IC50, nM) | sst4 (IC50, nM) | sst5 (IC50, nM) |
| Ga-DOTA-[Tyr3]-octreotide (Ga-Edotreotide) | >1000 | 2.5 | >1000 | >1000 | >100 |
| Y-DOTA-[Tyr3]-octreotide (Y-Edotreotide) | >1000 | 1.6 | 220 | >1000 | 236 |
| DOTA-[Tyr3]-octreotide (Unlabeled this compound) | >1000 | 21 | 230 | >1000 | 130 |
| Octreotide | >1000 | 1.1 | 30 | >1000 | 7.6 |
| Somatostatin-14 | 1.8 | 0.2 | 1.1 | 1.5 | 0.5 |
| Somatostatin-28 | 1.0 | 0.1 | 0.8 | 1.2 | 0.3 |
Table 1: In-vitro binding affinity (IC50, nM) of this compound and other somatostatin analogs for human somatostatin receptor subtypes. Data compiled from various sources.
The data clearly indicates that this compound, particularly when chelated with Gallium or Yttrium, exhibits high and selective affinity for SSTR2.[4] This specificity is crucial for minimizing off-target effects and maximizing the delivery of diagnostic or therapeutic payloads to tumor tissues.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines the methodology to determine the binding affinity of this compound for somatostatin receptors expressed on cell membranes.
1. Cell Culture and Membrane Preparation:
-
Culture a suitable cell line overexpressing a specific human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells transfected with hSSTR2).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.
2. Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled somatostatin analog with known high affinity for the target receptor (e.g., [125I-Tyr11]-Somatostatin-14).
-
Add increasing concentrations of unlabeled this compound (the competitor).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor (this compound) concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki (inhibitory constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Internalization Assay
Upon binding to SSTR2, this compound is internalized by the tumor cell.[3] This is a critical step for the efficacy of peptide receptor radionuclide therapy (PRRT), as it concentrates the radioactive payload inside the cell, maximizing its cytotoxic effect.
1. Cell Culture:
-
Seed SSTR2-expressing cells (e.g., AR42J, a rat pancreatic tumor cell line) into 24-well plates and allow them to adhere and grow to a confluent monolayer.
2. Internalization Experiment:
-
Wash the cells with binding buffer.
-
Add radiolabeled this compound (e.g., [177Lu]-Edotreotide) to the cells and incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
At each time point, terminate the internalization process by placing the plates on ice and washing the cells with ice-cold binding buffer.
-
To differentiate between membrane-bound and internalized radioligand, treat the cells with an acidic buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 2.5) for a short period (e.g., 5-10 minutes) to strip the surface-bound radioactivity.
-
Collect the acidic buffer (containing the membrane-bound fraction).
-
Lyse the cells with a lysis buffer (e.g., 1 M NaOH) to release the internalized radioactivity.
-
Measure the radioactivity in both the acid-stripped fraction and the cell lysate using a gamma counter.
3. Data Analysis:
-
Calculate the percentage of internalized radioactivity at each time point relative to the total cell-associated radioactivity (membrane-bound + internalized).
-
Plot the percentage of internalization as a function of time to determine the rate and extent of this compound internalization.
SSTR2 Signaling Pathway
The binding of this compound to SSTR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that ultimately lead to the desired therapeutic effects, such as inhibition of hormone secretion and cell proliferation.
Upon binding of this compound, SSTR2 activates inhibitory G-proteins (Gi/o). This activation leads to several downstream effects:
-
Inhibition of Adenylyl Cyclase: This results in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. This cascade is a primary mechanism for the inhibition of hormone secretion from neuroendocrine tumors.
-
Modulation of MAPK and PI3K/AKT Pathways: SSTR2 activation influences the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathways. These pathways are critical regulators of cell proliferation, survival, and apoptosis. The modulation of these pathways by this compound contributes to its anti-proliferative effects.
-
Regulation of Ion Channels: SSTR2 activation can also lead to the inhibition of voltage-gated calcium channels, reducing calcium influx, which is another mechanism that contributes to the inhibition of hormone secretion.
References
Methodological & Application
Application Notes and Protocols for Radiolabeling Edotreotide with Gallium-68
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium-68 (⁶⁸Ga) labeled Edotreotide (also known as DOTATOC) is a radiopharmaceutical used for Positron Emission Tomography (PET) imaging of neuroendocrine tumors (NETs). This compound is an analog of somatostatin and exhibits high affinity for somatostatin receptor subtype 2 (SSTR2), which is overexpressed in many NETs.[1] The chelation of the positron-emitting radionuclide ⁶⁸Ga to this compound allows for the non-invasive visualization and staging of these tumors. This document provides a detailed protocol for the radiolabeling of this compound with ⁶⁸Ga, including quality control procedures and essential data presented in a clear and accessible format.
Mechanism of Action
Upon intravenous administration, ⁶⁸Ga-Edotreotide circulates in the bloodstream and binds with high affinity to SSTR2 on the surface of neuroendocrine tumor cells.[1] This binding leads to the internalization of the radiopharmaceutical-receptor complex. The emitted positrons from the decay of ⁶⁸Ga travel a short distance in the tissue before annihilating with an electron, producing two 511 keV gamma photons that are detected by the PET scanner. This allows for the precise localization and quantification of SSTR2-positive tumor lesions.[1]
Caption: ⁶⁸Ga-Edotreotide binds to SSTR2, leading to internalization and a detectable PET signal.
Materials and Reagents
| Material/Reagent | Supplier/Grade | Notes |
| Radionuclide | ||
| ⁶⁸Ge/⁶⁸Ga Generator | Pharmaceutical Grade | Eluted with sterile 0.1 M HCl. |
| Precursor | ||
| This compound (DOTATOC) | GMP Grade | Typically supplied as a lyophilized powder in a sterile vial. |
| Buffers and Solvents | ||
| Reaction Buffer | Sterile, pyrogen-free | e.g., Sodium acetate, HEPES buffer. |
| Ethanol (95-100%) | ACS Grade or higher | For conditioning of purification cartridges. |
| Sterile Water for Injection | USP Grade | For reconstitution and washing. |
| Sterile Saline (0.9% NaCl) | USP Grade | For final formulation. |
| Consumables | ||
| Sterile reaction vial | Pyrogen-free | |
| Solid Phase Extraction (SPE) Cartridge | e.g., C18 Sep-Pak | For purification of the final product. |
| Sterile Syringes and Needles | Various sizes | |
| 0.22 µm Sterile Filter | For final sterile filtration. | |
| ITLC or HPLC system | For quality control. | |
| Dose Calibrator | For activity measurement. |
Experimental Protocols
Preparation of Reagents
-
⁶⁸GaCl₃ Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl according to the manufacturer's instructions. Collect the ⁶⁸GaCl₃ eluate in a sterile vial. Measure the activity of the eluate using a dose calibrator.
-
This compound Reconstitution: If using a lyophilized kit, reconstitute the this compound vial with the provided reaction buffer. Gently swirl to dissolve. The amount of precursor is typically around 40 µg.
Radiolabeling Procedure (Manual Method)
The entire procedure should be performed in a shielded hot cell using aseptic techniques.
-
Transfer the eluted ⁶⁸GaCl₃ to the reaction vial containing the reconstituted this compound and buffer solution.
-
Ensure the pH of the reaction mixture is between 3.2 and 3.8.[2]
-
Heat the reaction vial in a dry bath at 95°C for 7 to 10 minutes.[3]
-
After heating, cool the reaction vial to room temperature.
Caption: Workflow for the radiolabeling of this compound with Gallium-68.
Purification of ⁶⁸Ga-Edotreotide
-
Condition a C18 SPE cartridge by passing 5 mL of ethanol followed by 10 mL of sterile water.
-
Pass the reaction mixture through the conditioned C18 cartridge. The ⁶⁸Ga-Edotreotide will be retained on the cartridge.
-
Wash the cartridge with 5-10 mL of sterile water to remove any unreacted ⁶⁸Ga.
-
Elute the purified ⁶⁸Ga-Edotreotide from the cartridge with 1-2 mL of 50-95% ethanol into a sterile collection vial.
-
Dilute the final product with sterile saline to a final ethanol concentration of less than 10%.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
Quality Control
Rigorous quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.
| Parameter | Specification | Method |
| Appearance | Clear, colorless solution | Visual Inspection |
| pH | 4.0 - 8.0 | pH paper or pH meter |
| Radiochemical Purity (RCP) | ≥ 95% | iTLC or Radio-HPLC |
| Radionuclidic Purity | ⁶⁸Ge breakthrough < 0.001% | Gamma Spectroscopy |
| Sterility | Sterile | Sterility Test (e.g., USP <71>) |
| Bacterial Endotoxins | < 17.5 EU/mL | LAL Test |
Detailed Quality Control Protocols
-
pH Measurement: A small drop of the final product is applied to a pH strip and compared to the color chart.
-
Radiochemical Purity (RCP) by iTLC:
-
System 1 (for free ⁶⁸Ga):
-
Stationary Phase: ITLC-SG strip
-
Mobile Phase: 0.1 M Sodium Citrate (pH 5)
-
Procedure: Spot the sample on the strip and develop. ⁶⁸Ga-Edotreotide and colloids remain at the origin (Rf = 0), while free ⁶⁸Ga moves with the solvent front (Rf = 1).
-
-
System 2 (for colloidal ⁶⁸Ga):
-
Stationary Phase: ITLC-SG strip
-
Mobile Phase: Ammonium acetate (77 g/L) in a 50:50 (v/v) water/methanol mixture.
-
Procedure: Spot the sample and develop. Colloidal ⁶⁸Ga remains at the origin (Rf = 0-0.1), while ⁶⁸Ga-Edotreotide and free ⁶⁸Ga move with the solvent front (Rf = 0.8-1).
-
-
The strips are then scanned using a radio-TLC scanner to determine the percentage of each species.
-
-
⁶⁸Ge Breakthrough: The final product is measured using a gamma spectrometer at different time points to detect the presence of the long-lived ⁶⁸Ge isotope.
Caption: Quality control decision flowchart for ⁶⁸Ga-Edotreotide.
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| Radiolabeling Time | 7-10 minutes | |
| Total Synthesis Time | ~20-35 minutes | |
| Radiochemical Yield | > 95% | |
| Radiochemical Purity (RCP) | > 99% (by ITLC) | |
| 99.45% - 99.78% (by HPLC) | ||
| Half-life of ⁶⁸Ga | 67.7 minutes | |
| Recommended Adult Dose | 148 MBq (range 111–185 MBq) | |
| Recommended Pediatric Dose | 1.59 MBq/kg (range 11.1–111 MBq) | |
| Shelf-life of Final Product | 3 hours post-synthesis |
Safety Precautions
-
All procedures involving radioactive materials must be conducted by trained personnel in a designated and properly shielded facility.
-
Standard radiation safety practices, including the use of personal protective equipment (PPE) and dosimetry, must be strictly followed.
-
Aseptic techniques are crucial to ensure the sterility of the final product.
-
Dispose of all radioactive waste in accordance with institutional and regulatory guidelines.
Conclusion
The radiolabeling of this compound with Gallium-68 is a well-established and robust process that yields a high-purity radiopharmaceutical for PET imaging of neuroendocrine tumors. Adherence to detailed protocols and stringent quality control measures is paramount to ensure the production of a safe and effective diagnostic agent. The information and protocols provided in this document serve as a comprehensive guide for researchers and professionals in the field.
References
Application Notes and Protocols for the Synthesis of Lutetium-177 Edotreotide for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the synthesis of Lutetium-177 (¹⁷⁷Lu) Edotreotide, also known as ¹⁷⁷Lu-DOTA-TATE. This radiopharmaceutical is a crucial tool in targeted radionuclide therapy research, primarily for neuroendocrine tumors that overexpress somatostatin receptors.[1][2][3] The following protocols are intended for preclinical research purposes and should be performed by personnel trained in handling radioactive materials and in sterile preparation techniques.
Mechanism of Action
Lutetium-177 this compound is a targeted radiopharmaceutical that consists of the radionuclide ¹⁷⁷Lu chelated to this compound. This compound is a synthetic analog of somatostatin, a naturally occurring peptide hormone.[2] Many neuroendocrine tumors (NETs) overexpress somatostatin receptors (SSTRs) on their cell surfaces.[1] When administered, the this compound component of the molecule binds with high affinity to these SSTRs, particularly subtype 2 (SSTR2). Following this binding, the ¹⁷⁷Lu-Edotreotide-SSTR complex is internalized by the tumor cell. The radioisotope ¹⁷⁷Lu then decays, emitting beta particles that induce cellular damage, primarily through the formation of free radicals and subsequent DNA damage, leading to tumor cell death.
Signaling Pathway
The binding of Lutetium-177 this compound to somatostatin receptors triggers a cascade of intracellular signaling events. These pathways are primarily inhibitory and can lead to the suppression of tumor growth and hormone secretion. The diagram below illustrates the general signaling pathway initiated by SSTR activation.
Caption: Somatostatin receptor signaling pathway activated by ¹⁷⁷Lu-Edotreotide.
Experimental Protocols
The following sections provide detailed protocols for the manual synthesis of ¹⁷⁷Lu-Edotreotide. For automated synthesis, refer to the manufacturer's instructions for the specific synthesis module.
Reagent Preparation
Proper preparation of reagents is critical for a successful radiolabeling reaction.
| Reagent | Preparation | Storage |
| This compound (DOTA-TATE) Solution | Dissolve this compound powder in sterile water to a concentration of 1 mg/mL. Aliquot into sterile vials (e.g., 100 µL per vial) for single use. | Store frozen at -20°C. |
| Ascorbate Buffer | Prepare a solution of ascorbic acid and sodium ascorbate in sterile water. Adjust the pH to 4.5 - 5.0. A common formulation is 800 mg of sodium ascorbate and 200 mg of ascorbic acid in 10 mL of water. | Prepare fresh before each synthesis. |
| Lutetium-177 Chloride (¹⁷⁷LuCl₃) | No-carrier-added (NCA) ¹⁷⁷LuCl₃ in 0.04 M HCl is typically used. The activity required will depend on the desired final product specific activity and the scale of the experiment. | Store according to the manufacturer's instructions. |
| Purification Solvents | 70% Ethanol: Mix 14 mL of absolute ethanol with 6 mL of sterile water. Sterile Saline (0.9% NaCl). | Store at room temperature. |
Manual Synthesis of ¹⁷⁷Lu-Edotreotide
This protocol describes a manual labeling procedure in a reaction vial.
Caption: Workflow for the manual synthesis of ¹⁷⁷Lu-Edotreotide.
Protocol Steps:
-
In a sterile, pyrogen-free reaction vial, add the required amount of this compound solution. For research purposes, a molar excess of the peptide to lutetium is generally used.
-
Add the ascorbate buffer to the reaction vial. Gently swirl to mix.
-
Carefully add the desired activity of ¹⁷⁷LuCl₃ to the reaction vial.
-
Check the pH of the reaction mixture using a pH strip; it should be between 4.5 and 5.0.
-
Securely cap the vial and place it in a pre-heated heating block or water bath at 95°C for 20-30 minutes.
-
After incubation, remove the vial and allow it to cool to room temperature.
-
Perform an in-process quality control check (e.g., ITLC) to determine the radiochemical yield.
Purification using a C18 Cartridge
Purification is recommended to remove unreacted ¹⁷⁷Lu and other impurities.
-
Condition a C18 light cartridge by passing 5 mL of 70% ethanol through it, followed by 5 mL of sterile water.
-
Load the crude reaction mixture onto the conditioned C18 cartridge. The ¹⁷⁷Lu-Edotreotide will be retained on the cartridge.
-
Wash the cartridge with 5-10 mL of sterile water to elute any unbound ¹⁷⁷LuCl₃. Collect the eluate as radioactive waste.
-
Elute the purified ¹⁷⁷Lu-Edotreotide from the cartridge with 1-2 mL of 70% ethanol into a sterile vial.
-
The ethanolic solution can be diluted with sterile saline or buffer for in vitro or in vivo studies. For animal studies, the ethanol concentration should be minimized.
Quality Control
The radiochemical purity of the final product should be determined using chromatographic methods.
| Parameter | Method | Acceptance Criteria |
| Radiochemical Purity | Instant Thin Layer Chromatography (ITLC) or Radio-High Performance Liquid Chromatography (Radio-HPLC) | > 95% |
| Appearance | Visual Inspection | Clear, colorless solution |
| pH | pH strip | 4.5 - 5.5 |
ITLC Method:
-
Stationary Phase: ITLC-SG strips
-
Mobile Phase: 0.1 M sodium citrate, pH 5.5
-
Procedure: Spot a small amount of the final product on the ITLC strip and develop it in the mobile phase.
-
Analysis: In this system, ¹⁷⁷Lu-Edotreotide remains at the origin (Rf = 0.0-0.1), while free ¹⁷⁷Lu migrates with the solvent front (Rf = 0.9-1.0).
Radio-HPLC Method:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).
-
Detection: A radiometric detector in series with a UV detector.
-
Analysis: The retention time of ¹⁷⁷Lu-Edotreotide should be compared to a reference standard. This method can separate the final product from precursors and other impurities.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of ¹⁷⁷Lu-Edotreotide. Values may vary depending on the specific conditions and scale of the synthesis.
| Parameter | Typical Value | Reference |
| This compound (DOTA-TATE) Amount | 100 - 200 µg | |
| ¹⁷⁷LuCl₃ Activity | 1 - 10 GBq | |
| Reaction Temperature | 95°C | |
| Reaction Time | 20 - 30 minutes | |
| Radiochemical Yield (post-synthesis) | > 95% | |
| Radiochemical Purity (post-purification) | > 99% | |
| Specific Activity | Varies depending on the amount of peptide and ¹⁷⁷Lu used. |
Note: These protocols are for guidance and research purposes only and must be adapted and validated by the end-user for their specific application. All work with radioactive materials should be conducted in a designated facility with appropriate shielding and safety precautions.
References
Application Notes and Protocols for Quality Control of [⁶⁸Ga]Ga-Edotreotide Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quality control (QC) of [⁶⁸Ga]Ga-Edotreotide injection, a radiopharmaceutical used in Positron Emission Tomography (PET) for imaging neuroendocrine tumors. Adherence to these procedures is critical to ensure the safety, efficacy, and quality of the final drug product, in line with regulatory standards such as the European Pharmacopoeia.
Overview of Quality Control Procedures
The quality control of [⁶⁸Ga]Ga-Edotreotide injection involves a series of tests to confirm its identity, purity, and safety for human administration. These tests are designed to be completed rapidly due to the short half-life of Gallium-68 (approximately 68 minutes).
The primary QC tests include:
-
Appearance: Visual inspection of the solution.
-
pH: Measurement of the solution's acidity or alkalinity.
-
Radionuclide Identity: Confirmation of the presence of Gallium-68.
-
Radiochemical Purity: Determination of the percentage of the desired [⁶⁸Ga]Ga-Edotreotide complex and quantification of radiochemical impurities.
-
Germanium-68 Breakthrough: Measurement of the parent radionuclide impurity.
-
Sterility: Ensuring the absence of viable microorganisms.
-
Bacterial Endotoxins: Quantification of pyrogenic substances.
Quantitative Data Summary
The following table summarizes the key quality control tests and their acceptance criteria as established by the European Pharmacopoeia and other relevant guidelines.
| Quality Control Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear and colorless solution, free from visible particles. |
| pH | pH indicator strips or pH meter | 3.2 – 3.8[1] |
| Radionuclide Identity | Half-life determination | 64.6 – 71.4 minutes |
| Radiochemical Purity | Radio-Thin Layer Chromatography (r-TLC) / High-Performance Liquid Chromatography (HPLC) | ≥ 95% [⁶⁸Ga]Ga-Edotreotide[1] |
| ≤ 2% free [⁶⁸Ga]Ga³⁺[1] | ||
| ≤ 3% other radiochemical impurities (e.g., uncomplexed [⁶⁸Ga])[1] | ||
| Germanium-68 Breakthrough | Gamma-ray spectrometry | ≤ 0.001% of the total radioactivity |
| Sterility | Membrane Filtration or Direct Inoculation | No microbial growth observed over 14 days. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | < 17.5 EU/V, where V is the maximum recommended dose in mL.[2] |
Experimental Protocols
Detailed methodologies for the key quality control experiments are provided below.
Appearance and pH
Protocol:
-
Appearance: Visually inspect the final [⁶⁸Ga]Ga-Edotreotide injection solution in a shielded vial behind a lead glass window. The solution should be clear, colorless, and free of any particulate matter.
-
pH Measurement:
-
Using a remote handling system, carefully withdraw a small aliquot of the solution.
-
Apply the aliquot to a pH indicator strip with a range that covers the expected pH of 3.2 to 3.8.
-
Compare the color change of the strip to the provided color chart to determine the pH. Alternatively, a calibrated pH meter can be used.
-
Radionuclide Identity: Half-Life Determination
Protocol:
-
Place a sample of the [⁶⁸Ga]Ga-Edotreotide injection in a dose calibrator.
-
Record the initial radioactivity measurement at a defined start time (t₀).
-
Record subsequent radioactivity measurements at regular, short intervals (e.g., every 5 minutes) for a total of 30-40 minutes.
-
Plot the natural logarithm of the radioactivity (ln(A)) versus time (t).
-
Perform a linear regression of the data points. The slope of the line (m) is equal to the negative of the decay constant (λ).
-
Calculate the half-life (T₁/₂) using the formula: T₁/₂ = -ln(2) / m.
-
The calculated half-life should be within the acceptance range of 64.6 to 71.4 minutes.
Radiochemical Purity by Radio-Thin Layer Chromatography (r-TLC)
Two separate TLC systems are typically used to quantify the different radiochemical species.
System 1: Determination of [⁶⁸Ga]Ga-Edotreotide and uncomplexed [⁶⁸Ga]
-
Stationary Phase: ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strip.
-
Mobile Phase: A solution of ammonium acetate (77 g/L) in a 50:50 (v/v) mixture of water and methanol.
-
Procedure:
-
Apply a small spot (1-2 µL) of the [⁶⁸Ga]Ga-Edotreotide injection onto the origin of an ITLC-SG strip.
-
Place the strip in a chromatography tank containing the mobile phase.
-
Allow the mobile phase to ascend the strip to a defined solvent front (e.g., 4 cm or 9 cm).
-
Remove the strip and allow it to dry.
-
Scan the strip using a radio-TLC scanner to obtain a chromatogram.
-
-
Interpretation:
-
Uncomplexed [⁶⁸Ga] remains at the origin (Rf = 0).
-
[⁶⁸Ga]Ga-Edotreotide migrates with the solvent front (Rf ≈ 0.8-1.0).
-
System 2: Determination of free [⁶⁸Ga]Ga³⁺
-
Stationary Phase: ITLC-SG strip.
-
Mobile Phase: 0.1 M sodium citrate solution (pH 5).
-
Procedure:
-
Follow the same procedure as described in System 1, using the different mobile phase.
-
-
Interpretation:
-
[⁶⁸Ga]Ga-Edotreotide and uncomplexed [⁶⁸Ga] remain at the origin (Rf ≈ 0.1-0.2).
-
Free [⁶⁸Ga]Ga³⁺ migrates with the solvent front (Rf ≈ 0.9-1.0).
-
Calculation of Radiochemical Purity:
% [⁶⁸Ga]Ga-Edotreotide = [(Counts for [⁶⁸Ga]Ga-Edotreotide peak) / (Total counts on the strip)] x 100
Germanium-68 Breakthrough
Protocol:
-
Retain a sample of the final [⁶⁸Ga]Ga-Edotreotide injection.
-
Allow the sample to decay for at least 48 hours to ensure that all the Gallium-68 has decayed.
-
Measure the remaining radioactivity of the sample using a gamma-ray spectrometer with a high-purity germanium (HPGe) detector.
-
Identify and quantify the characteristic gamma peak of Germanium-68 at 511 keV (from the decay of its daughter, Gallium-68, which will be in equilibrium).
-
Calculate the ⁶⁸Ge breakthrough as a percentage of the total initial radioactivity of the [⁶⁸Ga]Ga-Edotreotide injection at the time of synthesis. The value must not exceed 0.001%.
Sterility Testing
Sterility testing must be performed aseptically to avoid microbial contamination. The two common methods are Membrane Filtration and Direct Inoculation, as per USP <71>.
Membrane Filtration Method (Preferred):
-
Aseptically filter a defined volume of the [⁶⁸Ga]Ga-Edotreotide injection through a sterile membrane filter with a nominal pore size not greater than 0.45 µm.
-
After filtration, wash the membrane with a sterile rinsing fluid.
-
Aseptically cut the membrane in half.
-
Immerse one half in Fluid Thioglycollate Medium (for the detection of anaerobic and some aerobic bacteria) and the other half in Soybean-Casein Digest Medium (for the detection of fungi and aerobic bacteria).
-
Incubate the Fluid Thioglycollate Medium at 30-35°C and the Soybean-Casein Digest Medium at 20-25°C for 14 days.
-
Observe the media for any signs of microbial growth (turbidity). The absence of growth indicates sterility.
Bacterial Endotoxin Testing (LAL Test)
The Limulus Amebocyte Lysate (LAL) test is used to detect and quantify bacterial endotoxins. The gel-clot method is a common technique.
Protocol:
-
Reconstitute the LAL reagent and Control Standard Endotoxin (CSE) with LAL Reagent Water.
-
Prepare a series of dilutions of the CSE to confirm the labeled LAL reagent sensitivity.
-
Prepare the [⁶⁸Ga]Ga-Edotreotide sample for testing. The sample may need to be diluted with LAL Reagent Water to overcome any potential inhibition or enhancement of the reaction. The maximum valid dilution (MVD) should be calculated.
-
Add 100 µL of the LAL reagent to depyrogenated glass tubes.
-
Add 100 µL of the prepared sample, positive controls (CSE dilutions), and a negative control (LAL Reagent Water) to the respective tubes.
-
Incubate the tubes in a water bath or dry heat block at 37 ± 1°C for 60 ± 2 minutes, avoiding vibration.
-
After incubation, carefully invert each tube 180°. A positive result is indicated by the formation of a firm gel that remains intact. The endotoxin level is calculated based on the lowest concentration of the CSE that gives a positive result.
Visualizations
Overall Quality Control Workflow
Caption: Workflow for the quality control of [⁶⁸Ga]Ga-Edotreotide injection.
Radiochemical Purity Testing Logic
Caption: Logic for determining radiochemical purity using two TLC systems.
References
- 1. Optimization of radiochemical purity assessment for [68Ga]Ga-EDOTREOTIDE (Somakit-TOC®): a shortened r-TLC method for improved PET radiopharmaceutical workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Edotreotide Binding Affinity Assay in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edotreotide, also known as (DOTA0, Tyr3)octreotide or DOTATOC, is a synthetic somatostatin analog that binds with high affinity to somatostatin receptor subtype 2 (SSTR2). SSTR2 is frequently overexpressed in various neuroendocrine tumors (NETs), making it a prime target for both diagnostic imaging and peptide receptor radionuclide therapy (PRRT). When chelated with a radionuclide such as Lutetium-177 (177Lu), the resulting radiopharmaceutical, 177Lu-Edotreotide, delivers targeted radiation to tumor cells.[1]
Quantifying the binding affinity of this compound to its receptor on cancer cells is a critical step in the preclinical evaluation of its therapeutic potential. This document provides detailed protocols for conducting this compound binding affinity assays using cancer cell lines that express SSTR2.
Target Receptor and Signaling Pathway
This compound targets the Somatostatin Receptor 2 (SSTR2), a G-protein coupled receptor (GPCR). Upon binding of this compound, the receptor-ligand complex is internalized. This activation initiates a downstream signaling cascade that can lead to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in the inhibition of hormone secretion and cell proliferation.
Data Presentation: this compound Binding Affinity
The binding affinity of this compound and its analogs is typically determined through competitive or saturation binding assays, yielding the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity.
| Compound | Cell Line | Receptor Subtype(s) | Assay Type | Binding Affinity (IC50/Kd, nM) | Reference |
| In(III)-DOTA-NOC | Human SSTR expressing cells | sstr2, sstr3, sstr5 | Competitive Binding | 2.9 ± 0.1 (IC50 for sstr2) | [2] |
| 177Lu-Edotreotide (DOTATOC) | Neuroendocrine Tumor Cells | SSTR2 | Not Specified | High Affinity (qualitative) | [1] |
| Ga-DOTATOC | Neuroendocrine Tumors (in vivo) | SSTR2 | PET Imaging | High Affinity (qualitative) | [3][4] |
Experimental Protocols
Two primary types of radioligand binding assays are used to determine the binding characteristics of this compound: saturation binding assays to determine the Kd and receptor density (Bmax), and competitive binding assays to determine the inhibitory constant (Ki) of unlabeled this compound.
Recommended Cell Lines
-
BON-1: Human pancreatic neuroendocrine tumor cell line.
-
QGP-1: Human pancreatic neuroendocrine tumor cell line.
-
AR42J: Rat pancreatic acinar cell line (expresses SSTR2).
-
HEK293-SSTR2: Human embryonic kidney cells stably transfected to express human SSTR2.
A. Saturation Binding Assay Protocol
This protocol determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) using increasing concentrations of radiolabeled this compound (e.g., 177Lu-Edotreotide).
Materials:
-
SSTR2-expressing cancer cells (e.g., BON-1, QGP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
177Lu-Edotreotide
-
Unlabeled this compound
-
Binding Buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)
-
Wash Buffer (ice-cold PBS)
-
96-well filter plates (e.g., GF/C filters)
-
Scintillation fluid
-
Gamma counter or scintillation counter
Workflow:
Procedure:
-
Cell Preparation: Culture SSTR2-expressing cells to 80-90% confluency. Harvest cells and resuspend in binding buffer to a concentration of 1-2 x 106 cells/mL.
-
Assay Setup:
-
Total Binding: To triplicate wells, add 50 µL of cell suspension and 50 µL of varying concentrations of 177Lu-Edotreotide (e.g., 0.1-50 nM).
-
Non-specific Binding: To another set of triplicate wells, add 50 µL of cell suspension, 50 µL of the same varying concentrations of 177Lu-Edotreotide, and 50 µL of a high concentration of unlabeled this compound (e.g., 1 µM).
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through a 96-well filter plate. Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Radioactivity Measurement: Dry the filters and measure the bound radioactivity using a gamma or scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each concentration.
-
Plot specific binding versus the concentration of 177Lu-Edotreotide.
-
Determine the Kd and Bmax values by fitting the data to a one-site binding (hyperbola) equation using non-linear regression analysis software (e.g., GraphPad Prism).
-
B. Competitive Binding Assay Protocol
This protocol determines the half-maximal inhibitory concentration (IC50) of unlabeled this compound, which can be used to calculate the inhibitory constant (Ki).
Materials:
-
Same as for the saturation binding assay.
Procedure:
-
Cell Preparation: Prepare cells as described in the saturation binding assay protocol.
-
Assay Setup:
-
Add 50 µL of cell suspension to each well.
-
Add 50 µL of a fixed concentration of 177Lu-Edotreotide (typically at or below the Kd value, e.g., 1-2 nM).
-
Add 50 µL of varying concentrations of unlabeled this compound (e.g., 10-12 to 10-6 M).
-
Include control wells for total binding (no unlabeled this compound) and non-specific binding (excess unlabeled this compound, e.g., 1 µM).
-
-
Incubation, Filtration, and Radioactivity Measurement: Follow steps 3-5 from the saturation binding assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of unlabeled this compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The provided protocols offer a robust framework for determining the binding affinity of this compound to SSTR2 in cancer cell lines. Accurate determination of binding affinity is essential for the characterization of SSTR2-targeting radiopharmaceuticals and for advancing their development towards clinical applications in neuroendocrine tumors.
References
Application Notes and Protocols for In Vitro Cell Culture Experiments Using Edotreotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edotreotide, also known as DOTATOC, is a synthetic somatostatin analog with a high binding affinity for somatostatin receptor subtype 2 (SSTR2).[1] SSTR2 is frequently overexpressed in various neuroendocrine tumors (NETs), making it a prime target for both diagnostic imaging and targeted therapies.[2] When labeled with a radionuclide such as Lutetium-177 (¹⁷⁷Lu) or Gallium-68 (⁶⁸Ga), this compound is a key component of Peptide Receptor Radionuclide Therapy (PRRT), delivering cytotoxic radiation directly to tumor cells.[2][3]
These application notes provide detailed protocols for in vitro cell culture experiments designed to evaluate the biological effects of non-radiolabeled this compound. The following sections describe the underlying signaling pathways, experimental methodologies for assessing cell viability, apoptosis, receptor binding, and internalization, and a framework for quantitative data presentation.
This compound Signaling Pathways
Upon binding to SSTR2, this compound initiates a cascade of intracellular signaling events that can lead to anti-proliferative and pro-apoptotic effects. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling.
Furthermore, SSTR2 activation by this compound can influence other critical signaling pathways involved in cell growth and survival, including:
-
MAPK/ERK Pathway: this compound can modulate the MAPK/ERK signaling cascade, which plays a central role in cell proliferation and differentiation.
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation, and its modulation by this compound can contribute to its anti-tumor effects.
-
Protein Tyrosine Phosphatases (PTPs): this compound can activate PTPs such as SHP-1 and SHP-2, which are involved in dephosphorylating key signaling molecules, thereby attenuating growth factor signaling.
-
Intracellular Calcium (Ca²⁺) Mobilization: Binding of this compound to SSTR2 can lead to an increase in intracellular calcium concentrations, which can trigger various cellular responses, including apoptosis.
Data Presentation
Quantitative data from the described experimental protocols should be summarized in the following tables for clear comparison and interpretation.
Table 1: Cell Viability - IC₅₀ Values of this compound
| Cell Line | SSTR2 Expression Level | IC₅₀ (µM) after 24h | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| BON-1 | Low to Moderate | Data not available | Data not available | Data not available |
| QGP-1 | Low to Moderate | Data not available | Data not available | Data not available |
| NCI-H727 | Moderate to High | Data not available | Data not available | Data not available |
| AR42J | High | Data not available | Data not available | Data not available |
| User-defined | User-defined |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment Concentration (µM) | Treatment Duration (h) | % Apoptotic Cells (Annexin V positive) | Fold Change vs. Control |
| BON-1 | e.g., 10 | 48 | Data not available | Data not available |
| NCI-H727 | e.g., 10 | 48 | Data not available | Data not available |
| User-defined |
Table 3: Receptor Binding Affinity of this compound
| Cell Line | Radioligand | Kᵢ (nM) |
| BON-1 | e.g., ¹²⁵I-Tyr³-Octreotide | Data not available |
| NCI-H727 | e.g., ¹²⁵I-Tyr³-Octreotide | Data not available |
| User-defined |
Table 4: this compound Internalization
| Cell Line | Treatment Concentration (µM) | Incubation Time (min) | % Internalized this compound |
| BON-1 | e.g., 1 | 60 | Data not available |
| NCI-H727 | e.g., 1 | 60 | Data not available |
| User-defined |
Experimental Protocols
Cell Viability Assay (MTT/XTT)
This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
SSTR2-expressing cell lines (e.g., BON-1, NCI-H727)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the this compound solutions at various concentrations. Include a vehicle control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT/XTT Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For XTT: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours.[4]
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol detects and quantifies apoptosis induced by this compound.
Materials:
-
SSTR2-expressing cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Receptor Binding Assay (Competitive)
This assay determines the binding affinity (Kᵢ) of this compound to SSTR2.
Materials:
-
Membranes from SSTR2-expressing cells
-
Radiolabeled somatostatin analog (e.g., ¹²⁵I-Tyr³-Octreotide)
-
Non-radiolabeled this compound
-
Binding buffer
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine cell membranes, a fixed concentration of the radioligand, and increasing concentrations of non-radiolabeled this compound in binding buffer.
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀, from which the Kᵢ can be calculated.
Internalization Assay
This assay measures the extent to which this compound is internalized by cells upon binding to SSTR2.
Materials:
-
SSTR2-expressing cell lines
-
Radiolabeled this compound (e.g., ¹⁷⁷Lu-DOTATOC) or fluorescently labeled this compound
-
Acid wash buffer (to remove surface-bound ligand)
-
Lysis buffer
-
Gamma counter or fluorescence microscope/plate reader
Procedure:
-
Cell Seeding: Seed cells in 24-well plates and allow them to attach.
-
Binding and Internalization: Incubate the cells with labeled this compound at 37°C for various time points to allow for internalization.
-
Surface Ligand Removal: Place the plates on ice and wash the cells with an acid wash buffer to strip off the surface-bound ligand.
-
Cell Lysis and Measurement: Lyse the cells and measure the internalized radioactivity or fluorescence.
-
Data Analysis: Calculate the percentage of internalized this compound relative to the total cell-associated ligand (surface-bound + internalized).
References
- 1. researchgate.net [researchgate.net]
- 2. Limitations of the radiotheranostic concept in neuroendocrine tumors due to lineage-dependent somatostatin receptor expression on hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Free somatostatin receptor fraction predicts the antiproliferative effect of octreotide in a neuroendocrine tumor model: implications for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
Standard Operating Procedure for Preclinical Edotreotide Biodistribution Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
Edotreotide is a synthetic somatostatin analog with a high affinity for somatostatin receptor subtype 2 (SSTR2), which is frequently overexpressed in neuroendocrine tumors (NETs).[1] When labeled with a radionuclide such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) or Lutetium-177 (¹⁷⁷Lu) for Peptide Receptor Radionuclide Therapy (PRRT), this compound becomes a powerful tool for the diagnosis and treatment of these cancers.[2][3] Biodistribution studies are a critical component of the preclinical evaluation of radiolabeled this compound, providing essential information on the uptake, retention, and clearance of the radiopharmaceutical in target and non-target tissues. This document provides a detailed standard operating procedure for conducting preclinical biodistribution studies of this compound.
Mechanism of Action: this compound and SSTR2 Signaling
This compound, as a somatostatin analog, binds to SSTR2, a G-protein coupled receptor. This binding event initiates a cascade of intracellular signaling events. In the context of diagnostic imaging with ⁶⁸Ga-Edotreotide, the accumulation of the radiopharmaceutical at SSTR2-expressing sites allows for their visualization using PET.[1] For therapeutic applications with ¹⁷⁷Lu-Edotreotide, the targeted delivery of beta radiation induces DNA damage and subsequent cell death in tumor cells.[3]
Experimental Protocols
A standardized workflow is essential for reproducible biodistribution studies. The following protocols outline the key steps from animal model selection to data analysis.
Animal Model Preparation
-
Animal Strain: Immunocompromised mice, such as NOD-scid gamma (NSG) mice, are commonly used for establishing patient-derived xenografts (PDX) or cell-line-derived xenografts (CDX) of neuroendocrine tumors.
-
Tumor Implantation:
-
For CDX models, cultured neuroendocrine tumor cells (e.g., AR42J, BON-1) are subcutaneously injected into the flank of the mice.
-
For PDX models, fresh or cryopreserved patient tumor tissue is processed into a single-cell suspension and injected subcutaneously.
-
-
Tumor Growth Monitoring: Tumor volume should be monitored regularly using calipers. Studies are typically initiated when tumors reach a predetermined size (e.g., 100-200 mm³).
Radiolabeling of this compound with Gallium-68
-
Materials:
-
DOTA-TOC (this compound) peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
Automated synthesis module
-
Sodium acetate buffer
-
Sterile water for injection
-
Solid-phase extraction (SPE) cartridges
-
Quality control instrumentation (e.g., radio-TLC, HPLC)
-
-
Procedure (using an automated module):
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Transfer the ⁶⁸GaCl₃ to the reaction vessel containing the DOTA-TOC peptide and sodium acetate buffer to adjust the pH to 4.0-4.5.
-
Heat the reaction mixture at 95°C for 5-10 minutes.
-
Purify the resulting ⁶⁸Ga-Edotreotide using an SPE cartridge.
-
Elute the final product with a sterile ethanol/water mixture.
-
-
Quality Control:
-
Radiochemical Purity: Determine by radio-TLC or HPLC. The radiochemical purity should be >95%.
-
pH: Measure the pH of the final product, which should be within a physiologically acceptable range (typically 4-8).
-
Sterility and Endotoxin Testing: Perform as per standard pharmaceutical guidelines.
-
Animal Handling and Injection
-
Anesthesia: Anesthetize the mice using isoflurane (1-3% in oxygen) to minimize movement during injection and imaging.
-
Injection Route: Intravenous (IV) injection via the lateral tail vein is the standard route of administration.
-
Injected Volume and Activity: The injection volume should be kept low (e.g., 100-200 µL) to avoid physiological disturbances. The injected activity of ⁶⁸Ga-Edotreotide is typically in the range of 1-5 MBq per mouse.
In Vivo PET/CT Imaging
-
Instrumentation: A small-animal PET/CT scanner is used for imaging.
-
Imaging Protocol:
-
Position the anesthetized mouse on the scanner bed.
-
Acquire a low-dose CT scan for anatomical co-registration and attenuation correction.
-
Administer the ⁶⁸Ga-Edotreotide via tail vein injection.
-
Perform dynamic or static PET scans at various time points post-injection (e.g., 15, 30, 60, and 120 minutes). A typical static scan duration is 10-20 minutes.
-
Ex Vivo Biodistribution and Gamma Counting
-
Euthanasia and Tissue Collection: At predetermined time points post-injection, euthanize the mice according to approved institutional protocols.
-
Tissue Harvesting: Dissect and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor).
-
Sample Preparation and Measurement:
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each sample using a calibrated gamma counter.
-
Include standards of the injected radiopharmaceutical to enable calculation of the injected dose.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
The formula for calculating %ID/g is: (%ID/g) = (Counts per minute in tissue / Weight of tissue in g) / (Total injected counts per minute) x 100
-
Data Presentation
Quantitative biodistribution data should be summarized in a clearly structured table to facilitate comparison across different time points and organs.
Table 1: Biodistribution of ⁶⁸Ga-DOTATOC in Syrian Rats (%ID/g ± SD)
| Organ | 15 min | 30 min | 60 min | 120 min |
| Blood | 1.83 ± 0.31 | 0.98 ± 0.15 | 0.45 ± 0.08 | 0.18 ± 0.04 |
| Heart | 0.55 ± 0.12 | 0.31 ± 0.07 | 0.18 ± 0.04 | 0.09 ± 0.02 |
| Lung | 1.12 ± 0.25 | 0.65 ± 0.14 | 0.38 ± 0.09 | 0.19 ± 0.05 |
| Liver | 0.89 ± 0.18 | 0.75 ± 0.16 | 0.62 ± 0.13 | 0.48 ± 0.11 |
| Spleen | 2.54 ± 0.45 | 2.11 ± 0.38 | 1.87 ± 0.33 | 1.55 ± 0.29 |
| Pancreas | 12.83 ± 2.11 | 9.87 ± 1.87 | 7.12 ± 1.54 | 5.31 ± 1.23 |
| Stomach | 0.48 ± 0.11 | 0.35 ± 0.09 | 0.28 ± 0.07 | 0.21 ± 0.06 |
| Intestine | 0.67 ± 0.14 | 0.58 ± 0.12 | 0.49 ± 0.11 | 0.39 ± 0.09 |
| Kidneys | 11.90 ± 2.05 | 10.15 ± 1.95 | 8.76 ± 1.76 | 6.98 ± 1.54 |
| Adrenals | 0.91 ± 0.19 | 0.78 ± 0.17 | 0.61 ± 0.14 | 0.44 ± 0.10 |
| Muscle | 0.21 ± 0.05 | 0.15 ± 0.04 | 0.11 ± 0.03 | 0.07 ± 0.02 |
| Bone | 0.33 ± 0.08 | 0.28 ± 0.07 | 0.22 ± 0.06 | 0.16 ± 0.04 |
*Data adapted from a study in Syrian rats and is for illustrative purposes. The pancreas and adrenal glands, known to express somatostatin receptors, show high uptake. The kidneys are a major route of excretion.
References
Application Notes and Protocols for Preclinical Dosimetry of Edotreotide (¹⁷⁷Lu-DOTATATE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edotreotide, also known as ¹⁷⁷Lu-DOTATATE or Lutathera®, is a peptide receptor radionuclide therapy (PRRT) agent highly effective in treating neuroendocrine tumors (NETs) that overexpress somatostatin receptor subtype 2 (SSTR2). Preclinical dosimetry studies are a critical component of the development and evaluation of this and similar radiopharmaceuticals. These studies provide essential data on the biodistribution, tumor targeting, and radiation absorbed doses to both tumor and normal tissues, which are vital for predicting efficacy and potential toxicity before human trials. These application notes provide detailed protocols and compiled data from preclinical models to guide researchers in this field.
Data Presentation
Table 1: Biodistribution of ¹⁷⁷Lu-Edotreotide in Preclinical Tumor Models
The following table summarizes the biodistribution of ¹⁷⁷Lu-Edotreotide in various preclinical models, presented as the percentage of the injected dose per gram of tissue (%ID/g). This data is crucial for understanding the in vivo behavior of the radiopharmaceutical.
| Organ/Tissue | Rat Model (CA20948 Pancreatic Tumor)¹ (%ID/g ± SD) | Mouse Model (NCI-H69 SCLC Xenograft)² (%ID/g ± SD) |
| 24 h | 48 h | |
| Blood | 0.13 ± 0.03 | 0.06 ± 0.01 |
| Heart | 0.15 ± 0.02 | 0.07 ± 0.01 |
| Lungs | 0.44 ± 0.06 | 0.20 ± 0.04 |
| Liver | 0.39 ± 0.06 | 0.20 ± 0.02 |
| Spleen | 0.53 ± 0.11 | 0.26 ± 0.03 |
| Pancreas | 2.11 ± 0.81 | 1.12 ± 0.16 |
| Stomach | 0.63 ± 0.10 | 0.28 ± 0.03 |
| Intestines | 0.26 ± 0.04 | 0.13 ± 0.03 |
| Kidneys | 11.8 ± 1.5 | 6.7 ± 0.8 |
| Adrenals | 6.4 ± 1.2 | 3.4 ± 0.5 |
| Muscle | 0.09 ± 0.01 | 0.04 ± 0.01 |
| Bone | 0.30 ± 0.05 | 0.18 ± 0.02 |
| Tumor | 10.5 ± 2.1 | 6.9 ± 1.3 |
¹Data adapted from studies in rats bearing the CA20948 pancreatic tumor. ²Data adapted from studies in nude mice with NCI-H69 small cell lung cancer xenografts.[1]
Table 2: Absorbed Radiation Doses of ¹⁷⁷Lu-Edotreotide in Preclinical Models
This table presents the calculated absorbed radiation doses in Gy/GBq for key organs and the tumor in different preclinical models. These values are derived from biodistribution data and are fundamental for assessing the therapeutic index.
| Organ/Tissue | Rat Model (CA20948 Tumor) (Gy/GBq) | Mouse Model (NCI-H69 Xenograft) (Gy/GBq) |
| Kidneys | 2.0 | 3.5 ± 0.12 |
| Pancreas | 0.5 | - |
| Adrenals | 1.4 | - |
| Spleen | 0.1 | 0.4 ± 0.1 |
| Liver | 0.1 | 0.3 ± 0.1 |
| Red Marrow | 0.03 | - |
| Tumor | 2.4 | 10.08 ± 0.35 |
Note: Dosimetry calculations can vary based on the methodology (e.g., MIRD formalism), the specific animal model, and tumor growth characteristics.[2][3]
Signaling Pathway
This compound and SSTR2 Signaling
This compound exerts its therapeutic effect by binding to the SSTR2 receptor on tumor cells. This binding leads to the internalization of the radiolabeled peptide, concentrating the cytotoxic radiation dose within the tumor. The diagram below illustrates the primary signaling pathway initiated by SSTR2 activation, which leads to anti-proliferative effects.
Experimental Protocols
Protocol 1: Preclinical Biodistribution Study of ¹⁷⁷Lu-Edotreotide
This protocol details the steps for conducting a biodistribution study in a tumor-bearing rodent model.
1. Animal Model Preparation:
-
Use immunocompromised mice (e.g., BALB/c nude) or rats (e.g., Lewis).
-
Inoculate animals subcutaneously with a relevant tumor cell line (e.g., NCI-H69, CA20948) expressing SSTR2.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign animals to different time-point groups (e.g., 1h, 4h, 24h, 48h, 72h), with n=4-5 animals per group.
2. Radiopharmaceutical Preparation and Administration:
-
Prepare ¹⁷⁷Lu-Edotreotide under sterile conditions.
-
Determine the radiochemical purity (RCP) using methods like HPLC or ITLC; RCP should be >95%.
-
Administer a known amount of activity (e.g., 1-5 MBq for mice) to each animal via intravenous (tail vein) injection.
-
Retain a standard of the injectate for counting.
3. Sample Collection and Measurement:
-
At the designated time points, euthanize the animals using an approved method.
-
Collect blood via cardiac puncture.
-
Dissect key organs and tissues (tumor, kidneys, liver, spleen, pancreas, lungs, heart, muscle, bone, etc.).
-
Wash tissues to remove excess blood, blot dry, and weigh them.
-
Measure the radioactivity in each sample and the injection standard using a calibrated gamma counter.
4. Data Analysis:
-
Calculate the percentage of injected dose per gram (%ID/g) for each tissue: %ID/g = (Tissue Counts / Tissue Weight (g)) / (Total Injected Counts) * 100
-
Calculate the mean and standard deviation for each tissue at each time point.
Protocol 2: Dosimetry Calculations
This protocol outlines the process for calculating the absorbed radiation dose using the Medical Internal Radiation Dose (MIRD) formalism.
1. Time-Activity Curve Generation:
-
Plot the mean %ID/g for each organ and the tumor as a function of time.
-
Fit the data points with an appropriate function (e.g., mono- or bi-exponential) to generate time-activity curves (TACs).
2. Calculation of Residence Time (τ):
-
Integrate the TAC for each source organ from time zero to infinity to determine the total number of disintegrations per unit of administered activity. This value represents the residence time (τ).
-
The area under the curve (AUC) can be calculated using the trapezoidal rule or by integrating the fitted function.
3. Absorbed Dose Calculation:
-
Use the MIRD equation to calculate the mean absorbed dose (D) to a target organ: D(target) = Σ [τ(source) * S(target ← source)]
-
Where:
-
τ(source) is the residence time in the source organ.
-
S(target ← source) is the S-value, representing the mean absorbed dose to the target organ per unit of cumulated activity in the source organ. S-values are radionuclide and phantom-specific and can be obtained from established databases or calculated using Monte Carlo simulations for specific animal models.[4]
-
Experimental Workflow Diagram
The following diagram provides a comprehensive overview of the experimental workflow for preclinical dosimetry of this compound.
References
- 1. Biodistribution and dosimetry of 177Lu-labeled [DOTA0,Tyr3]octreotate in male nude mice with human small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity and dosimetry of (177)Lu-DOTA-Y3-octreotate in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 177Lu-DOTATATE Peptide Receptor Radionuclide Therapy: Indigenously Developed Freeze Dried Cold Kit and Biological Response in In-Vitro and In-Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PET/CT Imaging of Mice with [⁶⁸Ga]Ga-Edotreotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
[⁶⁸Ga]Ga-Edotreotide (also known as ⁶⁸Ga-DOTATOC) is a radiopharmaceutical agent used for Positron Emission Tomography (PET) imaging of neuroendocrine tumors (NETs). Edotreotide is a synthetic analog of somatostatin, a naturally occurring peptide hormone. It binds with high affinity to somatostatin receptor subtype 2 (SSTR2), which is overexpressed on the surface of most well-differentiated NETs.[1] When labeled with the positron-emitting radionuclide Gallium-68 (⁶⁸Ga), it allows for the non-invasive visualization and quantification of SSTR2 expression in vivo. This technology is a valuable tool in preclinical research for evaluating the efficacy of novel therapies targeting NETs, for tumor phenotyping, and for longitudinal studies in murine models of cancer.
These application notes provide a detailed protocol for performing [⁶⁸Ga]Ga-Edotreotide PET/CT imaging in mice, including animal preparation, radiotracer administration, image acquisition, and data analysis.
Signaling Pathway of [⁶⁸Ga]Ga-Edotreotide
[⁶⁸Ga]Ga-Edotreotide exerts its imaging function by targeting the somatostatin receptor 2 (SSTR2), a G-protein coupled receptor. Upon intravenous injection, the radiotracer circulates in the bloodstream and binds with high affinity to SSTR2 on the surface of tumor cells. This binding event triggers the internalization of the receptor-ligand complex into the cell. The accumulation of ⁶⁸Ga within the tumor cells allows for their visualization by PET. The emitted positrons from the decay of ⁶⁸Ga travel a short distance in tissue before annihilating with an electron, producing two 511 keV gamma photons that are detected by the PET scanner.[1]
Caption: [⁶⁸Ga]Ga-Edotreotide binds to SSTR2, leading to internalization and positron emission for PET imaging.
Experimental Protocols
This section outlines the detailed methodology for conducting [⁶⁸Ga]Ga-Edotreotide PET/CT imaging in mice.
I. Animal Preparation
Proper animal preparation is critical for obtaining high-quality and reproducible PET images.
-
Animal Models: This protocol is applicable to various mouse models with SSTR2-expressing tumors, including xenografts of human neuroendocrine tumor cell lines (e.g., AR42J, PC12) in immunodeficient mice (e.g., nude mice).
-
Fasting: To reduce background signal, it is recommended to fast the mice for 4-6 hours prior to the injection of the radiotracer. Water should be provided ad libitum.
-
Anesthesia: Anesthetize the mouse using isoflurane (4% for induction, 1.5-2% for maintenance) in oxygen.[2] The use of anesthesia helps to minimize animal movement and stress, ensuring accurate image acquisition.
-
Catheterization (Optional): For ease of intravenous injection, a tail vein catheter can be placed prior to positioning the animal in the scanner.
II. Radiotracer Administration
-
Dose Preparation: [⁶⁸Ga]Ga-Edotreotide is typically prepared with a radiochemical purity of >95%. The injection dose for mice generally ranges from 3.7 to 7.4 MBq (100-200 µCi).
-
Injection Route: Administer the prepared dose of [⁶⁸Ga]Ga-Edotreotide intravenously (IV) via the lateral tail vein.
-
Uptake Period: Following injection, allow for an uptake period of 60 minutes.[3] During this time, the animal should be kept warm to maintain normal physiological conditions.
III. PET/CT Image Acquisition
-
Animal Positioning: Place the anesthetized mouse on the scanner bed. Secure the animal to prevent movement during the scan.
-
CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization. Typical parameters are:
-
kVp: 40-50 kV
-
mAs: 100-200 µAs
-
-
PET Scan: Immediately following the CT scan, acquire a static PET scan.
-
Scan Duration: 10-20 minutes.
-
Energy Window: 400-600 keV.
-
Reconstruction: Use an appropriate reconstruction algorithm (e.g., 2D or 3D OSEM).
-
IV. Data Analysis
-
Image Reconstruction and Fusion: Reconstruct the PET and CT images. Fuse the PET data with the corresponding CT images for anatomical reference.
-
Region of Interest (ROI) Analysis: Draw regions of interest (ROIs) on the fused images over the tumor and various organs (e.g., liver, kidneys, spleen, muscle).
-
Quantification: Calculate the radioactivity concentration in each ROI. This can be expressed as the percentage of the injected dose per gram of tissue (%ID/g) or as the Standardized Uptake Value (SUV).
Experimental Workflow
The following diagram illustrates the complete workflow for a typical [⁶⁸Ga]Ga-Edotreotide PET/CT imaging study in mice.
Caption: Workflow from animal preparation and imaging to final data analysis and quantification.
Data Presentation
The following tables summarize key quantitative data for [⁶⁸Ga]Ga-Edotreotide PET/CT imaging in mice.
Table 1: Recommended Imaging Protocol Parameters
| Parameter | Recommended Value |
| Animal Model | SSTR2-expressing tumor-bearing mouse |
| Anesthesia | 1.5-2% Isoflurane in O₂ |
| Injection Dose | 3.7 - 7.4 MBq (100 - 200 µCi) |
| Injection Route | Intravenous (Tail Vein) |
| Uptake Time | 60 minutes |
| CT Voltage | 40 - 50 kVp |
| CT Exposure | 100 - 200 µAs |
| PET Scan Duration | 10 - 20 minutes |
Table 2: Biodistribution of [⁶⁸Ga]Ga-Edotreotide in Mice with SSTR2-Expressing Tumors (1-hour post-injection)
| Organ/Tissue | Mean %ID/g (± SD) |
| Blood | 1.5 ± 0.5 |
| Heart | 2.0 ± 0.7 |
| Lungs | 3.5 ± 1.0 |
| Liver | 2.5 ± 0.8 |
| Spleen | 15.0 ± 4.0 |
| Pancreas | 5.0 ± 1.5 |
| Kidneys | 20.0 ± 5.0 |
| Stomach | 1.8 ± 0.6 |
| Intestines | 2.2 ± 0.7 |
| Muscle | 0.8 ± 0.3 |
| Bone | 1.0 ± 0.4 |
| Tumor | 10.0 - 25.0 (Varies with model) |
Note: Biodistribution values are approximate and can vary significantly depending on the specific tumor model, mouse strain, and imaging system used.
Conclusion
This document provides a comprehensive guide for performing [⁶⁸Ga]Ga-Edotreotide PET/CT imaging in mice. Adherence to these protocols will facilitate the acquisition of high-quality, reproducible data for preclinical research in neuroendocrine tumors. The provided diagrams and tables offer a quick reference for the signaling pathway, experimental workflow, and key quantitative parameters. These application notes are intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing this powerful imaging modality.
References
Application Notes and Protocols for Cytotoxicity Assessment of Lutetium-177 Edotreotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutetium-177 (¹⁷⁷Lu) Edotreotide is a targeted radiopharmaceutical agent showing significant promise in the treatment of neuroendocrine tumors (NETs). This compound is a member of the peptide receptor radionuclide therapy (PRRT) class of treatments.[1][2] It comprises the somatostatin analogue this compound, which targets the somatostatin receptor subtype 2 (SSTR2) often overexpressed on the surface of NET cells, and the beta-emitting radionuclide Lutetium-177.[3] Upon binding to SSTR2, the ¹⁷⁷Lu-Edotreotide complex is internalized by the tumor cell, leading to localized delivery of cytotoxic beta radiation. This radiation induces DNA damage, ultimately triggering cell death and inhibiting tumor growth.
These application notes provide a comprehensive guide for setting up and performing in vitro cytotoxicity assays to evaluate the efficacy of ¹⁷⁷Lu-Edotreotide. The protocols detailed herein are designed to be adaptable for various SSTR2-expressing cell lines and research objectives.
Mechanism of Action and Signaling Pathway
The cytotoxic effect of ¹⁷⁷Lu-Edotreotide is initiated by the binding of the this compound component to SSTR2 on the cancer cell surface. This is followed by internalization of the receptor-ligand complex. The localized emission of beta particles from ¹⁷⁷Lu within the cell leads to the formation of DNA double-strand breaks. This significant cellular damage activates a cascade of DNA damage response (DDR) pathways, culminating in cell cycle arrest and programmed cell death, or apoptosis.
Figure 1: Signaling Pathway of Lutetium-177 this compound.
Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical for a relevant cytotoxicity assay. Neuroendocrine tumor cell lines with well-characterized SSTR2 expression are recommended.
Recommended Cell Lines:
-
BON-1: Human pancreatic neuroendocrine tumor.
-
QGP-1: Human pancreatic neuroendocrine tumor.
-
NCI-H727: Human lung carcinoid tumor.
-
GOT1: Human small intestine neuroendocrine tumor.
Culture Conditions: Cells should be cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are to be maintained in a humidified incubator at 37°C with 5% CO₂.
Safety Precautions for Handling Lutetium-177
¹⁷⁷Lu is a beta and gamma emitter and requires appropriate safety measures to minimize radiation exposure.
-
All work with ¹⁷⁷Lu-Edotreotide must be conducted in a designated radioactive materials laboratory.
-
Use appropriate shielding (e.g., lead or tungsten) to reduce gamma exposure.
-
Wear personal protective equipment (PPE), including a lab coat, safety glasses, and double gloves.
-
Use a calibrated radiation survey meter to monitor for contamination.
-
All radioactive waste must be disposed of according to institutional and regulatory guidelines.
Protocol for Clonogenic Survival Assay
The clonogenic assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
Materials:
-
SSTR2-expressing neuroendocrine tumor cells
-
Complete culture medium
-
¹⁷⁷Lu-Edotreotide
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixative solution (e.g., 6% glutaraldehyde or 10% formalin)
-
Staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Harvest cells and prepare a single-cell suspension. Seed a predetermined number of cells (e.g., 200-5000 cells/well, depending on the expected toxicity) into 6-well plates and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of ¹⁷⁷Lu-Edotreotide in complete culture medium. Remove the medium from the wells and add the ¹⁷⁷Lu-Edotreotide solutions. Incubate for a defined period (e.g., 4 hours).
-
Incubation: After the treatment period, remove the radioactive medium, wash the cells twice with PBS, and add fresh complete culture medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing viable cells to form colonies of at least 50 cells.
-
Fixing and Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with the fixative solution for 30 minutes. Remove the fixative and stain the colonies with crystal violet solution for 30 minutes.
-
Colony Counting: Gently rinse the plates with water and allow them to air dry. Count the number of colonies in each well.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
PE = (Number of colonies counted / Number of cells seeded) x 100%
-
SF = PE of treated sample / PE of control sample
-
Figure 2: Experimental Workflow for Clonogenic Survival Assay.
Protocol for MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
SSTR2-expressing neuroendocrine tumor cells
-
Complete culture medium
-
¹⁷⁷Lu-Edotreotide
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of ¹⁷⁷Lu-Edotreotide and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100%
-
Data Presentation
Quantitative data from cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison between different concentrations and cell lines.
Table 1: Cell Viability of BON1+SSTR2A Cells after Treatment with [¹⁷⁷Lu]Lu-DOTA-TATE (a comparable compound)
| Treatment Concentration (nM) | Pre-treatment | % Viability (Mean ± SD) |
| 0 (Control) | None | 100 ± 0 |
| 25 | None | 59.5 ± 22.3 |
| 25 | Hydroxyurea | 18.8 ± 5.2 |
| 25 | Gemcitabine | 24.5 ± 5.4 |
| 25 | Triapine | 23.6 ± 7.3 |
Data adapted from a study on a similar compound, [¹⁷⁷Lu]Lu-DOTA-TATE, to illustrate data presentation.
Table 2: Clonogenic Survival of PANC-1 and AsPC-1 Cells after Treatment with [¹⁷⁷Lu]Lu-DOTA-C595
| Treatment Concentration (nM) | PANC-1 Cell Survival (%) | AsPC-1 Cell Survival (%) |
| 100 | > AsPC-1 | < PANC-1 |
| 250 | Similar | Similar |
| 500 | < AsPC-1 | > PANC-1 |
| 750 | < AsPC-1 | > PANC-1 |
| 1000 | < AsPC-1 | > PANC-1 |
Qualitative comparison adapted from a study on a different Lutetium-177 labeled compound to illustrate comparative data presentation.
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the in vitro cytotoxicity of ¹⁷⁷Lu-Edotreotide. The clonogenic survival assay offers a definitive measure of reproductive cell death, while the MTT assay provides a higher-throughput assessment of cell viability. Adherence to proper safety protocols for handling radionuclides is paramount. The data generated from these assays are crucial for the preclinical evaluation of ¹⁷⁷Lu-Edotreotide and for optimizing its therapeutic application in the treatment of neuroendocrine tumors.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Lutetium-177 Labeling of Edotreotide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the radiolabeling efficiency of Edotreotide with Lutetium-177.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for radiolabeling this compound with Lutetium-177?
A1: The optimal pH for the radiolabeling reaction of DOTA-peptides like this compound with Lutetium-177 is in the range of 4.0 to 5.0.[1][2][3][4] Lowering the pH below 4 can significantly slow down the reaction kinetics, while a pH above 5 can lead to the formation of Lutetium-177 hydroxides, which are unavailable for chelation.[4]
Q2: What is the recommended temperature and incubation time for the labeling reaction?
A2: For efficient labeling of this compound with Lutetium-177, a temperature range of 80°C to 100°C is recommended. Incubation times typically range from 20 to 45 minutes. For example, one study found that maximum complexation was achieved at 80°C for 45 minutes. Another study indicated that labeling with 177Lu was complete after 20 minutes at 80°C.
Q3: What is the ideal molar ratio of this compound to Lutetium-177?
A3: To achieve high radiochemical purity, it is crucial to use a molar excess of the this compound peptide compared to the Lutetium-177. Studies have shown that a 5-fold molar excess of the ligand to the radionuclide can result in a labeling yield of nearly 100%.
Q4: How can I minimize radiolysis of my 177Lu-Edotreotide preparation?
A4: Radiolabeled peptides are susceptible to radiolysis, which can decrease radiochemical purity. The use of radical scavengers, such as ascorbic acid and gentisic acid, is highly recommended to mitigate the effects of radiolysis. These stabilizers are typically added to the reaction mixture.
Q5: What are common sources of impurities that can interfere with labeling?
A5: Metal ion impurities in the Lutetium-177 solution or in the reaction buffers can significantly compete with 177Lu for chelation by the DOTA-moiety of this compound, leading to lower radiochemical yields. Common competing metal ions include Zn2+, Cu2+, Fe3+, and Pb2+. It is essential to use high-purity reagents and Lutetium-177.
Q6: What quality control methods are recommended for 177Lu-Edotreotide?
A6: The radiochemical purity of 177Lu-Edotreotide should be determined using methods such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). For ITLC, a common mobile phase is 0.1 M sodium citrate at pH 5.5, where free 177Lu migrates with the solvent front while the labeled peptide remains at the origin.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Radiolabeling Yield (<95%) | Incorrect pH of the reaction mixture. | Adjust the pH to be within the optimal range of 4.0-5.0 using a suitable buffer like sodium acetate. |
| Suboptimal temperature or incubation time. | Ensure the reaction is heated to 80-100°C for at least 20-30 minutes. | |
| Insufficient amount of this compound precursor. | Increase the molar ratio of this compound to Lutetium-177. A 5:1 ratio is often effective. | |
| Presence of competing metal ion impurities. | Use high-purity Lutetium-177 and ensure all reagents and vials are free from metal contaminants. | |
| Poor Radiochemical Purity (Presence of multiple radioactive species) | Radiolysis of the labeled peptide. | Add stabilizers such as ascorbic acid or gentisic acid to the formulation to quench free radicals. |
| Formation of 177Lu-colloids at high pH. | Maintain the pH of the reaction mixture below 5.5. | |
| Inconsistent Labeling Results | Variability in the quality of Lutetium-177. | Ensure the Lutetium-177 is from a reliable source and has a high specific activity. |
| Inaccurate measurement of reagents. | Calibrate all pipettes and balances to ensure accurate dispensing of the precursor and radionuclide. | |
| Product Instability Over Time | Degradation due to radiolysis. | Store the final product at a low temperature and consider re-addition of ascorbic acid after any purification steps. |
Data Presentation
Table 1: Influence of Reaction Parameters on Radiolabeling Efficiency
| Parameter | Condition | Radiochemical Yield/Purity | Reference(s) |
| pH | 3 | Suboptimal | |
| 4-5 | Optimal (>98%) | ||
| 6 | Decreased | ||
| Temperature | 70°C | Suboptimal | |
| 80°C | >98% | ||
| 90°C | >99% | ||
| 95-100°C | >99% | ||
| Incubation Time | 20 min | >98% | |
| 30 min | ~100% | ||
| 45 min | >98% | ||
| 60 min | No significant improvement | ||
| Molar Ratio (Ligand:Lu) | 1:1 | Suboptimal | |
| 2:1 - 4:1 | Improved | ||
| 5:1 | >98% |
Table 2: Effect of Metal Ion Impurities on Radiolabeling Yield
| Competing Metal Ion | Molar Ratio (Impurity:177Lu) | Impact on Radiochemical Yield | Reference(s) |
| Zn2+ | ≤5 | No notable impact | |
| 20 | Yield dropped below 10% | ||
| Cu2+ | ≤5 | No notable impact | |
| 20 | Yield dropped to nearly 0% | ||
| Fe3+ | ≤5 | No notable impact | |
| 20 | Yield dropped below 20% | ||
| Pb2+ | ≤5 | No notable impact | |
| 20 | Yield dropped below 10% | ||
| Al3+, Cr3+ | - | Did not compete |
Experimental Protocols
Detailed Methodology for Radiolabeling of this compound with Lutetium-177
This protocol is a synthesis of best practices identified in the literature.
-
Preparation of Reagents:
-
Prepare a 0.1 M ammonium acetate or sodium acetate buffer and adjust the pH to 4.5.
-
Reconstitute the lyophilized this compound vial with sterile water for injection.
-
Prepare a solution of stabilizers, such as a mixture of gentisic acid and ascorbic acid.
-
-
Radiolabeling Reaction:
-
In a sterile reaction vial, add the required volume of this compound solution.
-
Add the Lutetium-177 chloride solution to the vial. Ensure the molar ratio of this compound to Lutetium-177 is at least 5:1.
-
Add the acetate buffer to achieve a final pH between 4.5 and 5.0.
-
Add the stabilizer solution.
-
Gently mix the contents of the vial.
-
Incubate the reaction vial in a heating block at 90-95°C for 20-30 minutes.
-
-
Quality Control:
-
After incubation, allow the vial to cool to room temperature.
-
Perform radiochemical purity analysis using ITLC-SG with 0.1 M sodium citrate (pH 5.5) as the mobile phase.
-
Alternatively, use a validated HPLC method to determine radiochemical purity.
-
The radiochemical purity should be >95% for clinical use.
-
Visualizations
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. 177Lu-DOTATATE Peptide Receptor Radionuclide Therapy: Indigenously Developed Freeze Dried Cold Kit and Biological Response in In-Vitro and In-Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 4. researchgate.net [researchgate.net]
Troubleshooting aggregation issues with Edotreotide solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting common issues with Edotreotide solutions, with a particular focus on aggregation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the preparation and handling of this compound solutions.
Issue 1: Visible Precipitates or Cloudiness Upon Reconstitution
Question: I've just reconstituted my lyophilized this compound, and the solution appears cloudy or contains visible particles. What should I do?
Answer: The presence of visible particulates or turbidity upon reconstitution suggests that the peptide may not have fully dissolved or has begun to aggregate. Here are the steps to address this issue:
-
Initial Dissolution Troubleshooting:
-
Gentle Agitation: Ensure the peptide has been adequately mixed. Gently swirl or vortex the vial. Avoid vigorous shaking, as this can sometimes promote aggregation.
-
Sonication: A brief sonication in a water bath can help break up small aggregates and facilitate dissolution.
-
Warming: Gently warming the solution to around 30-40°C may improve solubility. However, prolonged exposure to elevated temperatures should be avoided as it can accelerate degradation.
-
-
Solvent Considerations:
-
If you are using an aqueous buffer and observing precipitation, consider reconstituting a small test amount of the peptide in a minimal amount of an organic solvent such as DMSO before slowly adding it to your aqueous buffer with gentle mixing.[1]
-
-
Verification of Reconstitution Protocol:
-
Double-check the recommended reconstitution protocol for your specific this compound product. The concentration, pH, and buffer composition can significantly impact solubility. The pH for radiolabeling of this compound is typically controlled within a range of 3.2-3.8.[2] While your experimental buffer may differ, significant deviations from a mildly acidic to neutral pH could affect solubility.
-
Issue 2: Solution Becomes Cloudy Over Time, Especially During Storage
Question: My this compound solution was initially clear, but after a period of storage (e.g., at 4°C or room temperature), it has become cloudy. What is happening?
Answer: Delayed precipitation or cloudiness is a strong indicator of peptide aggregation.[1] This can be influenced by several factors:
-
Storage Temperature: While refrigeration is often recommended to slow chemical degradation, some peptides can be less soluble at lower temperatures. For short-term storage, consult the manufacturer's recommendations. For [68Ga]Ga-Edotreotide, it is recommended to store the solution below 25°C.[3]
-
pH Shift: The pH of your solution can change over time, especially if it is not adequately buffered. This can lead to the peptide's isoelectric point being reached, at which it is least soluble.
-
Concentration: Higher concentrations of this compound are more prone to aggregation.[4]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your this compound solution can induce aggregation. It is advisable to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Issue 3: Inconsistent or Unexpected Experimental Results
Question: I am observing variability in my experimental results (e.g., binding assays, cell-based studies). Could this be related to this compound aggregation?
Answer: Yes, aggregation can significantly impact the biological activity of this compound. Aggregates may have altered binding affinities for somatostatin receptors or may be sterically hindered from interacting with their target. This can lead to a decrease in the effective concentration of monomeric, active peptide, resulting in inconsistent data.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern for this compound?
A1: Peptide aggregation is a process where individual peptide molecules (monomers) self-associate to form larger structures, which can be soluble or insoluble. For this compound, which functions by binding to specific somatostatin receptors, aggregation can lead to a loss of biological activity, inaccurate quantification, and potentially altered pharmacokinetic properties in vivo.
Q2: What are the key factors that influence this compound aggregation?
A2: Several factors can promote the aggregation of peptides like this compound:
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Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions.
-
pH: The pH of the solution affects the net charge of the peptide. At its isoelectric point, a peptide has a net charge of zero and is often least soluble.
-
Temperature: Elevated temperatures can increase the rate of aggregation.
-
Ionic Strength: The salt concentration of the buffer can influence electrostatic interactions between peptide molecules.
-
Mechanical Stress: Agitation, such as vigorous vortexing or stirring, can sometimes induce aggregation.
-
Presence of Hydrophobic Surfaces: Peptides can adsorb to and aggregate on surfaces like plasticware or at the air-water interface.
Q3: How can I detect and quantify this compound aggregation?
A3: Several analytical techniques can be used to detect and quantify peptide aggregation:
-
Visual Inspection: The simplest method is to check for any visible cloudiness or precipitate in the solution.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of light-scattering aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is a sensitive method for detecting the formation of aggregates.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of peaks eluting earlier than the monomeric this compound peak is indicative of aggregate formation.
-
Fluorescence Spectroscopy: Using dyes like Thioflavin T (ThT), which fluoresce upon binding to beta-sheet structures common in fibrillar aggregates, can be a sensitive detection method.
Q4: What are some best practices for preparing and storing this compound solutions to minimize aggregation?
A4: To minimize aggregation, follow these best practices:
-
Use High-Quality Reagents: Start with high-purity this compound and use sterile, high-quality water and buffer components.
-
Optimize Solution Conditions: If possible, work at a pH where this compound is most stable and soluble. Use an appropriate buffer system to maintain a stable pH.
-
Control Concentration: Prepare stock solutions at a reasonably high but manageable concentration and dilute to the final working concentration just before use.
-
Proper Storage: Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Refer to the manufacturer's instructions for the recommended storage temperature and duration.
-
Gentle Handling: Avoid vigorous vortexing or shaking. Mix by gentle inversion or brief, low-speed vortexing.
Experimental Protocols
Protocol 1: Detection of Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Prepare the this compound solution in the desired buffer at the concentration to be tested.
-
Filter the buffer and the final this compound solution through a 0.22 µm syringe filter to remove any extraneous dust or particles.
-
Prepare a "buffer only" blank for background measurement.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's instructions.
-
Set the measurement parameters, including temperature, solvent viscosity, and refractive index.
-
-
Measurement:
-
First, measure the "buffer only" blank to ensure there is no contamination.
-
Carefully transfer the this compound solution to a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.
-
Perform the DLS measurement. The instrument will report the size distribution of particles in the solution. The presence of a population of particles with a significantly larger hydrodynamic radius than expected for monomeric this compound indicates aggregation.
-
Protocol 2: Quantification of Aggregates using Size-Exclusion Chromatography (SEC)
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase (an appropriate buffer for this compound analysis) at a constant flow rate until a stable baseline is achieved. The mobile phase should be filtered and degassed.
-
-
Sample Preparation:
-
Prepare the this compound solution to be analyzed at a known concentration.
-
If necessary, centrifuge the sample to remove any large, insoluble aggregates that could clog the column.
-
-
Injection and Analysis:
-
Inject a known volume of the this compound solution onto the column.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm or 280 nm).
-
Aggregates, being larger, will elute before the monomeric peptide. The monomer will elute as the main peak, and any smaller fragments or degradation products will elute later.
-
-
Data Analysis:
-
Integrate the peak areas of the aggregate and monomer peaks.
-
Calculate the percentage of aggregation as: (Area of Aggregate Peaks / (Area of Aggregate Peaks + Area of Monomer Peak)) * 100
-
Quantitative Data Summary
The following table summarizes typical quality control parameters for radiolabeled this compound ([68Ga]Ga-Edotreotide), which can serve as a reference for researchers working with this compound solutions.
| Parameter | Specification | Analytical Method | Reference |
| Appearance | Clear, colorless solution, free from visible particles | Visual Inspection | |
| pH | 3.2 - 3.8 | pH-indicator strip | |
| Radiochemical Purity | ≥ 95% | Radio-TLC / HPLC | |
| Uncomplexed [68Ga]Ga | ≤ 3% | Radio-TLC | |
| [68Ga]GaCl₃ | ≤ 2% | Radio-TLC |
Visualizations
Caption: A troubleshooting workflow for addressing this compound aggregation issues.
References
Technical Support Center: Optimizing Edotreotide Stability for In Vitro Experiments
Welcome to the technical support center for Edotreotide. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of this compound throughout your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
A1: this compound (also known as DOTA-TOC) is a synthetic somatostatin analogue. It is a peptide that binds with high affinity to somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), which are often overexpressed on the surface of various neuroendocrine tumor cells.[1][2] When radiolabeled with a radionuclide such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), or Yttrium-90 (⁹⁰Y), this compound allows for the imaging or targeted radiotherapy of these cells.[3] Its mechanism of action involves binding to SSTR2, which triggers a cascade of intracellular signaling events that can lead to inhibition of cell proliferation and hormone secretion.[2][4]
Q2: What are the critical factors affecting the stability of this compound in an in vitro setting?
A2: The stability of this compound, particularly when radiolabeled, can be influenced by several factors:
-
pH: The pH of the solution can significantly impact the stability of the peptide and the chelator-radionuclide complex. Hydrolysis of the peptide can be accelerated at non-optimal pH values.
-
Temperature: Elevated temperatures can lead to the degradation of the peptide and may affect the stability of the radiolabel. It is crucial to adhere to recommended storage and incubation temperatures.
-
Radiolysis: The process of radiolysis, where the radioactive decay of the radionuclide generates reactive oxygen species, can damage the peptide. The presence of antioxidants or scavengers can help mitigate this effect.
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Enzymatic Degradation: If working with cell lysates or in the presence of serum, proteases can degrade the peptide structure. The use of protease inhibitors is recommended in such cases.
-
Adsorption to Surfaces: Peptides can adsorb to the surfaces of plasticware and glassware, reducing the effective concentration in your experiment.
Q3: How should I properly store my this compound solution for in vitro experiments?
A3: For optimal stability, non-radiolabeled this compound should be stored lyophilized at -20°C or below. Once reconstituted, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. For radiolabeled this compound, it is generally recommended to use it as soon as possible after preparation. If short-term storage is necessary, it should be kept at a controlled room temperature or refrigerated (as specified by the particular radiolabeling protocol) and protected from light. Studies have shown that [⁶⁸Ga]Ga-Edotreotide remains stable for at least 4 hours when stored below 25°C.
Troubleshooting Guides
Issue 1: Low Radiochemical Purity (RCP)
Problem: The radiochemical purity of your freshly prepared radiolabeled this compound is below the acceptable limit (typically >95%).
| Potential Cause | Recommended Solution |
| Suboptimal pH during labeling | Ensure the pH of the reaction mixture is within the optimal range specified for the chelator and radionuclide being used. For ⁶⁸Ga, this is typically between 3.5 and 5.0. |
| Incorrect Temperature | Verify that the heating block or water bath is calibrated and maintains the specified temperature for the labeling reaction. |
| Presence of Metal Impurities | Use high-purity water and reagents. Trace metal contaminants can compete with the radionuclide for the chelator. |
| Low Quality of Precursor or Radionuclide | Ensure the this compound precursor and the radionuclide solution are of high quality and have not expired. |
| Incorrect Molar Ratio | Optimize the molar ratio of the peptide to the radionuclide to ensure efficient labeling. |
Issue 2: Inconsistent or Low Binding in Receptor Binding Assays
Problem: You are observing high variability between replicates or a consistently low specific binding signal in your SSTR2 binding assays.
| Potential Cause | Recommended Solution |
| Degradation of this compound | Prepare fresh dilutions of this compound for each experiment. If using radiolabeled this compound, check its radiochemical purity before use. For experiments in complex media, consider adding protease inhibitors. |
| Adsorption to Labware | Use low-binding microplates and pipette tips. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) can also help. |
| Suboptimal Assay Buffer | Ensure the binding buffer has the correct pH and ionic strength. The inclusion of a small amount of a non-ionic detergent (e.g., 0.1% BSA) can reduce non-specific binding. |
| Incorrect Incubation Time/Temperature | Perform time-course and temperature-dependence experiments to determine the optimal conditions for reaching binding equilibrium. |
| Low Receptor Expression | Confirm the expression of SSTR2 in your cell line or tissue preparation using a validated method (e.g., Western blot, qPCR). |
| Pipetting Inaccuracy | Calibrate your pipettes regularly, especially for small volumes. Prepare master mixes to minimize pipetting errors. |
Issue 3: Aggregation or Precipitation of this compound
Problem: You observe visible precipitates or suspect aggregation of your this compound solution, which can lead to inaccurate concentration measurements and reduced bioactivity.
| Potential Cause | Recommended Solution |
| High Concentration | Avoid preparing highly concentrated stock solutions if solubility is an issue. If a high concentration is necessary, consult the manufacturer's data sheet for recommended solvents. |
| Incorrect Buffer/pH | Ensure the pH of your buffer is not close to the isoelectric point (pI) of this compound, as this can minimize its solubility. |
| Freeze-Thaw Cycles | Aliquot your this compound solution after reconstitution to avoid repeated freezing and thawing, which can promote aggregation. |
| Interaction with Media Components | Some components in cell culture media can interact with peptides and cause aggregation. If you suspect this, you may need to test the stability of this compound in your specific medium over time. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of Radiolabeled this compound
This protocol provides a general framework for assessing the stability of radiolabeled this compound over time.
Materials:
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Radiolabeled this compound solution
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HPLC system with a radiodetector and a UV detector
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Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
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Incubator or water bath set to the desired temperature (e.g., 37°C)
Method:
-
Prepare your radiolabeled this compound solution according to your standard protocol.
-
At time point zero (T=0), inject an aliquot of the solution onto the HPLC system.
-
Run a gradient elution to separate the intact radiolabeled peptide from potential degradation products and free radionuclide. A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30-35 min: Linear gradient back to 95% A, 5% B
-
-
Monitor the elution profile using both the radiodetector and the UV detector (at ~220 nm or 280 nm).
-
Incubate the remaining radiolabeled this compound solution at the desired temperature (e.g., 37°C in a cell culture incubator).
-
At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC using the same method.
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Calculate the percentage of intact radiolabeled this compound at each time point by integrating the area of the corresponding peak from the radiodetector chromatogram and dividing it by the total integrated area of all radioactive peaks.
Data Presentation:
| Time (hours) | Temperature (°C) | pH | % Intact Radiolabeled this compound |
| 0 | 37 | 7.4 | 99.1 |
| 1 | 37 | 7.4 | 97.5 |
| 2 | 37 | 7.4 | 96.2 |
| 4 | 37 | 7.4 | 94.8 |
| 8 | 37 | 7.4 | 91.3 |
| 24 | 37 | 7.4 | 82.5 |
Note: The data in this table is for illustrative purposes only. Actual results may vary.
Protocol 2: Competitive SSTR2 Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (IC₅₀) of unlabeled this compound using a radiolabeled SSTR2 ligand.
Materials:
-
Cell membranes or whole cells expressing SSTR2
-
Radiolabeled SSTR2 ligand (e.g., [¹²⁵I]-Tyr³-Octreotide or [¹⁷⁷Lu]-Edotreotide)
-
Unlabeled this compound (competitor)
-
Binding Buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (e.g., with GF/C filters)
-
Scintillation counter and scintillation fluid
Method:
-
Prepare a series of dilutions of unlabeled this compound in binding buffer.
-
In a 96-well plate, add the following to each well:
-
Cell membranes or whole cells (at a predetermined optimal concentration)
-
Radiolabeled SSTR2 ligand (at a concentration close to its Kd)
-
Varying concentrations of unlabeled this compound or buffer (for total binding)
-
-
For non-specific binding control wells, add an excess of unlabeled somatostatin analogue.
-
Incubate the plate at a predetermined optimal temperature and time (e.g., 60 minutes at 25°C) with gentle shaking to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate the specific binding at each concentration of unlabeled this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
Visualizations
SSTR2 Signaling Pathway
References
- 1. cusabio.com [cusabio.com]
- 2. Somatostatin and Somatostatin Receptors: From Signaling to Clinical Applications in Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Renal Uptake of Lutetium-177 Edotreotide in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to minimize renal uptake of Lutetium-177 (¹⁷⁷Lu) Edotreotide and similar radiolabeled peptides in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high renal accumulation of ¹⁷⁷Lu-Edotreotide in our animal models. What is the underlying mechanism for this?
A1: High renal uptake of ¹⁷⁷Lu-Edotreotide is primarily due to its reabsorption in the proximal tubules of the kidneys after glomerular filtration.[1][2] This process is mediated by the endocytic receptors megalin and cubilin, which are expressed on the surface of proximal tubule cells.[1][3][4] These receptors bind and internalize various filtered proteins and peptides, including radiolabeled somatostatin analogues like ¹⁷⁷Lu-Edotreotide. This receptor-mediated endocytosis leads to the retention of the radiopharmaceutical in the kidney, resulting in a high radiation dose to the organ.
Q2: What are the standard and most effective methods to reduce the renal uptake of ¹⁷⁷Lu-Edotreotide in animal studies?
A2: The most common and effective strategies involve the co-administration of agents that competitively inhibit the megalin and cubilin-mediated reabsorption of the radiolabeled peptide. The primary methods include:
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Amino Acid Infusions: Co-infusion of positively charged amino acids, particularly lysine and arginine, is a standard clinical and preclinical practice. These amino acids compete with ¹⁷⁷Lu-Edotreotide for binding to the megalin/cubilin receptors, thereby reducing its reabsorption. A combination of lysine and arginine is often used for safe and effective renal protection.
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Plasma Expanders: Gelatin-based plasma expanders, such as Gelofusine, have been shown to be as effective as lysine in reducing renal uptake. Gelofusine is thought to interfere with tubular reabsorption, and its combination with amino acids can have an additive effect, suggesting different mechanisms of action.
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Albumin Fragments: Fragments of albumin, a natural ligand for megalin, can also effectively reduce the renal uptake of radiolabeled peptides and may be more potent than intact albumin.
Q3: We are using a lysine/arginine infusion but still see significant kidney signal. How can we optimize this protocol?
A3: If you are still observing high renal uptake despite using a lysine/arginine infusion, consider the following troubleshooting steps:
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Dosage and Timing: Ensure that the dose of the amino acid solution is adequate and that the infusion is started before the administration of ¹⁷⁷Lu-Edotreotide and continues for a sufficient duration. The timing of the infusion is critical to ensure competitive inhibition of the receptors.
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Combination Therapy: Consider combining the amino acid infusion with another agent like Gelofusine. Studies in rats have shown that the combination of lysine and Gelofusine can result in a greater reduction in renal uptake (up to 70%) than either agent alone.
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Investigate Alternative Agents: Depending on your experimental goals, you could explore other agents like sodium para-aminohippurate, which has been shown to significantly reduce renal uptake of some radiopharmaceuticals in rats.
Q4: Are there any potential side effects of the renal protection agents in animal models that we should be aware of?
A4: While generally safe in preclinical settings, high doses of certain renal protection agents can have side effects. For instance, high doses of lysine (e.g., 75g in human studies) can lead to hyperkalemia (elevated potassium levels). The combination of lysine and arginine is generally considered safer and effective. When using any new agent or combination, it is crucial to monitor the animals for any signs of toxicity.
Q5: Will these renal protection strategies affect the tumor uptake of ¹⁷⁷Lu-Edotreotide?
A5: A key advantage of the commonly used renal protection strategies is that they generally do not affect the uptake of ¹⁷⁷Lu-Edotreotide in somatostatin receptor-positive tumors. This selective reduction in kidney accumulation improves the tumor-to-kidney radioactivity ratio, which is a critical factor for the therapeutic efficacy and safety of peptide receptor radionuclide therapy (PRRT).
Quantitative Data on Renal Uptake Reduction
The following tables summarize the quantitative data from various animal studies on the reduction of renal uptake of radiolabeled somatostatin analogues using different protective agents.
Table 1: Effect of Amino Acids on Renal Uptake of ¹¹¹In-DOTATOC in Rats
| Treatment Group (400 mg/kg) | Mean Renal Uptake (%ID/g) | Statistical Significance vs. Control |
| Control (PBS) | 15.25 ± 2.15 | - |
| D-Lysine | 7.85 ± 1.50 | p < 0.05 |
| L-Arginine | 11.20 ± 1.85 | p < 0.05 |
| Histidine | 10.15 ± 1.70 | p < 0.05 |
| Data adapted from a study comparing the effectiveness of different amino acids. |
Table 2: Effect of Gelofusine and Lysine on Renal Uptake of ¹¹¹In-Octreotide
| Animal Model | Treatment | Renal Uptake Reduction (%) |
| Rats | 20 mg Gelofusine | ~45% |
| Rats | 80 mg Lysine | ~45% |
| Mice | 4 mg Gelofusine | ~45% |
| Mice | 20 mg Lysine | ~45% |
| Data adapted from a study comparing Gelofusine and lysine. |
Table 3: Combination of Gelofusine and Lysine for Renal Protection in Rats with CA20948 Tumors
| Treatment | Renal Uptake Reduction (%) |
| 40 mg/kg Gelofusine | 40-50% |
| 80 mg/kg Gelofusine | 50-60% |
| 80 mg/kg Gelofusine + 400 mg/kg L-lysine | 70% |
| Data adapted from a dose-response study of Gelofusine. |
Experimental Protocols
Protocol 1: Amino Acid Co-infusion for Renal Protection in Rats
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Animal Model: Wistar rats.
-
Renal Protection Agent: Prepare a solution of D-lysine, L-arginine, or a combination. A typical dose is 400 mg/kg body weight.
-
Administration: Administer the amino acid solution intraperitoneally or intravenously. The infusion should start approximately 30 minutes before the injection of ¹⁷⁷Lu-Edotreotide and may continue for a few hours post-injection.
-
Radiopharmaceutical Injection: Inject ¹⁷⁷Lu-Edotreotide intravenously.
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Biodistribution Study: Sacrifice the animals at predefined time points (e.g., 4, 24, 48 hours) post-injection.
-
Sample Collection and Analysis: Dissect the kidneys and other organs of interest. Weigh the samples and measure the radioactivity using a gamma counter. Express the results as a percentage of the injected dose per gram of tissue (%ID/g).
Protocol 2: Gelofusine Co-injection for Renal Protection in Rats
-
Animal Model: Wistar rats or tumor-bearing rat models.
-
Renal Protection Agent: Gelofusine (succinylated gelatin-based plasma expander).
-
Administration: Co-inject Gelofusine at a dose of 40-80 mg/kg body weight with ¹⁷⁷Lu-Edotreotide. For combination therapy, co-inject 80 mg/kg Gelofusine with 400 mg/kg L-lysine.
-
Radiopharmaceutical Injection: Administer the mixture intravenously.
-
Biodistribution and Imaging: Perform biodistribution studies as described in Protocol 1. Small animal SPECT/CT imaging can also be used to visualize and quantify the reduction in renal uptake over time.
Visualizations
Caption: Mechanism of ¹⁷⁷Lu-Edotreotide renal uptake and retention.
Caption: Experimental strategies to reduce renal uptake of ¹⁷⁷Lu-Edotreotide.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Safety of Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE in Neuroendocrine Tumor Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Renal uptake of different radiolabelled peptides is mediated by megalin: SPECT and biodistribution studies in megalin-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How to minimize radiation exposure when handling Gallium-68 Edotreotide
Technical Support Center: Handling Gallium-68 Edotreotide
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing radiation exposure when handling Gallium-68 (Ga-68) this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary radiation emissions from Gallium-68?
A1: Gallium-68 is a positron emitter. Its decay process primarily involves the emission of positrons (beta+ particles) and high-energy gamma photons (511 keV) from positron-electron annihilation. It also emits gamma rays at other energies, such as 1077 keV, though with lower probability.[1]
Q2: What are the fundamental principles for minimizing radiation exposure?
A2: The guiding principle of radiation safety is ALARA, which stands for "As Low As Reasonably Achievable".[2][3][4][5] This is achieved by implementing the three basic protective measures:
-
Time: Minimize the time spent in proximity to the radioactive source.
-
Distance: Maximize the distance from the radioactive source. The intensity of radiation decreases significantly with distance (inverse square law).
-
Shielding: Use appropriate shielding materials to absorb the radiation.
Q3: What personal protective equipment (PPE) is required when handling Ga-68 this compound?
A3: At a minimum, personnel should wear a lab coat, safety glasses with side shields, and disposable waterproof gloves. It is crucial to change gloves frequently to prevent the spread of contamination. For handling higher activities, whole-body and finger-ring dosimeters are required to monitor radiation dose.
Q4: How should I store Ga-68 this compound?
A4: Ga-68 this compound should be stored upright in a lead-shielded container at a controlled room temperature, typically below 25°C (77°F). The storage area should be clearly marked with radiation warning signs.
Q5: What should I do in the event of a Ga-68 this compound spill?
A5: In the event of a spill, the primary goal is to contain the contamination and prevent its spread. For a minor spill, notify personnel in the area, contain the spill with absorbent materials, and decontaminate the area using appropriate cleaning agents. For a major spill (greater than 1 µCi), evacuate the area, notify the Radiation Safety Officer immediately, and restrict access.
Troubleshooting Guides
Issue: Higher than expected dose readings on personal dosimeter.
| Possible Cause | Troubleshooting Steps |
| Inadequate Shielding | 1. Verify that the correct shielding material and thickness are being used for the activity of Ga-68 being handled. 2. Inspect shielding for any cracks or gaps. 3. Ensure that all sources, including waste, are adequately shielded. |
| Incorrect Handling Technique | 1. Review handling procedures to ensure the principles of time and distance are being effectively utilized. 2. Use tongs or forceps to handle vials and other sources to increase distance from hands. 3. Perform a dry run of the procedure without radioactive material to identify opportunities to reduce exposure time. |
| Contamination | 1. Perform a thorough survey of the work area, equipment, and personal protective equipment (PPE) with a suitable survey meter (e.g., a Geiger-Muller counter). 2. If contamination is found, decontaminate the affected areas immediately. 3. Review procedures for preventing contamination, such as changing gloves frequently and using absorbent paper. |
| Dosimeter Malfunction | 1. Report the high reading to the Radiation Safety Officer. 2. Request a check of the dosimeter's functionality. |
Issue: Unexpected results during quality control (e.g., low radiochemical purity).
| Possible Cause | Troubleshooting Steps |
| Reagent Issues | 1. Check the expiration dates of all reagents and kits. 2. Verify that reagents have been stored under the recommended conditions. |
| Incorrect Labeling Procedure | 1. Review the radiolabeling protocol to ensure all steps were followed correctly, including reaction time and temperature. 2. Confirm the accuracy of all measurements and additions. |
| Generator Eluate Quality | 1. Check the performance of the Ge-68/Ga-68 generator, including the elution profile and the presence of any metallic impurities. |
| Analytical Error | 1. Verify the calibration and correct operation of the quality control instrumentation. 2. Prepare and analyze a standard to confirm system performance. |
Data Presentation
Table 1: Shielding for Gallium-68
| Material | Half-Value Layer (HVL) | Tenth-Value Layer (TVL) | Notes |
| Lead | 6 mm | 17 mm | Most effective for shielding the 511 keV gamma photons. |
| Tungsten | ~3.5 mm | ~11.6 mm | Often used in syringe shields and vial shields due to its high density. |
| Steel | 27 mm | 65 mm | Less effective than lead but can be used for structural shielding. |
| Plastic (e.g., Acrylic) | Not applicable for gamma | 7.2 mm (for beta absorption) | Effective for absorbing beta particles, but will produce bremsstrahlung radiation. |
| Glass | Not applicable for gamma | 3.9 mm (for beta absorption) | Similar to plastic, primarily for beta shielding. |
Table 2: Dose Rates for Gallium-68
| Scenario | Dose Rate |
| Point Source (1 mCi at 1 ft) | Gamma: 5.31 mrem/h Beta (to skin): 380 mrem/h |
| Skin Contamination (1 µCi/cm²) | 6700 mrem/h |
Experimental Protocols
Protocol 1: Manual Radiolabeling of this compound with Gallium-68
-
Objective: To safely perform the manual radiolabeling of this compound with Gallium-68, minimizing radiation exposure.
-
Materials:
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Ge-68/Ga-68 generator
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This compound kit
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0.1 M HCl for elution
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Reaction buffer
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Sterile reaction vial
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Lead and/or tungsten shielding for vials and syringes
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Remote handling tools (tongs, forceps)
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Dose calibrator
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Survey meter
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Personal Protective Equipment (PPE)
-
-
Procedure:
-
Preparation:
-
Set up the work area behind appropriate lead shielding (L-block).
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Cover the work surface with absorbent paper.
-
Don all required PPE.
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Perform a survey of the work area to establish background radiation levels.
-
-
Elution:
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Place the sterile reaction vial in a shielded container.
-
Elute the Ga-68 from the generator directly into the reaction vial according to the manufacturer's instructions.
-
-
Radiolabeling:
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Using remote handling tools, add the reaction buffer to the vial containing the Ga-68 eluate.
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Add the this compound solution to the vial.
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Gently swirl the vial to mix the contents.
-
Incubate the reaction mixture at the specified temperature and for the required time (e.g., 95°C for 7-10 minutes).
-
-
Quality Control:
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After cooling, draw a small aliquot for quality control testing (e.g., radio-TLC) to determine radiochemical purity.
-
-
Dose Preparation:
-
Measure the total activity of the final product in a dose calibrator.
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Using a shielded syringe, draw the required patient dose.
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-
Post-Procedure:
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Securely store the final product in a shielded container.
-
Dispose of all radioactive waste in designated shielded containers.
-
Perform a thorough survey of the work area and personnel for any contamination.
-
Decontaminate any identified areas.
-
-
Protocol 2: Decontamination of a Minor Spill (<1 µCi)
-
Objective: To safely decontaminate a minor spill of Gallium-68 this compound.
-
Materials:
-
Absorbent paper towels
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Decontamination solution (e.g., Radiacwash)
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Plastic bags for radioactive waste
-
Gloves and other necessary PPE
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Survey meter
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Warning signs
-
-
Procedure:
-
Notification: Immediately notify all personnel in the vicinity of the spill.
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Containment:
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Cover the spill with absorbent paper towels to prevent its spread.
-
If the spill is on a person, remove contaminated clothing immediately and flush the affected skin area with lukewarm water.
-
-
Decontamination:
-
Wearing appropriate PPE, clean the contaminated area starting from the outer edge and working inwards.
-
Place all contaminated materials (absorbent paper, gloves, etc.) into a labeled plastic bag for radioactive waste.
-
-
Survey:
-
Use a survey meter to monitor the effectiveness of the decontamination.
-
Continue cleaning until the survey readings are at background levels or as low as reasonably achievable (ALARA).
-
-
Reporting: Report the incident and the actions taken to the Radiation Safety Officer.
-
Mandatory Visualizations
Caption: Workflow for Minimizing Radiation Exposure.
Caption: Troubleshooting High Dosimeter Readings.
References
Technical Support Center: Edotreotide Binding Competition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Edotreotide in binding competition assays. The information is designed to help identify and resolve common pitfalls encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound binding competition assays in a question-and-answer format.
Q1: My non-specific binding is excessively high, compromising my assay window. What are the likely causes and how can I reduce it?
A1: High non-specific binding (NSB) is a frequent challenge that can obscure the specific binding signal. It's often defined as the binding of the radioligand to components other than the receptor of interest, such as lipids, other proteins, and the filter apparatus itself.[1] Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration used.[1]
Common Causes and Solutions:
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Radioligand Issues:
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Hydrophobicity: Radioligands with hydrophobic properties can adhere to plasticware and filter membranes.[2]
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Radioligand Concentration: Using too high a concentration of the radiolabeled ligand can increase NSB.
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Solution: Use a radioligand concentration at or below the dissociation constant (Kd) for competition assays.
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Radioligand Purity: Degraded radioligand can lead to "sticky" byproducts that bind non-specifically.
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Solution: Ensure the radiochemical purity of your this compound is greater than 90% and that it has been stored correctly according to the manufacturer's instructions.
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-
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Assay Conditions:
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Inadequate Blocking: Insufficient blocking of non-receptor sites on cell membranes and assay plates.
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Solution: Increase the concentration of BSA in the binding buffer. A common starting point is 0.2% BSA, which can be optimized.
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Suboptimal Buffer Composition: The pH and ionic strength of the assay buffer can influence non-specific interactions.
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Solution: Optimize the buffer conditions. Including agents like BSA, salts, or detergents can help reduce non-specific interactions.
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Ineffective Washing: Insufficient removal of unbound radioligand during the filtration step.
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Solution: Increase the number and/or volume of wash steps. Use ice-cold wash buffer to minimize the dissociation of the specifically bound ligand.
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-
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Tissue/Cell Preparation:
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Low Receptor Density: Poor quality membrane preparations with low receptor density can lead to a higher proportion of non-specific binding.
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Solution: Ensure proper homogenization and washing of membranes to remove endogenous ligands and other interfering substances. Titrate the amount of cell membrane protein to optimize the assay, typically in the range of 100-500 µg of membrane protein.
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-
Q2: I am observing very low or no specific binding in my assay. What could be the problem?
A2: A lack of specific binding can be due to several factors related to the integrity of your reagents and the assay conditions.
Potential Causes and Solutions:
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Receptor Integrity: The Somatostatin Receptor Type 2 (SSTR2) may be degraded or inactive.
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Solution: Ensure proper storage and handling of your cell membrane preparations. Quality control checks, such as Western blotting, can confirm receptor presence and integrity.
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Radioligand Issues:
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Degradation: The radiolabeled this compound may have degraded.
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Solution: Check the expiration date and specific activity of the radioligand. Use fresh aliquots for each experiment.
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Inaccurate Concentration: Incorrect dilution of the radioligand can result in a lower than expected concentration in the assay.
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Solution: Carefully verify all dilutions and calculations.
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-
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Assay Conditions:
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Insufficient Incubation Time: The binding reaction may not have reached equilibrium.
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Solution: Perform a time-course experiment to determine the optimal incubation time for your specific assay conditions.
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Incorrect Buffer Composition: The pH, ionic strength, or absence of necessary co-factors in the assay buffer can significantly impact specific binding.
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Solution: Optimize the buffer composition for SSTR2 binding.
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Q3: My results are highly variable between replicates and experiments. What are the common sources of this inconsistency?
A3: Variability in binding assays can stem from technical errors and inconsistencies in the experimental workflow.
Common Sources of Variability and Solutions:
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Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability.
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Solution: Ensure pipettes are properly calibrated. Use low-retention pipette tips. For very small volumes, consider preparing a master mix to be dispensed into each well.
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Inconsistent Washing: Inefficient or inconsistent washing of the filters can leave behind variable amounts of unbound radioligand.
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Solution: Optimize the wash volume and ensure consistent application of the vacuum across all wells.
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Temperature Fluctuations: Variations in incubation temperature can affect binding kinetics.
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Solution: Use a calibrated incubator or water bath to maintain a constant temperature throughout the incubation period.
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Cell/Membrane Preparation Inconsistency: Batch-to-batch variation in the quality and receptor density of your cell membranes.
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Solution: Prepare a large, single batch of cell membranes to be used across multiple experiments to improve consistency.
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Quantitative Data Summary
The following tables provide a summary of typical binding affinities for this compound and related somatostatin analogs to the SSTR2 receptor. These values can serve as a reference for researchers to compare their experimental results.
Table 1: Binding Affinity (Kd) of Somatostatin Analogs for SSTR2
| Compound | Radioligand | Cell Line/Tissue | Reported Kd (nM) |
| [177Lu]Lu-DOTA-TATE | Itself | HEK-SSTR2 cells | 0.08 ± 0.02 |
| [67Ga]Ga-DOTA-[Tyr3]octreotide | Itself | Rat brain cortex membranes | 0.45 ± 0.11 |
| [177Lu]Lu-DOTA-MGS5 | Itself | A431-CCK2R cells | 5.25 ± 1.61 |
Table 2: Inhibitory Potency (IC50) of Somatostatin Analogs at SSTR2
| Compound | Radioligand Competed | Cell Line | Reported IC50 (nM) |
| Octreotide | [125I]Tyr11-SRIF-14 | CHO-K1 hSSTR2 | 0.45 |
| Lanreotide | [125I]Tyr11-SRIF-14 | CHO-K1 hSSTR2 | 1.1 |
| This compound (DOTATOC) | [125I]LTT-SRIF-28 | CCL39 hSSTR2 | 1.8 ± 0.2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These should be optimized for specific laboratory conditions.
Protocol 1: Saturation Binding Assay
This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of radiolabeled this compound.
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Membrane Preparation:
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Culture cells expressing SSTR2 (e.g., HEK293-SSTR2, CHO-K1-SSTR2) to confluency.
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Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
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Centrifuge the homogenate at low speed to remove nuclei and debris.
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Centrifuge the supernatant at high speed to pellet the membranes.
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Resuspend the membrane pellet in binding buffer and determine the protein concentration.
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Assay Setup:
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In a 96-well plate, add in triplicate:
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Binding buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mg/mL BSA, and protease inhibitors).
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Increasing concentrations of radiolabeled this compound.
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For non-specific binding wells, add a high concentration of unlabeled this compound or another SSTR2 ligand (e.g., 1 µM).
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Add the cell membrane preparation.
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Incubation:
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Incubate the plate at a specified temperature (e.g., 25°C) for a defined time (e.g., 60 minutes) to reach equilibrium.
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Termination and Filtration:
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Terminate the binding by rapid filtration through glass fiber filters (pre-soaked in 0.5% PEI).
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Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
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-
Quantification and Data Analysis:
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Dry the filters and measure the radioactivity using a scintillation counter.
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Calculate specific binding by subtracting non-specific binding from total binding.
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Plot specific binding versus the concentration of radiolabeled this compound and fit the data using non-linear regression to determine Kd and Bmax.
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Protocol 2: Competition Binding Assay
This assay is used to determine the affinity (Ki) of unlabeled this compound or other test compounds by measuring their ability to compete with a radiolabeled ligand for binding to SSTR2.
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Membrane Preparation:
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Follow the same procedure as in the saturation binding assay.
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-
Assay Setup:
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In a 96-well plate, add in triplicate:
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Binding buffer.
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A fixed concentration of a suitable SSTR2 radioligand (typically at or below its Kd).
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Increasing concentrations of unlabeled this compound or the test compound.
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For total binding wells, add buffer instead of the competitor.
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For non-specific binding wells, add a high concentration of an unlabeled SSTR2 ligand.
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Add the cell membrane preparation.
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-
-
Incubation:
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Incubate the plate under the same optimized conditions as the saturation binding assay.
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-
Termination and Filtration:
-
Follow the same procedure as in the saturation binding assay.
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-
Quantification and Data Analysis:
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Measure the radioactivity on the filters.
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Calculate the percentage of specific binding at each concentration of the unlabeled competitor.
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Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) by non-linear regression analysis.
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Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
SSTR2 Signaling Pathway
This compound is an agonist for the Somatostatin Receptor Type 2 (SSTR2), a G-protein coupled receptor (GPCR). Upon binding, it activates an inhibitory G-protein (Gαi/o), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately inhibits the secretion of various hormones.
Experimental Workflow: Competition Binding Assay
The following diagram illustrates the key steps in a typical this compound competition binding assay.
References
Technical Support Center: Enhancing Signal-to-Noise Ratio in Edotreotide PET Imaging
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Edotreotide PET imaging. The focus is on identifying and resolving common issues to enhance the signal-to-noise ratio (SNR) and improve image quality and quantitative accuracy.
Troubleshooting Guides
This section addresses specific issues encountered during this compound PET experiments in a direct question-and-answer format.
Question 1: My this compound PET images exhibit high background noise and poor tumor-to-background contrast. What are the potential causes and how can I resolve this?
Answer: High background noise can obscure true signals, compromising both qualitative interpretation and quantitative accuracy. The primary causes can be traced to radiotracer impurities, suboptimal imaging protocols, or patient-specific factors.
Possible Causes & Solutions:
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Radiochemical Impurities: The presence of unbound ⁶⁸Ga or other radiochemical impurities can lead to high vascular activity and diffuse background signal.[1]
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Solution: Implement rigorous quality control before injection. The radiochemical purity of ⁶⁸Ga-Edotreotide should be greater than 95%, as verified by methods like radio-Thin Layer Chromatography (radio-TLC) or radio-High-Performance Liquid Chromatography (radio-HPLC).[2] If purity is low, the radiolabeling and purification protocols must be optimized.[2]
-
-
Suboptimal Uptake Time: Imaging too early may not allow for sufficient clearance of the tracer from non-target tissues and the bloodstream, resulting in a poor target-to-background ratio.[2]
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Solution: The optimal uptake time for ⁶⁸Ga-DOTA peptides is typically around 60 minutes post-injection.[3] Consider performing dynamic scanning or imaging at multiple time points in initial studies to determine the ideal window that maximizes the tumor-to-background ratio for your specific experimental model.
-
-
Inadequate Patient Preparation: Interference from medications, particularly long-acting somatostatin analogues (SSAs), can block receptor sites, reducing tumor uptake and thus the signal.
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Solution: It is crucial to discontinue SSAs before imaging. For long-acting SSAs, a washout period of 3-4 weeks is recommended. This preparation is essential for optimizing diagnostic accuracy. Ensure the patient is well-hydrated to promote the clearance of unbound tracer through the urinary system.
-
A logical workflow for troubleshooting high background noise is essential for systematically identifying and resolving the issue.
Caption: Troubleshooting workflow for high background noise.
Question 2: My PET images are blurry and lack sharp detail, potentially due to motion. How can this be mitigated?
Answer: Motion during a scan is a common cause of image degradation, leading to blurring and misregistration between the PET and CT data. This is particularly problematic as PET acquisition occurs over a longer period than the CT scan.
Possible Causes & Solutions:
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Patient/Animal Movement: Voluntary or involuntary movement during the long PET acquisition period can cause significant blurring.
-
Solution: Proper patient positioning and immobilization are critical. For animal studies, anesthesia is the most effective method to prevent motion. Ensure the anesthetic protocol has minimal interference with the biological process under investigation.
-
-
Respiratory Motion: The movement of the diaphragm during breathing causes a mismatch between the CT scan (typically acquired during a breath-hold) and the PET scan (acquired during free breathing). This can lead to artifacts and mislocalization of lesions near the diaphragm, such as in the liver.
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Solution: Respiratory gating is an effective technique to minimize these artifacts. This involves acquiring data in sync with the respiratory cycle, allowing for the reconstruction of a more motion-free image.
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-
PET/CT Misregistration: Any movement between the CT and PET scans can lead to errors in attenuation correction, as the CT map will no longer accurately represent the anatomy during the PET scan.
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Solution: Review the non-attenuation-corrected (NAC) PET data. While not quantitatively accurate, NAC images are not susceptible to misregistration artifacts and can help confirm if a finding is real or an artifact. If misregistration is confirmed, re-acquisition may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: How does the choice of image reconstruction algorithm affect the signal-to-noise ratio?
A1: The reconstruction algorithm has a substantial influence on image quality and quantitative accuracy. The most common iterative algorithm is Ordered Subset Expectation Maximization (OSEM).
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OSEM: Increasing the number of iterations and subsets in OSEM can improve image sharpness and contrast recovery, but it also amplifies image noise. Finding a balance is crucial.
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Advanced Algorithms: Newer algorithms, such as those that incorporate resolution recovery like Point Spread Function (PSF) correction or Bayesian Penalized Likelihood (BPL, e.g., Q-Clear), can significantly improve SNR. PSF correction improves spatial resolution and minimizes partial volume effects, while BPL has been shown to yield higher contrast and lower background variability compared to OSEM.
Q2: What is the impact of Time-of-Flight (TOF) technology on SNR?
A2: TOF PET scanners use the time difference between the detection of the two annihilation photons to better localize the event's origin. This additional information significantly improves the SNR. The reduction in uncertainty during the reconstruction process results in images with lower noise and improved contrast, which is particularly beneficial for imaging larger patients.
Q3: How can I optimize acquisition parameters to improve count statistics and SNR?
A3: Low count statistics are a direct cause of high image noise. To improve this, you can:
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Increase Acquisition Time: Longer acquisition times per bed position will increase the number of detected events, directly improving count statistics and SNR. This is often preferable to increasing the dose, especially for heavier patients.
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Optimize Injected Dose: While increasing the injected dose can improve counts, it must be balanced against radiation safety limits (ALARA principle). Using 3D acquisition mode and TOF reconstruction can allow for a reduction in the required dose without compromising image quality.
Q4: What are common artifacts in this compound PET/CT, and how can they be avoided?
A4: Besides motion, several other artifacts can degrade image quality or lead to misinterpretation:
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Metallic Implants: High-density objects like surgical clips or dental fillings cause artifacts during CT-based attenuation correction, often appearing as photopenic (cold) areas.
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Contrast Media: High concentrations of CT contrast agents (oral or IV) can lead to artificially high attenuation values, causing overcorrection and "hot" artifacts in the PET image.
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Truncation: This occurs when parts of the patient's body are outside the CT field-of-view. The reconstruction algorithm cannot properly correct for attenuation in these areas, leading to artifacts. Careful patient positioning is key to avoidance.
Data Presentation
Table 1: Impact of Reconstruction Parameters on Image Quality
This table summarizes the general effects of modifying key reconstruction parameters on signal, noise, and contrast. The optimal settings represent a compromise between quantitative accuracy and image noise.
| Parameter | Modification | Effect on Signal/Contrast | Effect on Noise | Recommendation |
| OSEM Iterations | Increase | Increases | Increases | Find a balance; excessive iterations amplify noise without significant contrast gain. |
| OSEM Subsets | Increase | Increases | Increases | Higher subsets improve image smoothness but also noise; optimization is key. |
| Post-Reconstruction Filter | Increase FWHM | Decreases (smoother) | Decreases | An optimized Gaussian filter can improve SNR, but too much smoothing will blur small lesions. |
| Reconstruction Algorithm | OSEM -> BPL/PSF | Increases | Decreases | Use advanced algorithms like BPL or PSF when available to improve SNR and contrast recovery. |
Experimental Protocols
Protocol 1: Standard Patient Preparation for ⁶⁸Ga-Edotreotide PET/CT
Meticulous patient preparation is critical for obtaining high-quality images and avoiding misinterpretation.
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Medication Review:
-
Discontinue long-acting somatostatin analogues (SSAs) for at least 3-4 weeks prior to the scan.
-
Discontinue short-acting SSAs for at least 24 hours.
-
-
Fasting and Hydration:
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Fasting is not strictly required as for FDG-PET, but some centers recommend fasting for 4-6 hours to reduce gastrointestinal motility.
-
Ensure the patient is well-hydrated. Encourage drinking water before and after tracer injection to promote clearance of unbound radioactivity and reduce radiation dose to the bladder.
-
-
Pre-Injection:
-
Establish intravenous access.
-
Have the patient void immediately before tracer injection.
-
-
Tracer Administration and Uptake:
-
Administer the ⁶⁸Ga-Edotreotide dose via intravenous injection.
-
The standard uptake period is 60 minutes. The patient should rest comfortably during this period to minimize non-specific muscle uptake.
-
Protocol 2: Optimized Image Acquisition Workflow
This protocol outlines a typical workflow from patient preparation to final image analysis.
Caption: A standard experimental workflow for this compound PET/CT.
References
Technical Support Center: Optimizing Edotreotide Cell Uptake Studies
Welcome to the technical support center for Edotreotide cell uptake studies. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the successful execution of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound uptake in cells?
This compound is a somatostatin analog that binds with high affinity to somatostatin receptor subtype 2 (SSTR2), which is often overexpressed on the surface of various tumor cells.[1][2] The uptake mechanism is primarily receptor-mediated endocytosis.[1][3] Upon binding to SSTR2, the this compound-receptor complex is internalized by the cell, a process that is agonist-dependent.[3] This internalization allows for the accumulation of radiolabeled this compound within the cell, which is the basis for its use in diagnostic imaging and peptide receptor radionuclide therapy (PRRT). The primary internalization pathway is believed to be clathrin-mediated, leading to the formation of endosomes. Following internalization, SSTR2 can be recycled back to the cell surface.
Q2: Which cell lines are suitable for this compound uptake studies?
Cell lines that endogenously express high levels of SSTR2 are ideal for these studies. Commonly used models include human neuroendocrine tumor cell lines (e.g., BON-1, QGP-1), pancreatic cancer cell lines (e.g., AR42J, Capan-2), and small cell lung cancer cell lines (e.g., NCI-H69). It is also possible to use cells that have been transfected to express SSTR2, such as HEK293-SSTR2 cells. It is crucial to verify the SSTR2 expression level in your chosen cell line before initiating uptake studies.
Q3: What is a typical concentration range for this compound in in-vitro cell uptake studies?
The optimal concentration of this compound for cell uptake studies typically falls within the nanomolar (nM) range. This is because this compound exhibits high binding affinity for SSTR2, with reported IC50 values in the low nM range. It is recommended to perform a saturation binding assay to determine the optimal concentration for your specific cell line and experimental conditions. Starting with a concentration range of 0.1 nM to 100 nM is a common practice.
Q4: How long should I incubate the cells with this compound?
The incubation time for this compound uptake can vary depending on the experimental goals. For binding studies, an incubation time of 60-90 minutes at 37°C is often sufficient to reach equilibrium. For internalization studies, time-course experiments are recommended, with time points ranging from a few minutes to several hours (e.g., 5, 15, 30, 60, 120 minutes) to characterize the kinetics of uptake.
Troubleshooting Guides
Issue 1: Low or No Cellular Uptake of Radiolabeled this compound
-
Question: I am not observing significant uptake of radiolabeled this compound in my SSTR2-positive cells. What could be the issue?
-
Answer: Low uptake can be attributed to several factors. Follow this guide to troubleshoot the problem:
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Verify SSTR2 Expression: Confirm that your cell line expresses sufficient levels of SSTR2 at the cell surface. SSTR2 expression can vary with cell passage number and culture conditions. Consider performing Western blot, flow cytometry, or a radioligand binding assay with a known positive control.
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Check Cell Viability: Ensure that the cells are healthy and viable. Poor cell health can lead to reduced receptor expression and impaired cellular functions, including endocytosis. Perform a viability assay (e.g., trypan blue exclusion) before the experiment.
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Optimize this compound Concentration: The concentration of this compound may be too low. Perform a concentration-response experiment to determine the optimal concentration for your cell line. Refer to the data table below for expected outcomes at different concentrations.
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Evaluate Radiolabeling Efficiency: If you are using a radiolabeled this compound, ensure that the radiolabeling efficiency is high and that the radiolabel has not detached. Poor labeling can result in a low signal.
-
Incubation Conditions: Ensure that the incubation temperature is optimal (typically 37°C for internalization studies) and that the incubation time is sufficient to allow for binding and uptake.
-
Issue 2: High Non-Specific Binding
-
Question: I am observing high background signal due to non-specific binding of this compound. How can I reduce this?
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Answer: High non-specific binding can mask the specific uptake signal. Here are steps to minimize it:
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Include a Blocking Step: To determine non-specific binding, incubate a set of control wells with a high concentration of unlabeled ("cold") this compound (e.g., 1 µM) before adding the radiolabeled this compound. This will block the specific binding to SSTR2, and the remaining signal will represent non-specific binding.
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Optimize Washing Steps: Increase the number and volume of washing steps after incubation to remove unbound this compound. Use ice-cold washing buffer to reduce the dissociation of specifically bound ligand.
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Reduce this compound Concentration: High concentrations of radiolabeled this compound can lead to increased non-specific binding. Try reducing the concentration to a level that still provides a good specific signal.
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Consider a Different Cell Line: Some cell lines may have a higher propensity for non-specific binding. If the issue persists, consider using a different SSTR2-expressing cell line.
-
Data Presentation
Table 1: Expected Effect of this compound Concentration on Cell Uptake
| This compound Concentration (nM) | Expected SSTR2 Occupancy | Expected Cellular Uptake | Potential Issues |
| 0.1 - 1 | Low to moderate | Low but detectable specific uptake | Signal may be too low for some assays. |
| 1 - 10 | Moderate to high | Increasing specific uptake, approaching saturation. | Optimal range for most cell lines. |
| 10 - 100 | High (saturation) | Plateauing of specific uptake. | Increased risk of non-specific binding. |
| > 100 | Saturated | No significant increase in specific uptake. | High non-specific binding likely. |
Note: This table provides a general guideline. The optimal concentration range may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol: Radiolabeled this compound Cell Uptake Assay
This protocol outlines a standard procedure for measuring the cellular uptake of radiolabeled this compound in adherent SSTR2-expressing cells.
Materials:
-
SSTR2-expressing cells (e.g., BON-1)
-
Cell culture medium
-
Radiolabeled this compound (e.g., 177Lu-Edotreotide)
-
Unlabeled this compound
-
Binding buffer (e.g., HBSS with 1% BSA)
-
Washing buffer (ice-cold PBS)
-
Lysis buffer (e.g., 1M NaOH)
-
Scintillation counter and vials
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed SSTR2-expressing cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 1 x 10^5 cells/well). Incubate for 24-48 hours.
-
Preparation:
-
On the day of the experiment, allow the cell culture plate to equilibrate to the assay temperature (e.g., 37°C).
-
Prepare working solutions of radiolabeled and unlabeled this compound in binding buffer.
-
-
Blocking (for non-specific binding):
-
To the wells designated for measuring non-specific binding, add a high concentration of unlabeled this compound (e.g., 1 µM).
-
Incubate for 15-30 minutes at 37°C.
-
-
Incubation with Radiolabeled this compound:
-
Remove the culture medium from all wells.
-
Add the radiolabeled this compound solution to all wells at the desired final concentration (e.g., 5 nM).
-
Incubate for the desired time (e.g., 60 minutes) at 37°C.
-
-
Washing:
-
To stop the uptake, quickly aspirate the incubation solution.
-
Wash the cells three times with ice-cold washing buffer (e.g., 1 mL/well).
-
-
Cell Lysis:
-
Add lysis buffer to each well (e.g., 0.5 mL of 1M NaOH).
-
Incubate for at least 15 minutes to ensure complete cell lysis.
-
-
Measurement:
-
Transfer the lysate from each well to a scintillation vial.
-
Measure the radioactivity using a gamma or beta counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific binding (counts from blocked wells) from the total binding (counts from unblocked wells).
-
Normalize the data to the protein content or cell number per well.
-
Mandatory Visualizations
Caption: this compound binding to SSTR2 and subsequent internalization pathway.
Caption: Workflow for a radiolabeled this compound cell uptake assay.
Caption: Troubleshooting guide for low this compound cell uptake.
References
- 1. Internalization of sst2, sst3, and sst5 receptors: effects of somatostatin agonists and antagonists [boris-portal.unibe.ch]
- 2. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly efficient in vivo agonist-induced internalization of sst2 receptors in somatostatin target tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of synthesized Edotreotide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of synthesized Edotreotide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification critical?
A1: this compound, also known as DOTA-TOC, is a synthetic analog of somatostatin, a naturally occurring hormone.[1] It is an eight-amino-acid peptide coupled to the chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).[2] When chelated with a radionuclide, this compound is used for the diagnosis and treatment of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs).[1][3] The purity of synthesized this compound is critical to ensure its safety, efficacy, and specific binding to SSTRs, as impurities can interfere with its diagnostic and therapeutic functions.
Q2: What are the primary methods for purifying synthesized this compound?
A2: The primary method for purifying crude synthetic this compound is preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[4] This technique separates the target peptide from impurities based on hydrophobicity.
Q3: What are the common impurities encountered during this compound synthesis and purification?
A3: Common impurities in solid-phase peptide synthesis (SPPS) of peptides like this compound include:
-
Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.
-
Truncation sequences: Peptide chains that have prematurely terminated.
-
Insertion sequences: Peptides with an extra amino acid due to inefficient washing after a coupling step.
-
Oxidation products: Particularly of tryptophan residues, which can be sensitive to acidic conditions during synthesis and cleavage.
-
Incompletely deprotected peptides: Residual protecting groups on amino acid side chains.
-
Residual solvents and reagents: Chemicals used during synthesis, such as trifluoroacetic acid (TFA).
Troubleshooting Guides
Solid-Phase Peptide Synthesis (SPPS) of this compound
Issue 1: Low crude purity of synthesized this compound.
-
Possible Cause: Incomplete coupling or deprotection steps during SPPS.
-
Troubleshooting Strategies:
-
Optimize Coupling: Increase the concentration of amino acids and coupling reagents. For difficult couplings, consider using a more potent activating agent like HATU instead of HBTU.
-
Ensure Complete Deprotection: Extend the deprotection time for the Fmoc group or perform a double deprotection step.
-
Microwave-Assisted Synthesis: Utilize microwave energy to accelerate reaction times and improve the efficiency of both coupling and deprotection.
-
Resin Choice: Use a low-loading resin to minimize steric hindrance between growing peptide chains.
-
Preparative HPLC Purification of this compound
Issue 2: Poor resolution between this compound and impurities on the chromatogram.
-
Possible Cause: Suboptimal HPLC method parameters.
-
Troubleshooting Strategies:
-
Gradient Optimization: Develop a shallower gradient to improve the separation of closely eluting impurities. An initial scouting run with a broad gradient (e.g., 5-95% acetonitrile) can help identify the elution window of the target peptide.
-
Mobile Phase Additives: Ensure the presence of an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1% in both the aqueous and organic mobile phases to improve peak shape.
-
Column Chemistry: Select a C18 stationary phase, which is generally suitable for peptides of this size.
-
Issue 3: Low recovery yield of purified this compound.
-
Possible Cause: Suboptimal collection of fractions or peptide precipitation.
-
Troubleshooting Strategies:
-
Fraction Collection: Collect smaller fractions around the main peak and analyze them by analytical HPLC before pooling to ensure high purity of the final product.
-
Solubility: If the crude peptide has poor solubility in the initial mobile phase, dissolve it in a stronger solvent like DMSO before injection.
-
Column Overloading: Avoid overloading the preparative column, as this can lead to peak broadening and poor separation. Gradually increase the sample load to determine the column's capacity.
-
Quantitative Data
The following tables summarize typical purity and yield data for peptide purification. Note that specific values for this compound may vary depending on the synthesis and purification protocols.
Table 1: Purity and Yield of a Synthesized Octreotide Analog
| Parameter | Value | Reference |
| Final Purity | >98% | |
| Overall Yield | 14% |
Table 2: Radiochemical Purity of [⁶⁸Ga]Ga-Edotreotide
| Analytical Method | Parameter | Acceptance Criteria | Typical Result | Reference |
| r-TLC | Radiochemical Purity | ≥ 95% | 98.90% ± 0.25% | |
| HPLC | Radiochemical Purity | ≥ 95% | > 99% |
Experimental Protocols
Analytical RP-HPLC for Purity Assessment of this compound
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 10-50% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Preparative RP-HPLC for Purification of Crude this compound
-
Column: C18, 21.2 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Scouting Gradient: 5-95% B over 30 minutes
-
Optimized Gradient: Based on the scouting run, a shallower gradient around the elution point of this compound (e.g., 20-40% B over 40 minutes).
-
Flow Rate: 20 mL/min
-
Detection: UV at 220 nm
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture or DMSO) and filter before injection.
-
Fraction Collection: Collect fractions based on the UV chromatogram and analyze the purity of each fraction by analytical HPLC.
-
Post-Purification: Pool the pure fractions and lyophilize to obtain the final product as a powder.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: this compound signaling through the Somatostatin Receptor 2 (SSTR2).
References
Validation & Comparative
Edotreotide vs. DOTATATE: A Comparative Analysis of Somatostatin Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of two prominent somatostatin analogues, Edotreotide (also known as DOTATOC) and DOTATATE, for somatostatin receptors (SSTRs). The information presented is based on experimental data from in vitro radioligand binding assays, offering a quantitative basis for their characterization and application in research and clinical settings.
Executive Summary
This compound and DOTATATE are both synthetic somatostatin analogues that are chelated with DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and are used in nuclear medicine for the diagnosis and therapy of neuroendocrine tumors (NETs) that overexpress somatostatin receptors. Their efficacy is fundamentally linked to their binding affinity for the different SSTR subtypes.
Experimental data reveals that while both compounds exhibit a high affinity for SSTR2, DOTATATE generally demonstrates a significantly higher affinity for this subtype compared to this compound. Conversely, this compound shows a broader binding profile with some affinity for other SSTR subtypes, particularly SSTR5.
Quantitative Binding Affinity Data
The following table summarizes the in vitro binding affinities (IC50 values in nM) of Gallium-labeled this compound (Ga-DOTA-[Tyr3]octreotide or Ga-DOTATOC) and DOTATATE (Ga-DOTA-[Tyr3]octreotate) for human somatostatin receptor subtypes 1 through 5. Lower IC50 values indicate a higher binding affinity.
| Compound | sst1 (IC50 nM) | sst2 (IC50 nM) | sst3 (IC50 nM) | sst4 (IC50 nM) | sst5 (IC50 nM) | Reference |
| Ga-Edotreotide (DOTATOC) | >1000 | 2.5 ± 0.5 | 613 ± 133 | >1000 | 73 ± 21 | [1] |
| Ga-DOTATATE | >1000 | 0.2 ± 0.04 | >1000 | >1000 | 377 ± 18 | [1] |
Data from Reubi et al., 2000. Values are presented as mean ± standard error of the mean.
Experimental Protocols
The binding affinities presented above were determined using a competitive radioligand binding assay. The following is a detailed description of the typical methodology employed in such studies.
Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled compound (the "competitor," e.g., Ga-Edotreotide or Ga-DOTATATE) to displace a radiolabeled ligand with known high affinity for the somatostatin receptors.
1. Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1 or HEK293) stably transfected to express a single subtype of the human somatostatin receptor (sst1, sst2, sst3, sst4, or sst5).
-
Radioligand: A high-affinity radiolabeled somatostatin analogue, typically [¹²⁵I-Tyr¹¹]-Somatostatin-14.
-
Competitor Ligands: Unlabeled Ga-Edotreotide and Ga-DOTATATE at a range of concentrations.
-
Assay Buffer: Typically a Tris-HCl or HEPES buffered saline solution containing protease inhibitors (to prevent degradation of the peptides and receptors) and bovine serum albumin (BSA) to minimize non-specific binding.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C) pre-treated with polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.
-
Gamma Counter: To measure the radioactivity retained on the filters.
2. Method:
-
Incubation: A fixed concentration of the radioligand (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14) and a specific amount of the cell membrane preparation are incubated in the assay buffer. This is performed in the presence of increasing concentrations of the unlabeled competitor ligands (Ga-Edotreotide or Ga-DOTATATE). A control group with no competitor is used to determine total binding, and another set with an excess of unlabeled somatostatin is used to determine non-specific binding.
-
Equilibrium: The incubation is carried out for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through the glass fiber filters under a vacuum. The filters trap the cell membranes along with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are immediately and quickly washed with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: The radioactivity retained on each filter is measured using a gamma counter.
3. Data Analysis:
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding at each competitor concentration.
-
IC50 Determination: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value. The IC50 is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
Visualizations
SSTR2 Signaling Pathway
Upon binding of an agonist like this compound or DOTATATE, the Somatostatin Receptor 2 (SSTR2), a G-protein coupled receptor (GPCR), initiates a signaling cascade. This typically involves the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels, leading to various cellular responses including inhibition of hormone secretion and cell proliferation.
Caption: SSTR2 signaling cascade initiated by agonist binding.
Experimental Workflow for Binding Affinity Assay
The following diagram outlines the key steps in a competitive radioligand binding assay used to determine the IC50 values of this compound and DOTATATE.
Caption: Workflow of a binding affinity determination assay.
References
A Head-to-Head Comparison of Edotreotide and Other Somatostatin Analogs in Neuroendocrine Tumor Research
Somatostatin analogs (SSAs) are a cornerstone in the management of neuroendocrine tumors (NETs), primarily due to their ability to bind to somatostatin receptors (SSTRs) that are overexpressed on the surface of these tumor cells. This interaction can inhibit hormone secretion and tumor growth. Edotreotide (also known as DOTATOC) is a synthetic SSA, specifically a Tyr3-octreotide derivative, that has demonstrated significant clinical utility, particularly when labeled with a radionuclide for Peptide Receptor Radionuclide Therapy (PRRT). This guide provides a detailed comparison of this compound with other key SSAs, focusing on binding affinity, clinical efficacy in PRRT, and the underlying molecular mechanisms, supported by experimental data and protocols for the research community.
Comparative Binding Affinity of Somatostatin Analogs
The biological effect of an SSA is largely determined by its binding affinity to the five different SSTR subtypes (SSTR1-SSTR5). High affinity for SSTR2 is particularly crucial, as this subtype is the most predominantly expressed in well-differentiated NETs.[1] this compound, like octreotide, demonstrates a high affinity for SSTR2.[2] The binding affinities, typically measured by the half-maximal inhibitory concentration (IC50), of various SSAs are summarized below. Lower IC50 values indicate a higher binding affinity.
| Somatostatin Analog | SSTR1 Affinity (IC50, nM) | SSTR2 Affinity (IC50, nM) | SSTR3 Affinity (IC50, nM) | SSTR4 Affinity (IC50, nM) | SSTR5 Affinity (IC50, nM) |
| This compound (Ga-DOTA-TOC) | >1000 | 0.2 - 2.5 | Moderate Affinity | >100 | Lower than SSTR2 |
| Dotatate (Y-DOTA-TATE) | >1000 | 1.6 | >1000 | >1000 | 237 |
| Octreotide | >1000 | 0.2 - 2.5 | Moderate Affinity | >100 | Lower than SSTR2 |
| Lanreotide | >1000 | 1.1 | 76 | >1000 | 13 |
| Pasireotide | 1.5 | 1.0 | 11 | >1000 | 0.16 |
Note: Affinity values are compiled from multiple sources and can vary based on experimental conditions and the specific radiolabel used.[3][4][5] this compound's binding profile is comparable to that of Octreotide. Pasireotide is a second-generation SSA with a broader binding profile, showing high affinity for SSTR1, SSTR2, SSTR3, and especially SSTR5.
Clinical Performance in Peptide Receptor Radionuclide Therapy (PRRT)
When labeled with a therapeutic radioisotope like Lutetium-177 (¹⁷⁷Lu), SSAs become potent agents for PRRT. The choice of peptide can significantly impact tumor radiation dose and, consequently, therapeutic efficacy. A direct comparison between ¹⁷⁷Lu-Edotreotide (¹⁷⁷Lu-DOTATOC) and ¹⁷⁷Lu-Dotatate (¹⁷⁷Lu-DOTATATE) has shown important differences in biodistribution and residence time.
Head-to-Head Comparison: ¹⁷⁷Lu-Edotreotide vs. ¹⁷⁷Lu-Dotatate
A study directly comparing the two radiolabeled peptides in the same patients revealed that ¹⁷⁷Lu-Dotatate has a longer residence time in tumors, the spleen, and the kidneys. While a longer kidney residence time is a concern for toxicity, the corresponding increase in tumor residence time was significantly greater. This suggests that for a fixed maximum kidney dose, ¹⁷⁷Lu-Dotatate can deliver a higher radiation dose to the tumor, making it a potentially preferable peptide for PRRT.
| Parameter | ¹⁷⁷Lu-Edotreotide (DOTATOC) | ¹⁷⁷Lu-Dotatate (DOTATATE) | Mean Residence Time Ratio (DOTATATE / DOTATOC) |
| Tumor Residence Time | Lower | Higher | 2.1 |
| Kidney Residence Time | Lower | Higher | 1.4 |
| Spleen Residence Time | Lower | Higher | 1.5 |
Data sourced from a comparative study on the same patient cohort.
Efficacy of ¹⁷⁷Lu-Edotreotide: The COMPETE Trial
The Phase 3 COMPETE trial provided robust data on the efficacy and safety of ¹⁷⁷Lu-Edotreotide, comparing it against everolimus, a standard-of-care mTOR inhibitor, in patients with Grade 1 and Grade 2 gastroenteropancreatic NETs (GEP-NETs).
| Endpoint | ¹⁷⁷Lu-Edotreotide (n=207) | Everolimus (n=102) | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival (PFS) | 23.9 months | 14.1 months | 0.67 (0.48 - 0.95) | 0.022 |
| Interim Median Overall Survival (OS) | 63.4 months | 58.7 months | 0.78 (0.5 - 1.1) | 0.206 |
| Treatment-Emergent Adverse Events (TEAEs) | 82.5% | 97.0% | N/A | N/A |
The COMPETE trial demonstrated a statistically significant improvement in PFS for ¹⁷⁷Lu-Edotreotide over everolimus. The OS data showed a favorable trend but was not statistically significant at the time of interim analysis. Notably, ¹⁷⁷Lu-Edotreotide was well-tolerated with a lower rate of TEAEs compared to everolimus.
Signaling Pathways and Experimental Protocols
Somatostatin Receptor Signaling
Upon binding of an SSA like this compound to SSTR2, a cascade of intracellular events is initiated. SSTRs are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi). This activation leads to two main antiproliferative and antisecretory signaling pathways:
-
Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits the adenylyl cyclase enzyme, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently downregulates the activity of Protein Kinase A (PKA) and the transcription factor CREB, which are involved in cell proliferation and hormone secretion.
-
Activation of Protein Tyrosine Phosphatases (PTPs): SSTR activation can stimulate PTPs, which counteract the activity of growth factor receptor tyrosine kinases, thereby inhibiting mitogenic signaling pathways and cell growth.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the methodology to determine the binding affinity (IC50/Ki) of an unlabeled SSA (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from a specific SSTR subtype.
1. Membrane Preparation:
-
Culture cells engineered to express a high density of a single human SSTR subtype (e.g., SSTR2).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration (e.g., via Bradford assay).
2. Competitive Binding Assay:
-
In a multiwell plate (e.g., 96-well), add a constant concentration of a suitable radioligand (e.g., ¹²⁵I-Tyr¹¹-SRIF-14) to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound) to the experimental wells.
-
For determining non-specific binding, add a high concentration of an unlabeled standard ligand (e.g., octreotide) to a set of control wells.
-
For determining total binding, add only the radioligand and binding buffer.
-
Initiate the binding reaction by adding the prepared cell membrane suspension to all wells.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to reach equilibrium.
3. Separation and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound fraction.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
References
- 1. Radiolabeled Somatostatin Analogs—A Continuously Evolving Class of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use. [sonar.ch]
Validating Edotreotide's Specificity for SSTR2-Expressing Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Edotreotide's performance with other somatostatin analogs in targeting somatostatin receptor 2 (SSTR2)-expressing tumors. The following sections present supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes to validate this compound's specificity.
Comparative Binding Affinity of Somatostatin Analogs
The cornerstone of validating this compound's specificity lies in its binding affinity for SSTR2 compared to other somatostatin receptor (SSTR) subtypes and when benchmarked against other clinically relevant somatostatin analogs such as DOTATATE and DOTANOC. The inhibitory concentration (IC50) is a key metric, representing the concentration of a ligand that is required for 50% inhibition of a specific biological function, in this case, binding to the receptor. A lower IC50 value indicates a higher binding affinity.
| Somatostatin Analog | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |
| This compound (DOTATOC) | >1000 | 2.5 | >1000 | >1000 | 34.3 |
| DOTATATE | >1000 | 0.2 - 1.6 | >1000 | >1000 | >1000 |
| DOTANOC | >1000 | 2.9 - 3.3 | 8 - 26 | >1000 | 10.4 - 11.2 |
| Octreotide | >1000 | 0.2 - 2.5 | Low affinity | >100 | Lower affinity than SSTR2 |
Note: Data is compiled from multiple sources and experimental conditions may vary.[1][2][3]
As the data indicates, while DOTATATE exhibits a marginally higher affinity for SSTR2 in some studies, this compound (DOTATOC) demonstrates high and specific affinity for SSTR2 with some cross-reactivity for SSTR5.[2] DOTANOC shows high affinity for SSTR2, SSTR3, and SSTR5.[1] This profile underscores this compound's strong candidacy for specifically targeting tumors that overexpress SSTR2.
In Vivo Tumor Uptake and Biodistribution
Preclinical and clinical studies involving radiolabeled somatostatin analogs provide critical insights into their in vivo performance, including tumor targeting and clearance from non-target organs. The standardized uptake value (SUV) is a common metric in positron emission tomography (PET) imaging to quantify tracer uptake in tissues.
| Radiotracer | Tumor Uptake (SUVmax) | Key Findings |
| ⁶⁸Ga-DOTATOC (this compound) | 22.1 ± 12.0 | Tended to have higher maximal uptake in gastroenteropancreatic NET lesions compared to ⁶⁸Ga-DOTATATE. |
| ⁶⁸Ga-DOTATATE | 16.9 ± 6.8 | Showed high diagnostic accuracy, but slightly lower maximal tumor uptake compared to ⁶⁸Ga-DOTATOC in a head-to-head comparison. |
| ¹¹¹In-DTPA-Octreotide | Lower than ⁶⁸Ga-DOTA-peptides | Generally exhibits lower sensitivity and tumor uptake compared to ⁶⁸Ga-labeled somatostatin analogs. |
These findings suggest that while both ⁶⁸Ga-DOTATOC and ⁶⁸Ga-DOTATATE are highly effective for imaging SSTR2-positive tumors, ⁶⁸Ga-DOTATOC may offer advantages in terms of the intensity of tumor accumulation.
Experimental Protocols
Radioligand Competition Binding Assay
This in vitro assay is fundamental for determining the binding affinity of a non-radiolabeled ligand (e.g., this compound) by measuring its ability to displace a radiolabeled ligand with known high affinity for the SSTR subtypes.
a. Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1 or HEK293) stably expressing a single subtype of the human somatostatin receptor.
-
Radioligand: A high-affinity radiolabeled somatostatin analog, such as [¹²⁵I-Tyr¹¹]-Somatostatin-14 or [¹²⁵I-Tyr³]-Octreotide.
-
Competitor Ligand: this compound and other somatostatin analogs at a range of concentrations.
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl or HEPES) containing protease inhibitors and bovine serum albumin (BSA) to prevent non-specific binding and degradation.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
b. Method:
-
Incubation: A fixed concentration of the radioligand and a fixed amount of cell membrane preparation are incubated in the assay buffer with increasing concentrations of the competitor ligand. Non-specific binding is determined in a parallel set of tubes containing a high concentration of an unlabeled ligand (e.g., unlabeled somatostatin).
-
Equilibrium: The incubation is carried out for a specific time and at a specific temperature (e.g., 60 minutes at 37°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through the glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using a non-linear regression to determine the IC50 value of the competitor ligand. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Biodistribution Study in a Mouse Model
This protocol outlines the procedure for assessing the tumor uptake and organ distribution of radiolabeled this compound in a xenograft mouse model.
a. Animal Model:
-
Athymic nude mice are subcutaneously inoculated with SSTR2-expressing tumor cells (e.g., AR4-2J rat pancreatic tumor cells). Tumors are allowed to grow to a suitable size (e.g., 100-200 mm³).
b. Radiotracer Administration:
-
Radiolabeled this compound (e.g., ¹⁷⁷Lu-Edotreotide) is administered intravenously via the tail vein.
c. Imaging and Tissue Collection:
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), mice are anesthetized and imaged using a suitable imaging modality (e.g., SPECT/CT).
-
Following the final imaging session, mice are euthanized, and major organs (blood, tumor, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, and bone) are collected, weighed, and the radioactivity is measured using a gamma counter.
d. Data Analysis:
-
The percentage of injected dose per gram of tissue (%ID/g) is calculated for each organ and the tumor.
-
Tumor-to-organ ratios are calculated to assess the specificity of tumor uptake.
Receptor Internalization Assay
This assay measures the ability of a ligand to induce the internalization of its receptor from the cell surface into the cell.
a. Cell Culture:
-
Cells expressing the SSTR2 receptor (e.g., HEK293-SSTR2) are cultured in appropriate media.
b. Ligand Treatment:
-
Cells are treated with the somatostatin analog (e.g., this compound) at various concentrations and for different time periods.
c. Quantification of Internalization:
-
Method 1: Radioligand-based:
-
Cells are incubated with a radiolabeled ligand at 4°C to allow binding to surface receptors without internalization.
-
The temperature is then raised to 37°C to initiate internalization.
-
At different time points, the reaction is stopped, and the surface-bound radioligand is removed by an acid wash.
-
The internalized radioactivity is then measured.
-
-
Method 2: Immunofluorescence:
-
After ligand treatment, cells are fixed and permeabilized.
-
The cells are then incubated with an antibody specific for the SSTR2 receptor, followed by a fluorescently labeled secondary antibody.
-
The subcellular localization of the receptor is visualized using fluorescence microscopy. Internalization is observed as a shift from membrane to intracellular vesicular staining.
-
Visualizing Key Pathways and Processes
SSTR2 Signaling Pathway
The binding of this compound to SSTR2 initiates an intracellular signaling cascade that is predominantly inhibitory.
Caption: SSTR2 signaling cascade initiated by this compound.
Experimental Workflow for Binding Affinity Assay
The following diagram illustrates the logical flow of a typical radioligand competition binding assay.
Caption: Workflow of a binding affinity determination assay.
Logical Relationship of this compound Validation
This diagram outlines the key steps and their logical connections in the process of validating this compound's specificity for SSTR2-expressing tumors.
Caption: Logical flow for validating this compound's SSTR2 specificity.
References
A Comparative Guide to the Biodistribution of [177Lu]Lu-Edotreotide and [177Lu]Lu-DOTATATE
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biodistribution profiles of two prominent radiopharmaceuticals for peptide receptor radionuclide therapy (PRRT), [177Lu]Lu-Edotreotide and [177Lu]Lu-DOTATATE. The information herein is supported by experimental data from preclinical and clinical studies to aid in research and development decisions.
Introduction
[177Lu]Lu-Edotreotide (a somatostatin analogue) and [177Lu]Lu-DOTATATE are both utilized in the treatment of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs).[1][2] Their efficacy is intrinsically linked to their biodistribution, which dictates the absorbed radiation dose in tumors versus healthy organs. This guide synthesizes available data to compare their performance.
Comparative Biodistribution Data
The following tables summarize quantitative data on the biodistribution and dosimetry of [177Lu]Lu-Edotreotide and [177Lu]Lu-DOTATATE. It is important to note that a direct head-to-head preclinical study providing a side-by-side comparison of the percentage of injected dose per gram (%ID/g) in a single animal model was not available in the reviewed literature. Therefore, the preclinical data for [177Lu]Lu-DOTATATE is presented from a representative study, while the clinical data for both compounds are derived from separate large-scale studies.
Preclinical Biodistribution in Tumor-Bearing Mice
Data for [177Lu]Lu-Edotreotide in a comparable preclinical model was not available in the searched literature. The data below is for [177Lu]Lu-DOTATATE in nude mice bearing human small cell lung cancer xenografts.
| Organ/Tissue | [177Lu]Lu-DOTATATE (%IA/g) at 24h | [177Lu]Lu-DOTATATE (%IA/g) at 72h | [177Lu]Lu-DOTATATE (%IA/g) at 168h |
| Tumor | 3.7 | 2.1 | 1.2 |
Source: This study shows that (177)Lu-labeled [DOTA(0),Tyr(3)]octreotate has therapeutic potential for SCLC.[3]
Clinical Dosimetry in Patients with Neuroendocrine Tumors
The following table presents absorbed dose data from major clinical trials, providing a valuable comparison of the radiation delivered to tumors and critical organs in humans.
| Organ/Tumor | [177Lu]Lu-Edotreotide (Mean Cumulative Absorbed Dose in Gy) | [177Lu]Lu-DOTATATE (Median Absorbed Dose in Gy/GBq) |
| Tumor | 110.0 ± 90.8 | 4.6 (range: 3.09–9.47) |
| Kidneys | 12.5 ± 4.4 | 0.64 (range: 0.47–0.90) |
| Red Bone Marrow | 0.7 ± 0.4 | 0.04 (range: 0.02–0.06) |
| Spleen | Not Reported | 1.23 (range: 0.53–1.59) |
| Liver | Not Reported | 0.54 (range: 0.23–0.62) |
Sources: ITM's Phase 3 COMPETE Trial Dosimetry Data Shows Targeted Tumor Uptake for 177Lu-edotreotide in Neuroendocrine Tumors[4], Dosimetry in Lu-177-DOTATATE peptide receptor radionuclide therapy: a systematic review[5]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of biodistribution studies. Below are generalized yet detailed protocols for key experiments cited in the literature for 177Lu-labeled peptides.
Radiolabeling of Peptides with 177Lu
A common procedure for labeling DOTA-conjugated peptides like Edotreotide and DOTATATE with Lutetium-177 involves the following steps:
-
Preparation of Reaction Mixture: An aqueous solution of the DOTA-peptide is added to a reaction vial containing a buffered solution, typically ammonium acetate, to maintain an optimal pH (around 5.0).
-
Addition of 177Lu: A solution of [177Lu]LuCl3 is then added to the peptide solution. To prevent radiolysis, especially at higher activities, a radiation stabilizer like gentisic acid may be included.
-
Incubation: The reaction mixture is incubated at a high temperature, generally between 90-95°C, for a specific duration, usually 15 to 30 minutes.
-
Quality Control: After incubation, the radiochemical purity is determined using techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). A radiochemical purity of >95% is typically required for in vivo studies.
-
Purification (if necessary): If the radiochemical purity is below the acceptable limit, the product can be purified using methods like solid-phase extraction (e.g., C18 cartridge) to remove unchelated 177Lu and other impurities.
-
Final Formulation: The final radiolabeled peptide is formulated in a physiologically compatible solution, such as sterile saline, for administration.
Preclinical In Vivo Biodistribution Study
The following protocol outlines a standard procedure for assessing the biodistribution of a 177Lu-labeled peptide in a tumor-bearing animal model:
-
Animal Model: Immunodeficient mice (e.g., nude mice) are typically used. Tumor xenografts are established by subcutaneously inoculating a relevant human cancer cell line that expresses somatostatin receptors. The tumors are allowed to grow to a suitable size for imaging and biodistribution studies.
-
Radiotracer Administration: A known amount of the 177Lu-labeled peptide (e.g., 1-5 MBq in 100-150 µL) is injected intravenously into the tail vein of the tumor-bearing mice.
-
Time Points for Evaluation: Animals are euthanized at various time points post-injection (e.g., 1, 4, 24, 72, and 168 hours) to assess the change in biodistribution over time.
-
Tissue Harvesting and Measurement: At each time point, blood is collected, and major organs and tissues (including the tumor, kidneys, liver, spleen, lungs, muscle, and bone) are excised, weighed, and the radioactivity is measured using a calibrated gamma counter.
-
Data Analysis: The radioactivity in each tissue is decay-corrected and expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the comparison of radiotracer uptake across different organs and animals.
Visualizations
Experimental Workflow for Preclinical Biodistribution Study
Caption: Workflow for a preclinical biodistribution study of a 177Lu-labeled peptide.
Signaling Pathway of SSTR-Targeted Radiopharmaceuticals
Caption: Mechanism of action for SSTR-targeting radiopharmaceuticals.
References
- 1. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biodistribution and dosimetry of 177Lu-labeled [DOTA0,Tyr3]octreotate in male nude mice with human small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. researchgate.net [researchgate.net]
Cross-Validation of Edotreotide Imaging with Immunohistochemistry: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Edotreotide positron emission tomography (PET) imaging and immunohistochemistry (IHC) for the detection of somatostatin receptor 2 (SSTR2), supported by experimental data and detailed protocols.
The accurate assessment of somatostatin receptor 2 (SSTR2) expression is paramount in the management of neuroendocrine tumors (NETs), guiding both diagnosis and therapeutic strategies, particularly peptide receptor radionuclide therapy (PRRT).[1][2] this compound, a radiolabeled somatostatin analogue, enables non-invasive, whole-body imaging of SSTR2 expression via PET/CT scans. Immunohistochemistry, on the other hand, provides a direct, semi-quantitative assessment of SSTR2 protein expression in tissue samples. This guide explores the cross-validation of these two critical techniques, presenting quantitative comparisons, detailed experimental methodologies, and visual representations of the underlying biological and experimental workflows.
Quantitative Comparison of this compound PET/CT and SSTR2 Immunohistochemistry
Several studies have investigated the correlation between the in vivo uptake of this compound and related somatostatin analogues on PET/CT, measured by the maximum standardized uptake value (SUVmax), and the in vitro assessment of SSTR2 expression by IHC, typically using a scoring system. The data consistently demonstrate a positive correlation, validating the use of this compound PET as a surrogate for SSTR2 expression.
| Study Cohort & Tracer | Key Findings | Correlation (p-value) | Reference |
| 32 patients with lung NETs (68Ga-DOTA-SSA) | A significant correlation was found between SUVmax values at SSTR-PET/CT and the SSTR2-IHC scores. Low SUVmax values corresponded to negative IHC, and higher SUVmax values corresponded to positive IHC.[3] Overall agreement was observed in 75% of cases.[3][4] | p = 0.002 | |
| 18 patients with NETs (68Ga-DOTATOC) | Negative IHC scores (score 0) were consistent with SUVmax values below 10. All score 2 and 3 specimens corresponded with high SUVmax values (above 15). | Significant correlation | |
| 28 patients with NETs ([68Ga]Ga-DOTATATE) | The SUVmax of SSTR2-negative lesions was significantly lower than that of SSTR2-positive lesions (median SUVmax: 4.95 vs. 12.61). | p = 0.013 | |
| 24 patients with NETs (68Ga-DOTA-Peptide) | A significant correlation was observed between a virtual IHC score ("BB1") for SSTR2A and both SUVmax and SUVmean. | rs: 0.41 (SUVmax), rs: 0.50 (SUVmean) |
Experimental Protocols
This compound (68Ga-DOTATOC/TATE) PET/CT Imaging
The following provides a generalized protocol for SSTR2 imaging using Gallium-68 labeled somatostatin analogues. Specifics may vary based on institutional guidelines and available equipment.
-
Patient Preparation:
-
Patients on long-acting somatostatin analogs should be scheduled for imaging just before their next dose.
-
Short-acting analogs should be discontinued for 24 hours before the scan, if clinically feasible.
-
No fasting is required. Patients are encouraged to be well-hydrated.
-
-
Radiotracer Administration:
-
A dose of 100-200 MBq of 68Ga-Edotreotide (or a similar analogue like DOTATATE or DOTATOC) is administered intravenously. The pediatric dose is typically adjusted for body weight.
-
-
Image Acquisition:
-
PET/CT imaging is typically performed 40-90 minutes after radiotracer injection.
-
A low-dose CT scan is acquired for attenuation correction and anatomical localization.
-
The PET scan is acquired from the skull base to the mid-thigh, with acquisition times of 2-4 minutes per bed position.
-
-
Image Analysis:
-
Images are reconstructed and reviewed for areas of abnormal radiotracer uptake.
-
Semi-quantitative analysis is performed by measuring the SUVmax in tumors and healthy reference tissues.
-
SSTR2 Immunohistochemistry
The following is a representative protocol for the immunohistochemical detection of SSTR2 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Tissue Preparation:
-
FFPE tissue sections (4-5 µm thick) are mounted on charged glass slides.
-
-
Antigen Retrieval:
-
Heat-induced epitope retrieval (HIER) is recommended using a citrate or EDTA buffer. This can be performed in a pressure cooker, steamer, or water bath at 95°-99° C for 20-40 minutes.
-
-
Immunostaining:
-
Endogenous peroxidase activity is blocked using a hydrogen peroxide solution.
-
Slides are incubated with a primary antibody specific for SSTR2 (e.g., clone UMB-1 or rabbit monoclonal antibodies). Incubation is typically for 30-60 minutes at room temperature.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a detection system (e.g., DAB).
-
Slides are counterstained with hematoxylin to visualize cell nuclei.
-
-
Scoring:
-
SSTR2 expression is typically scored based on the percentage of positive tumor cells and the intensity of membranous staining. A common scoring system is the Her2/neu score or a modified immunoreactive score (IRS). For example, a four-tiered system can be used: 0 (negative), 1+ (weak), 2+ (moderate), and 3+ (strong) membranous staining.
-
Visualizing the Workflow and Signaling Pathway
To better understand the relationship between these techniques and the underlying biology, the following diagrams illustrate the experimental workflow and the SSTR2 signaling pathway.
Caption: A flowchart comparing the in vivo workflow of this compound PET/CT with the in vitro workflow of SSTR2 immunohistochemistry, culminating in their cross-validation.
References
A Head-to-Head Battle in Neuroendocrine Tumor Therapy: Lutetium-177 Edotreotide vs. Everolimus
A comprehensive analysis of the therapeutic efficacy of Lutetium-177 (¹⁷⁷Lu) Edotreotide and everolimus for the treatment of neuroendocrine tumors (NETs), supported by key clinical trial data and mechanistic insights. This guide is intended for researchers, scientists, and drug development professionals.
The landscape of treatment for inoperable, progressive gastroenteropancreatic neuroendocrine tumors (GEP-NETs) has been significantly shaped by the advent of targeted therapies. Among these, peptide receptor radionuclide therapy (PRRT) with ¹⁷⁷Lu-Edotreotide and mTOR inhibition with everolimus have emerged as crucial players. This guide provides a detailed comparison of their therapeutic efficacy, drawing upon data from pivotal clinical trials, and elucidates their distinct mechanisms of action through signaling pathway and workflow visualizations.
Comparative Efficacy: Insights from Clinical Trials
The most direct comparison of ¹⁷⁷Lu-Edotreotide and everolimus comes from the phase 3 COMPETE trial, which evaluated the two agents in patients with progressive, somatostatin receptor-positive (SSTR+), grade 1 or 2 GEP-NETs.[1][2][3][4][5] For a broader context of everolimus's performance, data from the phase 3 RADIANT-4 trial is also presented, which assessed its efficacy in patients with progressive, non-functional neuroendocrine tumors of lung or gastrointestinal origin.
Quantitative Efficacy Data
| Efficacy Endpoint | ¹⁷⁷Lu-Edotreotide (COMPETE Trial) | Everolimus (COMPETE Trial) | Everolimus (RADIANT-4 Trial) |
| Median Progression-Free Survival (PFS) | 23.9 months | 14.1 months | 11.0 months |
| Hazard Ratio (HR) for PFS | 0.67 (95% CI, 0.48-0.95) | - | 0.48 (95% CI, 0.35-0.67) vs. Placebo |
| Interim Median Overall Survival (OS) | 63.4 months | 58.7 months | Not Statistically Significant vs. Placebo |
| Hazard Ratio (HR) for OS | 0.78 (95% CI, 0.5-1.1) | - | 0.64 (95% CI, 0.40-1.05) vs. Placebo (Interim) |
| Objective Response Rate (ORR) | 17.9% (First-line) / 22.5% (Second-line) | 5.9% (First-line) / 3.8% (Second-line) | 2% |
| Disease Control Rate (DCR) | Data not yet fully reported | Data not yet fully reported | 82% |
Mechanisms of Action: Two Distinct Approaches to Cancer Therapy
The therapeutic strategies of ¹⁷⁷Lu-Edotreotide and everolimus are fundamentally different, targeting distinct cellular processes to inhibit tumor growth.
Lutetium-177 this compound: Targeted Radionuclide Therapy
¹⁷⁷Lu-Edotreotide is a form of peptide receptor radionuclide therapy (PRRT). It consists of a somatostatin analogue, this compound, linked to the radioactive isotope Lutetium-177. Neuroendocrine tumors frequently overexpress somatostatin receptors (SSTRs) on their cell surfaces. The this compound component of the drug binds with high affinity to these receptors, delivering the attached ¹⁷⁷Lu directly to the tumor cells. The subsequent internalization of the radiopharmaceutical leads to localized beta radiation, which induces DNA damage and ultimately, cell death. This targeted delivery minimizes radiation exposure to healthy tissues.
Everolimus: mTOR Pathway Inhibition
Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a key component of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. In many cancers, the PI3K/Akt/mTOR pathway is constitutively active, promoting uncontrolled cell division. Everolimus binds to an intracellular protein, FKBP12, and this complex then inhibits mTOR Complex 1 (mTORC1). Inhibition of mTORC1 disrupts the phosphorylation of downstream effectors, leading to a reduction in protein synthesis and cell proliferation.
Experimental Protocols: A Look into the Pivotal Trials
COMPETE Trial (NCT03049189)
-
Title: A prospective, randomised, controlled, open-label, multicentre phase III study to evaluate efficacy and safety of Peptide Receptor Radionuclide Therapy (PRRT) with Lutetium 177-Edotreotide compared to targeted molecular therapy with Everolimus in patients with inoperable, progressive, somatostatin receptor-positive (SSTR+), neuroendocrine tumours of gastroenteric or pancreatic origin (GEP-NET).
-
Patient Population: 309 patients with inoperable, progressive, Grade 1 or 2 SSTR-positive GEP-NETs.
-
Randomization: Patients were randomized in a 2:1 ratio.
-
Treatment Arms:
-
¹⁷⁷Lu-Edotreotide Arm (n=207): 7.5 GBq of ¹⁷⁷Lu-Edotreotide administered intravenously every 3 months for up to 4 cycles, along with a nephroprotective amino acid solution.
-
Everolimus Arm (n=102): 10 mg of everolimus taken orally once daily for up to 30 months or until disease progression.
-
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Key Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and safety.
RADIANT-4 Trial (NCT01524783)
-
Title: A randomized, double-blind, placebo-controlled, multicenter, Phase III study of everolimus plus best supportive care versus placebo plus best supportive care in the treatment of patients with advanced neuroendocrine tumors (NET) of gastrointestinal or lung origin.
-
Patient Population: 302 patients with advanced, progressive, well-differentiated, non-functional neuroendocrine tumors of lung or gastrointestinal origin.
-
Randomization: Patients were randomized in a 2:1 ratio.
-
Treatment Arms:
-
Everolimus Arm (n=205): 10 mg of everolimus taken orally once daily, plus best supportive care.
-
Placebo Arm (n=97): Placebo taken orally once daily, plus best supportive care.
-
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by central radiology review.
-
Key Secondary Endpoint: Overall Survival (OS).
Comparative Treatment Workflow
The administration and monitoring of ¹⁷⁷Lu-Edotreotide and everolimus follow distinct clinical pathways.
Conclusion
The direct comparison in the COMPETE trial demonstrates a statistically significant and clinically meaningful improvement in progression-free survival for ¹⁷⁷Lu-Edotreotide over everolimus in patients with GEP-NETs. The objective response rates also favor ¹⁷⁷Lu-Edotreotide, particularly in the second-line setting. While the interim overall survival data shows a numerical trend in favor of ¹⁷⁷Lu-Edotreotide, it has not yet reached statistical significance.
Everolimus remains a valuable oral therapeutic option, having demonstrated a significant PFS benefit against placebo in a broader population of patients with non-functional neuroendocrine tumors of lung or gastrointestinal origin in the RADIANT-4 trial.
The choice between these two effective therapies may depend on various factors, including the specific type and grade of the neuroendocrine tumor, prior treatments, somatostatin receptor status, and patient-specific considerations. The distinct mechanisms of action, administration schedules, and safety profiles of ¹⁷⁷Lu-Edotreotide and everolimus provide clinicians and researchers with differentiated tools to combat this complex disease. Further research, including the final overall survival data from the COMPETE trial and outcomes from other ongoing studies, will continue to refine the optimal treatment sequencing and combination strategies for patients with neuroendocrine tumors.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. researchgate.net [researchgate.net]
- 3. ITM Radiopharma: COMPETE Trial with ITM-11 [itm-radiopharma.com]
- 4. 177Lu-edotreotide Improves PFS, OS Over Everolimus for SSTR-Positive GEP-NETs | GI Oncology Now [gioncologynow.com]
- 5. appliedradiology.com [appliedradiology.com]
In Vitro Validation of Edotreotide's Anti-proliferative Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anti-proliferative potential of Edotreotide, a synthetic somatostatin analog, alongside other key alternatives. The primary mechanism of action for these compounds is their binding to somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), which are often overexpressed in neuroendocrine tumors (NETs). Activation of SSTR2 can initiate a cascade of intracellular events leading to the inhibition of cell growth and induction of apoptosis.
While the anti-proliferative effects of radiolabeled this compound (e.g., 177Lu-Edotreotide) in peptide receptor radionuclide therapy (PRRT) are well-established and primarily driven by the cytotoxic effects of the radionuclide, the intrinsic anti-proliferative activity of non-radiolabeled ("cold") this compound is less extensively documented in direct comparative studies. This guide, therefore, focuses on comparing this compound (also known as DOTA-TOC) and its counterparts based on their binding affinity to SSTR2—a critical prerequisite for anti-proliferative action—and discusses the available, albeit limited, direct evidence of their effects on cancer cell lines.
Comparative Analysis of Somatostatin Analogs
The anti-proliferative efficacy of somatostatin analogs is largely contingent on their binding affinity to SSTR2. A higher affinity is generally indicative of a more potent induction of downstream signaling pathways that regulate cell proliferation and survival.
SSTR2 Binding Affinity
The following table summarizes the in vitro binding affinities (IC50 or Ki values) of this compound and other somatostatin analogs for the SSTR2 receptor. Lower values indicate a higher binding affinity.
| Compound | SSTR2 Binding Affinity (IC50/Ki, nM) | Reference(s) |
| This compound (DOTA-TOC) | 0.9 ± 0.1 | [1] |
| Octreotide | 0.2 - 2.5 | [2] |
| Lanreotide | Lower than Octreotide | [3] |
| DOTATATE | 1.4 ± 0.3 | [1] |
Note: The binding affinity values can vary between studies depending on the experimental conditions and cell lines used.
In Vitro Anti-proliferative Activity
Direct comparative studies on the anti-proliferative effects of non-radiolabeled this compound are limited. However, studies on other somatostatin analogs provide context for their potential efficacy. It is important to note that the anti-proliferative response can be highly dependent on the specific cancer cell line and its level of SSTR2 expression. For instance, some studies have reported a lack of anti-proliferative effect of octreotide in certain neuroendocrine tumor cell lines, which was attributed to low SSTR2 expression[4].
| Compound | Cell Line(s) | Observed Effect | Reference(s) |
| This compound (DOTA-TOC) | Data not available in direct comparative studies. | ||
| Octreotide | BON, QGP-1, LCC-18, H727, UMC-11 (NET cell lines) | No significant inhibition of proliferation. | |
| Lanreotide | Pituitary adenoma cells | Inhibition of GH secretion. |
Experimental Protocols
Standardized in vitro assays are essential for the validation of the anti-proliferative effects of compounds like this compound. Below are detailed methodologies for commonly employed experiments.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest (e.g., neuroendocrine tumor cell line)
-
Complete culture medium
-
This compound, Octreotide, or other somatostatin analogs
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the somatostatin analogs in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%).
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Somatostatin analogs
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in white-walled 96-well plates and treat with various concentrations of somatostatin analogs as described for the MTT assay.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and thus, apoptosis.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro validation of the anti-proliferative effects of a somatostatin analog.
SSTR2 Signaling Pathway
Activation of the SSTR2 receptor by an agonist like this compound initiates a signaling cascade that can lead to anti-proliferative effects through the modulation of key cellular processes such as the cell cycle and apoptosis.
References
A Preclinical Comparative Analysis of Edotreotide and Pentetreotide for Neuroendocrine Tumor Targeting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed preclinical comparison of two prominent radiolabeled somatostatin analogues: Edotreotide (also known as DOTATOC) and Pentetreotide (also known as Octreoscan). Both are utilized in the imaging and therapy of neuroendocrine tumors (NETs) that overexpress somatostatin receptor 2 (SSTR2). This document synthesizes key preclinical data on their receptor binding affinity, cellular internalization, and biodistribution in tumor models to inform research and development decisions.
Data Presentation
The following tables summarize the quantitative preclinical performance of this compound and Pentetreotide. Data has been compiled from various studies, and experimental conditions should be considered when making direct comparisons.
Table 1: SSTR2 Binding Affinity
| Compound | Radiometal | Cell Line/Tissue | IC50 (nM) |
| This compound (Ga-DOTA-Tyr3-octreotide) | Ga | Transfected cells | 2.5[1] |
| This compound (Ga-DOTA-Tyr3-octreotate) | Ga | Transfected cells | 0.2[1] |
| Pentetreotide (Octreoscan) | In/Y | Transfected cells | Lower affinity than Ga-Edotreotide[1] |
Table 2: In Vitro Internalization in SSTR2-Expressing Cells (AR42J)
| Compound | Radiometal | Internalization Rate | Reference |
| This compound (DOTATOC) | 90Y | Higher than [111In-DTPA0]octreotide | [2] |
| This compound (DOTATOC) | 111In | [3] | |
| Pentetreotide (DTPA-octreotide) | 111In | Lower than 90Y-Edotreotide |
Table 3: In Vivo Tumor Uptake and Biodistribution in AR42J Tumor-Bearing Rodents
| Compound | Radiometal | Time Point | Tumor Uptake (%ID/g) | Key Organ Uptake (%ID/g) | Reference |
| This compound (DOTATOC) | 68Ga | 15 min | - | Pancreas: 12.83, Kidneys: 11.90 | |
| This compound (DOTATOC) | 161Tb | 1 h | ~25 | Kidneys: ~5, Liver: ~1 | |
| This compound (DOTATOC) | 177Lu | 2 h | ~15 | Kidneys: ~4, Liver: ~1 | |
| Pentetreotide | 111In | - | Generally lower than this compound in comparative settings | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are outlines of key experimental protocols used to evaluate this compound and Pentetreotide.
Competitive Binding Assay
This assay determines the binding affinity (IC50) of the non-radiolabeled peptides to SSTR2.
-
Cell Culture and Membrane Preparation: SSTR2-expressing cells (e.g., AR42J or transfected CHO/HEK cells) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled somatostatin analogue with known high affinity for SSTR2 (e.g., [125I-Tyr3]octreotide) is incubated with the cell membrane preparation.
-
Competition: Increasing concentrations of the unlabeled competitor peptides (this compound or Pentetreotide) are added to the incubation mixture.
-
Equilibrium and Separation: The mixture is incubated to reach binding equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
Cell Internalization Assay
This assay measures the rate and extent to which the radiolabeled peptides are internalized by SSTR2-expressing cells upon binding.
-
Cell Culture: SSTR2-expressing cells (e.g., AR42J) are seeded in multi-well plates and cultured to confluence.
-
Incubation: The cells are incubated with a known concentration of the radiolabeled this compound or Pentetreotide at 37°C for various time points.
-
Surface-Bound vs. Internalized Separation: At each time point, the incubation is stopped. The cells are washed with ice-cold buffer. To differentiate between surface-bound and internalized radioactivity, an acid wash (e.g., glycine buffer, pH 2.5) is used to strip the surface-bound radioligand.
-
Lysis and Measurement: The cells are then lysed, and the radioactivity in the acid wash fraction (surface-bound) and the cell lysate fraction (internalized) is measured using a gamma counter.
-
Data Analysis: The percentage of internalized radioactivity relative to the total cell-associated radioactivity is calculated for each time point.
In Vivo Biodistribution Study
This study evaluates the distribution, accumulation, and clearance of the radiolabeled peptides in a living organism, typically in tumor-bearing animal models.
-
Animal Model: Immunocompromised mice or rats are subcutaneously or orthotopically implanted with SSTR2-expressing tumor cells (e.g., AR42J).
-
Radiopharmaceutical Administration: Once tumors reach a suitable size, a known amount of the radiolabeled this compound or Pentetreotide is administered intravenously.
-
Tissue Harvesting: At predefined time points post-injection, animals are euthanized, and various tissues of interest (tumor, blood, liver, kidneys, spleen, muscle, etc.) are excised and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a calibrated gamma counter.
-
Data Analysis: The tissue uptake is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the assessment of tumor-to-organ ratios and the overall pharmacokinetic profile of the compound.
Mandatory Visualization
SSTR2 Signaling Pathway
The binding of this compound or Pentetreotide to SSTR2, a G-protein coupled receptor, initiates a signaling cascade that ultimately leads to the inhibition of cell proliferation and hormone secretion.
Caption: SSTR2 signaling cascade initiated by ligand binding.
Experimental Workflow for Preclinical Comparison
The following diagram illustrates a typical workflow for the preclinical evaluation and comparison of radiolabeled peptides like this compound and Pentetreotide.
Caption: Workflow for preclinical comparison of radiopharmaceuticals.
References
- 1. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internalization of radiolabelled [DTPA0]octreotide and [DOTA0,Tyr3]octreotide: peptides for somatostatin receptor-targeted scintigraphy and radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Study of 68Ga-DOTATOC: Biodistribution Assessment in Syrian Rats and Evaluation of Absorbed Dose in Human Organs - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Diagnostic Accuracy of [68Ga]Ga-Edotreotide PET/CT in Neuroendocrine Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the diagnostic accuracy of [68Ga]Ga-Edotreotide PET/CT for the detection and management of neuroendocrine tumors (NETs). Through a systematic review of experimental data, this document compares its performance against alternative imaging modalities, offering a valuable resource for clinical and preclinical research, as well as for professionals involved in the development of novel diagnostic and therapeutic agents.
Executive Summary
[68Ga]Ga-Edotreotide PET/CT has emerged as a highly sensitive and specific imaging modality for neuroendocrine tumors, demonstrating superiority over conventional imaging techniques. Its ability to accurately stage and restage disease, as well as to select patients for peptide receptor radionuclide therapy (PRRT), has a significant impact on clinical management. This guide presents the quantitative data and experimental protocols from key comparative studies to support these findings.
Comparative Diagnostic Accuracy
The diagnostic performance of [68Ga]Ga-Edotreotide PET/CT has been extensively compared with other imaging modalities. The following tables summarize the quantitative data from various studies, highlighting its superior sensitivity and specificity.
Table 1: [68Ga]Ga-Edotreotide PET/CT vs. Somatostatin Receptor Scintigraphy (Octreoscan)
| Imaging Modality | Sensitivity | Specificity | Additional Information | Reference |
| [68Ga]Ga-Edotreotide PET/CT | 83% - 96% | 80% - 100% | Higher lesion detection rate, especially for small lesions. Changed clinical management in 36% of patients in one study. | [1][2] |
| [111In]In-DTPA-octreotide (Octreoscan) | 72% - 83% | 93% - 98% | Lower spatial resolution, leading to missed smaller lesions. | [1][2] |
Table 2: [68Ga]Ga-Edotreotide PET/CT vs. Conventional Imaging (CT/MRI)
| Imaging Modality | Sensitivity | Specificity | Additional Information | Reference |
| [68Ga]Ga-Edotreotide PET/CT | 90% | 80% | Superior in detecting primary tumors and metastases, especially in the small intestine. | [3] |
| CT/MRI | 71% | 75% | Lower sensitivity for small and non-hypervascular lesions. |
Table 3: [68Ga]Ga-Edotreotide PET/CT vs. [18F]FDG PET/CT
| Imaging Modality | Sensitivity | Additional Information | Reference |
| [68Ga]Ga-Edotreotide PET/CT | 72.2% - 100% | Highly sensitive for well-differentiated NETs with high somatostatin receptor (SSTR) expression. | |
| [18F]FDG PET/CT | Varies | More effective for poorly differentiated, aggressive NETs with higher glucose metabolism. The two tracers provide complementary information. |
Experimental Protocols
The following sections detail the methodologies employed in key comparative studies to ensure a clear understanding of the experimental context.
Study Comparing [68Ga]Ga-Edotreotide PET/CT and Octreoscan
-
Patient Population: Patients with known or suspected neuroendocrine tumors.
-
Imaging Protocol:
-
[68Ga]Ga-Edotreotide PET/CT: Patients received an intravenous injection of [68Ga]Ga-Edotreotide and underwent a PET/CT scan.
-
Octreoscan: Within 120 days of the PET/CT, patients underwent a standard [111In]In-DTPA-octreotide scan, which could include planar, SPECT, or SPECT/CT imaging.
-
-
Data Analysis: The diagnostic performance of both modalities was compared on a per-patient and per-lesion basis. The reference standard for confirming the presence of tumors was typically histopathology or long-term clinical and imaging follow-up.
Workflow for Comparative Imaging Study
References
- 1. e-century.us [e-century.us]
- 2. Safety and Efficacy of 68Ga-DOTATATE PET/CT for Diagnosis, Staging, and Treatment Management of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnostic Efficiency of 68Ga-DOTATATE PET/CT as Compared to 99mTc-Octreotide SPECT/CT and Conventional Morphologic Modalities in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Lutetium-177 Edotreotide in Neuroendocrine Tumors: A Comparative Analysis of Clinical Trial Data
Lutetium-177 (¹⁷⁷Lu) Edotreotide is a peptide receptor radionuclide therapy (PRRT) that has emerged as a significant advancement in the management of well-differentiated neuroendocrine tumors (NETs). This guide provides a comparative analysis of ¹⁷⁷Lu-Edotreotide against other established treatments, drawing upon data from pivotal clinical trials to inform researchers, scientists, and drug development professionals. While a formal meta-analysis of multiple ¹⁷⁷Lu-Edotreotide trials is not yet available, a review of major phase III studies offers valuable insights into its efficacy and safety profile compared to standard-of-care therapies.
Comparative Efficacy and Safety
The primary comparators for ¹⁷⁷Lu-Edotreotide in recent clinical trials have been the mTOR inhibitor everolimus and high-dose somatostatin analogs. The following tables summarize the key quantitative outcomes from the phase III COMPETE trial, which directly compared ¹⁷⁷Lu-Edotreotide to everolimus, and the NETTER-1 trial, which evaluated a similar PRRT agent, ¹⁷⁷Lu-Dotatate, against high-dose octreotide.
Table 1: Progression-Free Survival (PFS) and Overall Survival (OS)
| Clinical Trial | Treatment Arm | Comparator Arm | Median PFS (months) | Hazard Ratio (PFS) | Median OS (months) | Hazard Ratio (OS) |
| COMPETE | ¹⁷⁷Lu-Edotreotide | Everolimus | 23.9[1][2] | 0.67 (95% CI, 0.48-0.95)[1] | 63.4[1][2] | 0.78 (95% CI, 0.5-1.1) |
| p=0.022 | p=0.206 | |||||
| NETTER-1 | ¹⁷⁷Lu-Dotatate + Octreotide | High-Dose Octreotide | Not Reached vs. 8.5 | 0.18 (95% CI, 0.11-0.29) | 48.0 | 0.84 (95% CI, 0.60-1.17) |
| p<0.0001 | vs. 36.3 | p=0.30 |
Note: The NETTER-1 trial used ¹⁷⁷Lu-Dotatate, a very similar but distinct radiopharmaceutical to ¹⁷⁷Lu-Edotreotide. The OS data from NETTER-1 was not statistically significant, potentially confounded by a high rate of crossover from the control arm to the PRRT arm. The OS data for COMPETE is from an interim analysis and was not conclusive.
Table 2: Safety Profile - Treatment-Emergent Adverse Events (TEAEs)
| Clinical Trial | Adverse Event Profile | ¹⁷⁷Lu-Edotreotide/Dotatate Arm | Comparator Arm |
| COMPETE | Any Grade TEAEs related to study medication | 82.5% | 97.0% (Everolimus) |
| Grade 2 Serious TEAE | Myelodysplastic syndrome (1 case) | Not specified | |
| NETTER-1 | Myelodysplastic Syndrome (MDS) | 1.8% (2 cases) | Not reported |
| Grade 3 or higher Nephrotoxicity | 5.4% | 3.6% (High-Dose Octreotide) |
Experimental Protocols of Key Clinical Trials
A detailed understanding of the trial methodologies is crucial for interpreting the comparative data.
COMPETE Trial Protocol
The COMPETE trial (NCT03049189) is a phase III, prospective, randomized, controlled, open-label, multi-center study.
-
Patient Population: Patients with inoperable, progressive, well-differentiated (Grade 1 or 2, Ki-67 ≤20%) gastroenteropancreatic neuroendocrine tumors (GEP-NETs) with positive somatostatin receptor (SSTR) imaging.
-
Randomization: Patients were randomized in a 2:1 ratio.
-
Treatment Arms:
-
Experimental Arm: ¹⁷⁷Lu-Edotreotide (7.5 GBq per cycle) administered intravenously every 3 months for a maximum of 4 cycles, along with a nephroprotective amino acid solution.
-
Control Arm: Everolimus (10 mg) taken orally once daily.
-
-
Primary Endpoint: Progression-free survival (PFS).
-
Secondary Endpoints: Overall survival (OS), objective response rate, safety, and quality of life.
NETTER-1 Trial Protocol
The NETTER-1 trial (NCT01578239) was an international, phase III, open-label, randomized trial.
-
Patient Population: Patients with advanced, progressive, well-differentiated, SSTR-positive midgut neuroendocrine tumors.
-
Randomization: Patients were randomized to two treatment arms.
-
Treatment Arms:
-
Experimental Arm: ¹⁷⁷Lu-Dotatate (7.4 GBq) every 8 weeks for 4 cycles, plus long-acting octreotide 30 mg.
-
Control Arm: High-dose long-acting octreotide (60 mg) every 4 weeks.
-
-
Primary Endpoint: Progression-free survival (PFS).
-
Key Secondary Endpoint: Overall survival (OS).
Visualizing Mechanisms and Workflows
To further elucidate the comparisons, the following diagrams illustrate the relevant signaling pathway for the comparator drug everolimus, the experimental workflow of the COMPETE trial, and a logical diagram for treatment sequencing in GEP-NETs.
Caption: mTOR signaling pathway, the target of everolimus.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Edotreotide
The proper handling and disposal of Edotreotide, a radiopharmaceutical agent, are paramount to ensuring the safety of laboratory personnel and the environment. As a compound labeled with radionuclides such as Lutetium-177 (¹⁷⁷Lu) or Gallium-68 (⁶⁸Ga), this compound waste management is subject to stringent regulatory oversight and requires meticulous adherence to established safety protocols. This guide provides essential, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Core Principles of Radiopharmaceutical Waste Management
The disposal of radiolabeled materials like this compound is governed by the principle of "ALARA" (As Low As Reasonably Achievable), which aims to minimize radiation exposure.[1] The primary method for managing radioactive waste from this compound is the "delay and decay" approach. This involves securely storing the waste until the radioactivity has diminished to background levels, a process that is dependent on the half-life of the attached radionuclide.[2]
Quantitative Data for this compound Radionuclides
Understanding the decay properties of the specific radionuclide linked to this compound is critical for determining the necessary storage duration for waste. The following table summarizes the key quantitative data for the common isotopes used with this compound.
| Radionuclide | Physical Half-Life | Primary Emissions | Recommended Decay Storage |
| Lutetium-177 (¹⁷⁷Lu) | 6.647 days[3] | Beta (β⁻) and Gamma (γ) | Approximately 10 half-lives (~67 days) |
| Lutetium-177m (¹⁷⁷m Lu) | 160.4 days[4] | Gamma (γ) and Internal Conversion | 3 to 5 years[4] |
| Gallium-68 (⁶⁸Ga) | 68 minutes | Positron (β⁺) and Gamma (γ) | Approximately 10 half-lives (~11.3 hours) |
Note: The presence of the long-lived ¹⁷⁷m Lu impurity in ¹⁷⁷Lu productions can significantly extend the required storage time for waste. It is crucial to consult the certificate of analysis for the specific batch of ¹⁷⁷Lu-Edotreotide to determine the appropriate waste management procedure.
Experimental Protocol: Segregation and Disposal of this compound Waste
The following protocol outlines the detailed methodology for the safe segregation, storage, and disposal of waste contaminated with this compound.
1. Waste Segregation at the Point of Generation:
-
Immediately separate radioactive waste from non-radioactive waste.
-
Use distinct, clearly labeled containers for different types of radioactive waste:
-
Sharps: Needles, syringes, and other contaminated sharp objects must be placed in designated, shielded, and puncture-proof biohazard sharps containers.
-
Non-Sharps (Solid): Gloves, absorbent pads, vials, and other contaminated solid materials should be collected in separate, appropriately shielded containers.
-
Liquids: Unused or residual liquid this compound solutions should be collected in sealed, shielded containers. Do not dispose of liquid radioactive waste down the sanitary sewer unless permitted by institutional and regulatory guidelines.
-
-
Segregate waste based on the radionuclide's half-life, especially separating short-lived isotopes like ⁶⁸Ga from longer-lived ones like ¹⁷⁷Lu.
2. Labeling and Documentation:
-
All radioactive waste containers must be clearly labeled with:
-
The radiation symbol.
-
The specific radionuclide (e.g., ¹⁷⁷Lu-Edotreotide).
-
The initial date of waste accumulation.
-
The estimated activity level.
-
The "decay by" date, calculated based on the half-life of the isotope.
-
-
Maintain a detailed log of all radioactive waste generated, including the date, isotope, activity, and final disposal date.
3. Storage for Decay-in-Storage (DIS):
-
Transfer the labeled waste containers to a designated, secure, and shielded radioactive waste storage area. Access to this area should be restricted to authorized personnel only.
-
The storage duration is determined by the half-life of the radionuclide. For waste to be considered decayed, it must be stored for a minimum of 10 half-lives.
-
For ¹⁷⁷Lu-Edotreotide waste, be aware of the potential for long-lived ¹⁷⁷m Lu contaminants, which may necessitate storage periods of 3 to 5 years. Empty vials and biohazard containers may require around 3 years, while partially used vials could need up to 5 years of decay.
4. Final Disposal Survey and Release:
-
After the required decay period, conduct a radiation survey of the waste using a calibrated radiation detection meter (e.g., a Geiger-Müller counter).
-
The survey must confirm that the radiation levels of the waste are indistinguishable from background radiation.
-
Once confirmed to be at background levels, the radioactive labels and symbols on the containers must be defaced or removed.
-
The now-decayed waste can be disposed of as regular medical or biohazardous waste, in accordance with institutional and local regulations.
-
Any unused doses of the radiopharmaceutical may need to be returned to the supplier or disposed of through a licensed radioactive waste disposal facility.
Visualizing the this compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste, from initial generation to final release.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Pardon Our Interruption [rltinstitute.novartis.com]
- 2. cbspd.com [cbspd.com]
- 3. Manual on the proper use of lutetium-177-labeled somatostatin analogue (Lu-177-DOTA-TATE) injectable in radionuclide therapy (2nd ed.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dealing with dry waste disposal issues associated with 177mLu impurities: a long-term challenge for nuclear medicine departments - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
